molecular formula C23H43N9O8S B15551449 CREKA peptide

CREKA peptide

Cat. No.: B15551449
M. Wt: 605.7 g/mol
InChI Key: BREVHQORTCJQKQ-QXKUPLGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CREKA peptide is a useful research compound. Its molecular formula is C23H43N9O8S and its molecular weight is 605.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H43N9O8S

Molecular Weight

605.7 g/mol

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H43N9O8S/c1-12(22(39)40)29-19(36)14(5-2-3-9-24)31-21(38)16(7-8-17(33)34)32-20(37)15(6-4-10-28-23(26)27)30-18(35)13(25)11-41/h12-16,41H,2-11,24-25H2,1H3,(H,29,36)(H,30,35)(H,31,38)(H,32,37)(H,33,34)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

BREVHQORTCJQKQ-QXKUPLGCSA-N

Origin of Product

United States

Foundational & Exploratory

The CREKA Peptide: A Technical Guide to a Tumor-Targeting Agent

Author: BenchChem Technical Support Team. Date: December 2025

Sequence: Cys-Arg-Glu-Lys-Ala (CREKA)

This technical guide provides an in-depth overview of the CREKA peptide, a linear pentapeptide with significant potential in targeted drug delivery and molecular imaging. Discovered through in vivo phage display, CREKA exhibits a high binding affinity for fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix of various pathological tissues, including tumors, atherosclerotic plaques, and sites of myocardial ischemia-reperfusion.[1] This targeted binding capability makes CREKA an invaluable tool for researchers and drug development professionals seeking to enhance the efficacy and reduce the side effects of therapeutic and diagnostic agents.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the this compound, highlighting its efficacy in targeted delivery and imaging applications.

Table 1: In Vitro Binding and Cellular Uptake

ParameterSystemResultReference
Fibrin (B1330869) Binding AffinityCREKA-conjugated PEG nanoparticlesUp to 94% increase in fibrin binding ability compared to non-targeted nanoparticles.[2][3]
Cellular UptakeCREKA-conjugated liposomal doxorubicin (B1662922) in 4T1 breast cancer cellsNearly fourfold increase in cellular uptake compared to non-targeted liposomes.[1]
Cellular UptakeCREKA-functionalized PEG nanoparticles in HeLa cellsMarkedly higher cellular uptake compared to non-targeted or IKVAV-functionalized controls.[4]
Binding to Fibrin Clots18F-NOTA-CREKA69.31% ± 6.82% binding percentage.[5]

Table 2: In Vivo Targeting and Therapeutic Efficacy

ParameterAnimal ModelResultReference
Tumor AccumulationIR783-labeled CMWNTs-PEG with NIR illuminationApproximately 6.4-fold higher accumulation in tumor tissues compared to the control group.[6]
Tumor AccumulationUMFNP-CREKA-Cy5.56.8-fold higher fluorescent-positive spots in the tumor compared to CREKA-Cy5.5.[2]
Tumor Volume ReductionDPC@ICD-Gd-Tic treatment in 4T1 breast cancer modelApproximately 70% reduction in primary tumor volume.[1]
Lung Metastases ReductionDPC@ICD-Gd-Tic treatment in 4T1 breast cancer modelApproximately 90% reduction in the number of lung metastases.[1]
Cardiac AccumulationCREKA-Mesenchymal Stem Cells (MSCs)2.6-fold and 2.3-fold higher binding to fibrin under static and flow conditions, respectively, compared to non-targeted MSCs.[1]
Micrometastases DetectionCREKA-Tris(Gd-DOTA)3 MRI nanoprobeAble to detect micrometastases as small as 0.5 mm.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound.

Conjugation of this compound to Iron Oxide Nanoparticles

This protocol describes the covalent attachment of the this compound to amine-functionalized iron oxide nanoparticles (IONPs) using a heterobifunctional crosslinker.

Materials:

  • Amine-functionalized, crosslinked dextran-coated IONPs

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) or similar amine-to-sulfhydryl crosslinker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound (Cys-Arg-Glu-Lys-Ala)

  • Ultrafiltration columns

Procedure:

  • Nanoparticle Preparation: Resuspend the amine-functionalized IONPs in PBS at a concentration of 1 mg Fe/mL.

  • Crosslinker Activation: Dissolve the AMAS crosslinker in DMSO and add it to the nanoparticle suspension at a ratio of 2.5 mg of AMAS per 2 mg of Fe. Vortex the mixture immediately.

  • Reaction with Crosslinker: Allow the reaction to proceed for 40 minutes at room temperature with gentle agitation. This step conjugates the N-hydroxysuccinimide (NHS) ester of the crosslinker to the primary amines on the nanoparticle surface.

  • Purification: Wash the nanoparticles with PBS using ultrafiltration columns to remove excess, unreacted crosslinker.

  • Peptide Conjugation: Add the this compound to the activated nanoparticle suspension. The sulfhydryl group on the cysteine residue of CREKA will react with the maleimide (B117702) group of the crosslinker. A typical ratio is 25 mg of CREKA per 4 mg of Fe.

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation.

  • Final Purification: Wash the CREKA-conjugated IONPs extensively with PBS using ultrafiltration columns to remove any unconjugated peptide.

  • Characterization: Characterize the resulting CREKA-IONPs for size, stability, and peptide conjugation efficiency.

In Vitro Fibrin-Binding Assay

This assay quantifies the binding affinity of CREKA-conjugated nanoparticles to fibrin clots.

Materials:

  • Fibrinogen solution (2 mg/mL in 0.9% NaCl)

  • Thrombin solution (2.5 U/mL in 0.9% NaCl)

  • Fluorescently labeled CREKA-conjugated nanoparticles

  • Fluorescently labeled control nanoparticles (without CREKA)

  • 96-well plate

  • Incubator shaker

  • Fluorescence plate reader

Procedure:

  • Fibrin Clot Formation: In a 96-well plate, add 75 µL of the fibrinogen solution to each well.

  • Add 30 µL of the thrombin solution to each well containing fibrinogen.

  • Incubate the plate on an incubator shaker at 37°C for 5 minutes.

  • Continue incubation at 37°C for 4 hours to allow for complete gel formation.

  • Binding Reaction: Add the fluorescently labeled CREKA-conjugated nanoparticles and control nanoparticles to the wells containing the fibrin clots.

  • Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Washing: Gently wash the wells with PBS to remove unbound nanoparticles.

  • Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader.

  • Analysis: Compare the fluorescence intensity of the wells treated with CREKA-conjugated nanoparticles to those treated with control nanoparticles to determine the specific binding affinity.[7]

In Vivo Tumor Imaging Protocol

This protocol outlines the general steps for imaging the accumulation of CREKA-conjugated imaging agents in a tumor-bearing mouse model.[6]

Materials:

  • Tumor-bearing mice (e.g., 4T1-GFP-Luc2 breast cancer model)

  • CREKA-conjugated imaging agent (e.g., CREKA-Cy5.0)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., Maestro FLEX In Vivo Imaging System)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using an appropriate anesthetic.

  • Agent Administration: Intravenously inject the CREKA-conjugated imaging agent at a predetermined dose (e.g., 0.3 µmol/kg for CREKA-Cy5.0).

  • Incubation Period: Allow the imaging agent to circulate and accumulate at the target site for a specific duration (e.g., 4 hours).

  • Imaging: Place the anesthetized mouse in the in vivo imaging system and acquire images at the appropriate excitation and emission wavelengths for the fluorescent label.

  • Ex Vivo Analysis (Optional): After in vivo imaging, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the agent.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and compare it to other tissues to determine the tumor-to-background ratio.

Cytotoxicity Assay for CREKA-Nanoparticles

This protocol describes a method to assess the cytotoxicity of CREKA-conjugated nanoparticles on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • CREKA-conjugated nanoparticles (with and without a cytotoxic drug like doxorubicin)

  • Control nanoparticles

  • 96-well cell culture plates

  • MTT or similar cell viability assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of CREKA-conjugated nanoparticles, control nanoparticles, and free cytotoxic drug. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay). This typically involves adding the assay reagent to the wells and incubating for a few hours.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the dose-dependent cytotoxicity.[8][9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by CREKA-based therapies and a typical experimental workflow.

TGF_beta_signaling cluster_platelet Platelet cluster_cell Tumor Cell platelet Activated Platelet tgfb TGF-β platelet->tgfb releases tgfbr TGF-β Receptor (TβRI/TβRII) tgfb->tgfbr binds smad23 Smad2/3 tgfbr->smad23 phosphorylates smad_complex Smad2/3/4 Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus translocates to emt_genes EMT Gene Transcription (Snail, Slug, ZEB1/2) nucleus->emt_genes activates emt Epithelial-Mesenchymal Transition (EMT) emt_genes->emt metastasis Increased Invasion & Metastasis emt->metastasis CREKA_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 Synthesize Nanoparticle Core s2 Surface Functionalize (e.g., with amine groups) s1->s2 s3 Conjugate this compound s2->s3 s4 Purify & Characterize (Size, Zeta Potential, Peptide Load) s3->s4 iv1 Fibrin-Binding Assay s4->iv1 iv2 Cellular Uptake Studies s4->iv2 iv3 Cytotoxicity Assays s4->iv3 ivv1 Establish Animal Model (e.g., Tumor Xenograft) iv3->ivv1 ivv2 Administer CREKA-Nanoparticle ivv1->ivv2 ivv3 In Vivo Imaging (Fluorescence/MRI) ivv2->ivv3 ivv4 Biodistribution & Efficacy Studies ivv3->ivv4

References

Unveiling CREKA: A Technical Guide to the Tumor-Homing Peptide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, mechanism, and applications of the CREKA peptide for researchers, scientists, and drug development professionals.

The Cys-Arg-Glu-Lys-Ala (CREKA) peptide is a linear pentapeptide that has garnered significant attention in the field of targeted therapeutics and diagnostics. Its ability to selectively home to pathological microenvironments, particularly tumors and thrombi, has made it a valuable tool for the development of novel drug delivery systems and imaging agents. This technical guide provides an in-depth exploration of the discovery, origin, and key characteristics of the this compound.

Discovery and Origin: An In Vivo Phage Display Approach

The this compound was first identified by Dmitri Simberg and his team in 2007 through an in vivo phage display screening in tumor-bearing MMTV-PyMT (mouse mammary tumor virus-polyomavirus middle-T antigen) transgenic breast cancer mice.[1] This powerful technique allows for the selection of peptides that bind to specific targets within a complex biological system.

The discovery process involved the intravenous administration of a phage-displayed peptide library into the tumor-bearing mice. Phages that successfully homed to the tumor tissue were recovered, amplified, and subjected to subsequent rounds of selection. This iterative process enriched for phage clones displaying peptides with a high affinity for the tumor microenvironment. DNA sequencing of the enriched phage clones revealed the CREKA amino acid sequence.[1]

Subsequent in vivo experiments confirmed that the synthetic this compound could be detected in human tumors but not in normal tissues, highlighting its specificity for pathological sites.[1]

The Molecular Target: Fibrin-Fibronectin Complexes

The primary target of the this compound is the fibrin-fibronectin complex.[1][2] These complexes are formed from coagulated plasma proteins and are abundantly present in the extracellular matrix (ECM) of various pathological conditions, including:

  • Tumors and Metastases: The tumor microenvironment is characterized by leaky vasculature and increased coagulation, leading to the deposition of fibrin-fibronectin matrices.[1]

  • Thrombosis: Blood clots are primarily composed of a fibrin (B1330869) meshwork.[1]

  • Renal Fibrosis: The accumulation of extracellular matrix components, including fibrin, is a hallmark of renal fibrosis.[1]

  • Atherosclerosis: Fibrin is a key component of atherosclerotic plaques.[3]

The ability of CREKA to recognize this common feature of various diseases makes it a versatile targeting ligand. Unlike some targeting molecules that bind to specific cell surface receptors, CREKA targets a component of the disease-associated stroma. Some studies have also suggested that Type IV collagen in the vascular basement membrane may act as a receptor for CREKA.[4]

Physicochemical Properties and Structural Features

The this compound possesses several properties that make it an attractive candidate for biomedical applications.

PropertyDescriptionReference
Sequence Cys-Arg-Glu-Lys-Ala (CREKA)[1][5]
Molecular Formula C23H43N9O8S[2][5]
Molecular Weight 605.71 g/mol [2][5]
Structure Linear pentapeptide[1]
Charge Neutral[1]
Key Residue The N-terminal cysteine residue contains a sulfhydryl group that can be utilized for covalent conjugation to nanoparticles, imaging agents, and other molecules without compromising its binding activity.[1][2]

Experimental Protocols

While the precise, detailed protocols from the original discovery paper require access to that specific publication, a general methodology for the key experiments can be outlined based on established techniques in the field.

In Vivo Phage Display Screening

This protocol outlines the general steps involved in the discovery of tumor-homing peptides like CREKA.

experimental_workflow cluster_library_prep Library Preparation cluster_in_vivo_selection In Vivo Selection cluster_amplification Phage Recovery & Amplification cluster_analysis Analysis lib Phage Display Peptide Library inject Intravenous Injection into Tumor-Bearing Mouse lib->inject circulate Phage Circulation and Target Binding inject->circulate harvest Tumor Tissue Harvest circulate->harvest recover Phage Elution from Tissue harvest->recover infect Infection of E. coli recover->infect amplify Phage Amplification infect->amplify amplify->inject Subsequent Rounds of Selection sequence DNA Sequencing of Phage Inserts amplify->sequence identify Peptide Sequence Identification (e.g., CREKA) sequence->identify

  • Library Administration: A high-diversity phage display peptide library is injected intravenously into a tumor-bearing animal model (e.g., MMTV-PyMT transgenic mice).

  • Homing and Circulation: The phage library circulates throughout the body, with some phages binding to their targets in the tumor microenvironment.

  • Tissue Harvesting and Phage Recovery: After a set circulation time, the tumor is excised. Non-specifically bound phages are removed through perfusion. The tumor tissue is then homogenized, and the bound phages are eluted.

  • Amplification: The recovered phages are used to infect a bacterial host (e.g., E. coli) to amplify the phage population.

  • Iterative Selection: The amplified phage pool is then used for subsequent rounds of in vivo selection. This iterative process enriches for phages that display peptides with high affinity and specificity for the tumor.

  • Sequencing and Identification: After several rounds of selection, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the homing peptides.

Peptide Conjugation to Nanoparticles

The cysteine residue in CREKA allows for straightforward conjugation to various nanocarriers.

conjugation_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product creka This compound (with -SH group) mix Mix and React (e.g., Michael Addition) creka->mix nanoparticle Nanoparticle with Maleimide (B117702) Group nanoparticle->mix conjugated_np CREKA-Conjugated Nanoparticle mix->conjugated_np

  • Nanoparticle Functionalization: The nanoparticle of choice (e.g., liposome, iron oxide nanoparticle) is functionalized with a maleimide group. For instance, DSPE-PEG-Maleimide can be incorporated into liposomal formulations.[6]

  • Reaction: The this compound is dissolved and added to the maleimide-functionalized nanoparticle suspension. The thiol group of the cysteine residue reacts with the maleimide group via a Michael addition reaction to form a stable thioether bond.[6]

  • Purification: The resulting CREKA-conjugated nanoparticles are purified from unreacted peptide and reagents, often through dialysis or size exclusion chromatography.[3][6]

  • Characterization: The successful conjugation is confirmed using techniques such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the addition of the this compound.[6]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of CREKA is not through the direct modulation of intracellular signaling pathways. Instead, its utility lies in its ability to act as a homing device . By binding to fibrin-fibronectin complexes, CREKA concentrates its payload (e.g., a cytotoxic drug, an imaging agent) at the site of disease.

targeting_mechanism cluster_systemic Systemic Circulation cluster_disease_site Disease Site (e.g., Tumor) creka_drug CREKA-Drug Conjugate target Fibrin-Fibronectin Complexes creka_drug->target Targeting & Binding ecm Extracellular Matrix (ECM) drug_release Drug Release and Therapeutic Effect target->drug_release Accumulation

The therapeutic or diagnostic effect is therefore determined by the conjugated cargo. For example, when conjugated to nanoparticles carrying doxorubicin, CREKA facilitates the accumulation of the chemotherapeutic agent in the tumor, leading to enhanced cytotoxicity against cancer cells.[3] Similarly, when linked to an MRI contrast agent, it improves the detection of micrometastases.[1]

Conclusion and Future Perspectives

The discovery of the this compound through in vivo phage display has provided a valuable tool for targeted therapy and diagnosis. Its specificity for fibrin-fibronectin complexes, which are a common feature of the microenvironment of many diseases, offers broad applicability. The straightforward chemistry for its conjugation to various payloads, combined with its low immunogenicity, further enhances its appeal.[1][2]

Future research will likely focus on optimizing CREKA-based nanoplatforms for clinical translation, exploring its use in a wider range of diseases, and potentially developing second-generation peptides with even higher affinity and specificity. The foundational work on CREKA has paved the way for a new class of therapeutics that target the disease stroma, a critical but often overlooked component of pathology.

References

An In-depth Technical Guide to the CREKA Peptide: Binding Target and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cys-Arg-Glu-Lys-Ala (CREKA) peptide is a linear pentapeptide that has garnered significant interest in the fields of oncology and drug delivery due to its remarkable tumor-homing properties. Discovered through in vivo phage display, CREKA exhibits a high affinity for components of the tumor microenvironment, specifically fibrin-fibronectin complexes. This technical guide provides a comprehensive overview of the CREKA peptide, detailing its binding target, available quantitative binding data, and the experimental protocols utilized for its identification and characterization. Furthermore, this guide includes visualizations of key processes to facilitate a deeper understanding of its mechanism and application.

This compound: Identification and Primary Binding Target

The this compound was identified through in vivo screening of phage-displayed peptide libraries in tumor-bearing mouse models. This technique allows for the selection of peptides that preferentially accumulate in tumor tissues. Subsequent investigations revealed that CREKA's tumor-homing ability is attributed to its specific binding to clotted plasma proteins, most notably fibrin-fibronectin complexes.[1] These complexes are abundantly present in the tumor stroma as a result of increased vascular permeability and localized coagulation, but are largely absent in healthy tissues. This differential expression makes the fibrin-fibronectin complex an ideal target for tumor-specific drug delivery. Some studies have also suggested that CREKA may bind to fibronectin individually or to type IV collagen.[1][2]

Quantitative Binding Affinity

The following table summarizes the available quantitative data on the binding of CREKA and its analogs to fibrin (B1330869) clots.

PeptideBinding Percentage to Fibrin Clots (%)MethodReference
18F-NOTA-CREKA69.31 ± 6.82In vitro fibrin clot binding assay[3][4]
18F-NOTA-LP67.09 ± 6.20In vitro fibrin clot binding assay[3][4]
18F-NOTA-iCREKA67.92 ± 6.71In vitro fibrin clot binding assay[3][4]

LP: Linear Peptide, iCREKA: a cyclic analog of CREKA.

It is important to note that while these percentages indicate significant binding, they are not a direct measure of binding affinity (Kd). Further studies employing techniques such as SPR or ITC are required to elucidate the precise binding kinetics and affinity of the this compound to fibrin-fibronectin complexes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the discovery and characterization of the this compound.

In Vivo Phage Display for Tumor-Homing Peptide Discovery

This protocol outlines the general steps involved in the discovery of tumor-homing peptides like CREKA using in vivo phage display.

Objective: To identify peptide sequences that selectively accumulate in tumor tissue from a phage-displayed peptide library.

Materials:

  • Phage display peptide library (e.g., M13 phage library)

  • Tumor-bearing animal model (e.g., mice with xenograft tumors)

  • Anesthetic agent

  • Perfusion buffer (e.g., PBS with heparin)

  • Tissue homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)

  • E. coli host strain for phage amplification

  • LB agar (B569324) plates and broth

  • PEG/NaCl solution for phage precipitation

  • DNA sequencing reagents and equipment

Procedure:

  • Library Administration: Intravenously inject the phage display library into the tail vein of a tumor-bearing mouse.

  • In Vivo Circulation: Allow the phage library to circulate for a defined period (e.g., 1 hour) to enable the binding of phages to their targets.

  • Perfusion: Anesthetize the mouse and perfuse the circulatory system with perfusion buffer to remove unbound phages.

  • Tumor Excision and Homogenization: Excise the tumor and homogenize the tissue in homogenization buffer.

  • Phage Rescue: Infect the E. coli host strain with the phage recovered from the tumor homogenate.

  • Phage Amplification: Amplify the rescued phage by growing the infected E. coli in LB broth.

  • Phage Precipitation and Titer Determination: Precipitate the amplified phage using PEG/NaCl solution and determine the phage titer.

  • Subsequent Rounds of Panning: Repeat steps 1-7 for several rounds (typically 3-5) to enrich the population of tumor-homing phages.

  • DNA Sequencing: After the final round of panning, isolate individual phage clones, extract their DNA, and sequence the region encoding the displayed peptide to identify the tumor-homing peptide sequences.

In Vitro Fibrin Clot Binding Assay

This protocol describes a method to assess the binding of CREKA-conjugated nanoparticles to fibrin clots in vitro.

Objective: To quantify the binding of CREKA-functionalized agents to fibrin clots.

Materials:

  • Fibrinogen solution (e.g., from bovine plasma)

  • Thrombin solution

  • Phosphate-buffered saline (PBS)

  • CREKA-conjugated nanoparticles (e.g., fluorescently labeled)

  • Control nanoparticles (non-conjugated)

  • Microplate reader or fluorescence microscope

Procedure:

  • Fibrin Clot Formation: In a multi-well plate, mix the fibrinogen solution with thrombin to initiate the formation of fibrin clots. Allow the clots to form at room temperature.

  • Incubation with Nanoparticles: Add the CREKA-conjugated nanoparticles and control nanoparticles to the wells containing the fibrin clots.

  • Incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow for binding.

  • Washing: Carefully wash the fibrin clots with PBS to remove unbound nanoparticles. Repeat the washing step multiple times.

  • Quantification of Binding:

    • Fluorescence Measurement: If using fluorescently labeled nanoparticles, measure the fluorescence intensity of the fibrin clots using a microplate reader.

    • Microscopy: Alternatively, visualize the fibrin clots under a fluorescence microscope to qualitatively assess nanoparticle binding.

  • Data Analysis: Compare the fluorescence intensity or microscopic images of the wells treated with CREKA-conjugated nanoparticles to those treated with control nanoparticles to determine the extent of specific binding.

Conjugation of this compound to Nanoparticles via Michael Addition

This protocol details the conjugation of the cysteine-containing this compound to maleimide-functionalized nanoparticles through a Michael addition reaction.

Objective: To covalently attach the this compound to the surface of nanoparticles.

Materials:

  • Maleimide-functionalized nanoparticles

  • This compound (with a free cysteine thiol group)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Purification system (e.g., dialysis, size exclusion chromatography)

Procedure:

  • Dissolve Reactants: Dissolve the maleimide-functionalized nanoparticles and the this compound separately in the reaction buffer.

  • Reaction Mixture: Mix the dissolved nanoparticles and this compound in a specific molar ratio.

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 2-4 hours) with gentle stirring.

  • Purification: Purify the CREKA-conjugated nanoparticles from unreacted peptide and byproducts using a suitable purification method like dialysis against the reaction buffer or size exclusion chromatography.

  • Characterization: Characterize the resulting CREKA-conjugated nanoparticles to confirm successful conjugation and determine the peptide density on the nanoparticle surface.

Visualizations

Signaling Pathway and Targeting Mechanism

The following diagram illustrates the targeting mechanism of CREKA-functionalized nanoparticles to the tumor microenvironment.

CREKA_Targeting_Mechanism cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment CREKA-NP CREKA-Nanoparticle Fibrin-Fibronectin Fibrin-Fibronectin Complex CREKA-NP->Fibrin-Fibronectin Extravasation & Binding Tumor_Cell Tumor Cell Fibrin-Fibronectin->Tumor_Cell Supports Tumor Growth & Angiogenesis Phage_Display_Workflow A 1. Inject Phage Library into Tumor-Bearing Mouse B 2. Circulation and Tumor Homing A->B C 3. Perfuse to Remove Unbound Phage B->C D 4. Excise Tumor and Recover Phage C->D E 5. Amplify Phage in E. coli D->E F 6. Repeat Panning Rounds (3-5x) E->F G 7. Sequence Enriched Phage DNA F->G H 8. Identify Tumor-Homing Peptide (e.g., CREKA) G->H CREKA_Conjugation_Logic cluster_reactants Reactants CREKA This compound (Cys-Arg-Glu-Lys-Ala) with free -SH group Reaction Michael Addition (Thiol-Maleimide Reaction) CREKA->Reaction Nanoparticle Nanoparticle with Maleimide group Nanoparticle->Reaction Product CREKA-Conjugated Nanoparticle Reaction->Product

References

The CREKA Peptide: A Technical Guide to Targeting Fibrin-Fibronectin Complexes for Drug Delivery and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to the effective delivery of therapeutic and diagnostic agents. The dense extracellular matrix (ECM) and abnormal vasculature can limit the penetration and accumulation of anti-cancer treatments. The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) has emerged as a promising tool to overcome these challenges.[1] Discovered through in vivo phage display, CREKA specifically targets fibrin-fibronectin complexes, which are abundantly present in the TME of various solid tumors but not in healthy tissues.[1][2][3] This targeted binding provides a powerful mechanism for the site-specific delivery of nanoparticles, imaging agents, and therapeutic payloads.

This technical guide provides an in-depth overview of the CREKA peptide, focusing on its role in targeting fibrin-fibronectin complexes. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers in the application of CREKA for drug development and diagnostics.

Quantitative Data Summary

The efficacy of CREKA-mediated targeting has been quantified across numerous studies using various nanoparticle platforms. The following tables summarize key quantitative findings related to binding affinity, in vivo tumor accumulation, and therapeutic efficacy.

Nanoparticle PlatformParameterValueReference
PEG Hydrogel NanoparticlesFibrin (B1330869) Binding Ability94% increase with CREKA conjugation[1]
18F-NOTA-iCREKA (PET probe)Fibrin Clot Binding67.92 ± 6.71%[4]
18F-NOTA-CREKA (PET probe)Fibrin Clot Binding69.31 ± 6.82%[4]

Table 1: In Vitro Binding of CREKA-Conjugated Agents

Nanoparticle PlatformAnimal ModelParameterValueReference
IR783-labeled CMWNTs-PEGTumor-bearing miceTumor Accumulation6.4-fold higher than control[5][6]
18F-NOTA-iCREKA (PET probe)U87MG xenograftsTumor-to-Muscle (T/M) Ratio9.93 ± 0.42[4][7]
UMFNP-CREKA-Cy5.5Tumor-bearing miceFluorescent-Positive Spots6.8-fold higher than CREKA-Cy5.5[8]
CREKA-MSCsMyocardial Infarction/ReperfusionCardiac Fluorescence IntensityPeak at 3 hours[8]

Table 2: In Vivo Tumor Accumulation and Targeting

Nanoparticle PlatformAnimal ModelParameterOutcomeReference
CMWNTs-PEGTumor xenograftsPhotothermal TherapyAlmost total tumor eradication[5][6]
CREKA-Lipo-Dox4T1 breast cancerTumor Volume ReductionDecreased to 60 mm3 (vs. 150 mm3 for non-targeted)[8]
DPC@ICD-Gd-Tic4T1 breast cancerLung Metastases Reduction~90% reduction[8]
DPC@ICD-Gd-Tic4T1 breast cancerPrimary Tumor Volume Reduction~70% reduction[8]

Table 3: Therapeutic Efficacy of CREKA-Targeted Nanomedicines

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound. These protocols are based on published studies and can be adapted for specific research needs.

Synthesis and Purification of this compound

The this compound is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[9]

Protocol:

  • Resin Swelling: Swell Rink amide resin in N,N-dimethylformamide (DMF).[10]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in DMF.[10]

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids (Ala, Lys, Glu, Arg, Cys) sequentially to the resin using a coupling agent such as HBTU. Monitor the completion of each coupling step using a Kaiser test.[10]

  • Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).[10]

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[11]

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.[12]

Conjugation of CREKA to Nanoparticles

The cysteine residue in the CREKA sequence provides a convenient thiol group for conjugation to nanoparticles.

Protocol (Michael Addition):

  • Nanoparticle Functionalization: Functionalize the nanoparticle surface with maleimide (B117702) groups.[8]

  • Peptide Preparation: Dissolve the purified this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Conjugation Reaction: Mix the maleimide-functionalized nanoparticles with the this compound solution. The thiol group of the cysteine will react with the maleimide group to form a stable thioether bond.[8]

  • Purification: Remove unconjugated peptide and other reagents by dialysis or size exclusion chromatography.

  • Characterization: Confirm the successful conjugation of CREKA to the nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and zeta potential measurements.

In Vitro Fibrin-Fibronectin Binding Assay

This assay quantifies the binding of CREKA-conjugated nanoparticles to fibrin clots.

Protocol:

  • Clot Formation: In a 96-well plate, mix fibrinogen solution with a solution of the CREKA-conjugated nanoparticles (or control nanoparticles).[5]

  • Initiate Clotting: Add thrombin solution to each well to initiate the formation of fibrin clots.[5]

  • Incubation: Incubate the plate to allow for clot formation and binding of the nanoparticles.[5]

  • Washing: Gently wash the clots with PBS to remove unbound nanoparticles.

  • Quantification: Quantify the amount of bound nanoparticles. If the nanoparticles are fluorescently labeled, this can be done by measuring the fluorescence intensity of the clot.[5]

In Vivo Imaging of Tumor Targeting

This protocol describes a general procedure for evaluating the tumor-targeting ability of CREKA-conjugated imaging probes in a xenograft mouse model.

Protocol:

  • Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneous or orthotopic injection of cancer cells.

  • Probe Administration: Intravenously inject the CREKA-conjugated imaging probe (e.g., fluorescently labeled nanoparticles, MRI contrast agent, or PET tracer) into the tumor-bearing mice.[7]

  • Imaging: At various time points post-injection, anesthetize the mice and perform whole-body imaging using the appropriate modality (e.g., fluorescence imaging system, MRI scanner, or PET scanner).[7][13][14]

  • Biodistribution Analysis: After the final imaging session, euthanize the mice and harvest the tumor and major organs. Quantify the accumulation of the probe in each tissue to determine the biodistribution profile.[7]

  • Ex Vivo Imaging and Histology: Perform ex vivo imaging of the harvested tissues and conduct histological analysis (e.g., immunofluorescence staining for fibrin-fibronectin) to confirm the colocalization of the probe with its target.[13]

Visualizations

Mechanism of CREKA-Mediated Targeting

CREKA_Targeting_Mechanism cluster_blood Bloodstream cluster_tme Tumor Microenvironment CREKA_NP CREKA-Conjugated Nanoparticle Vessel Leaky Tumor Vessel Wall CREKA_NP->Vessel Extravasation (EPR Effect) FibrinFibronectin Fibrin-Fibronectin Complexes CREKA_NP->FibrinFibronectin Specific Binding ECM Extracellular Matrix (ECM) Vessel->ECM TumorCell Tumor Cell FibrinFibronectin->TumorCell Proximity to Tumor Cells Experimental_Workflow start Start synthesis This compound Synthesis & Purification start->synthesis conjugation Conjugation to Nanoparticles synthesis->conjugation characterization Physicochemical Characterization conjugation->characterization in_vitro In Vitro Fibrin Binding Assay characterization->in_vitro in_vivo_imaging In Vivo Imaging & Biodistribution in_vitro->in_vivo_imaging therapeutic_study Therapeutic Efficacy Study (optional) in_vivo_imaging->therapeutic_study end End in_vivo_imaging->end therapeutic_study->end Michael_Addition cluster_reactants Reactants cluster_product Product NP_Maleimide Nanoparticle-Maleimide NP_CREKA Nanoparticle-S-CREKA (Stable Thioether Bond) NP_Maleimide->NP_CREKA + CREKA_SH CREKA-SH (Cysteine Thiol) CREKA_SH->NP_CREKA Michael Addition

References

A Technical Guide to the Structural Properties of the CREKA Pentapeptide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The Cys-Arg-Glu-Lys-Ala (CREKA) pentapeptide is a linear, tumor-homing peptide identified through in vivo phage display technology. It demonstrates a high affinity and specificity for fibrin-fibronectin complexes, which are notably overexpressed in the extracellular matrix of various pathological tissues, including tumors, atherosclerotic plaques, and sites of thrombosis. This guide provides an in-depth analysis of CREKA's core structural and physicochemical properties, its bioactive conformation, binding mechanisms, and the experimental methodologies used for its characterization and application. Its unique structural features, particularly the strategic location of charged residues and a reactive cysteine, make it an exemplary targeting ligand for the development of advanced diagnostic and therapeutic nanomedicines.

Core Structural and Physicochemical Properties

The CREKA pentapeptide is a linear sequence of five amino acids: Cysteine-Arginine-Glutamic Acid-Lysine-Alanine.[1][2] Its fundamental properties are pivotal to its function as a targeting moiety. Unlike many other clot-binding peptides that are cyclic, CREKA's linear structure offers advantages in synthesis and stability.[1][2] The peptide has a neutral overall charge.[1]

Key quantitative and qualitative data regarding the CREKA peptide are summarized in the table below.

PropertyValue / DescriptionSource(s)
Amino Acid Sequence H-Cys-Arg-Glu-Lys-Ala-OH[1]
Molecular Formula C₂₃H₄₃N₉O₈S[3]
Molecular Weight 605.71 g/mol [3]
Structure Type Linear Pentapeptide[1]
Net Charge Neutral[1]
Primary Target Fibrin-Fibronectin Complexes[1]
Discovery Method In vivo Phage Display[4]

Conformational Analysis and Bioactive Structure

The biological activity of the this compound is intrinsically linked to its three-dimensional conformation. Extensive computational studies, employing methods like modified Simulated Annealing and Molecular Dynamics (MD), have been conducted to map its conformational landscape.[5][6][7]

These simulations revealed that despite its small size and flexibility, CREKA preferentially adopts a stable, bioactive conformation characterized by a β-turn motif in its backbone.[5] This structure is induced by a pattern of multiple interactions among the ionized side chains of Arginine (Arg), Glutamic Acid (Glu), and Lysine (Lys).[3] The resulting conformation presents a "pocket-like" shape where the charged side chains of these three central residues are oriented outwards. This specific arrangement is believed to be crucial for its interaction with fibrin-fibronectin complexes.[3]

Notably, this bioactive conformation is consistently observed across different environments, including the free peptide in solution, the peptide conjugated to a nanoparticle surface, and when it is part of a phage display protein.[3][5] The N-terminal Cysteine (Cys) residue's sulfhydryl group is not essential for this binding activity, making it available for conjugation without compromising the peptide's targeting function.[1][4]

G cluster_peptide CREKA Bioactive Conformation cluster_sidechains Key Interacting Side Chains backbone β-Turn Backbone Motif Arg Arg (+ charge) Outward Facing Glu Glu (- charge) Outward Facing Lys Lys (+ charge) Outward Facing Ala Ala Residue (C-Terminus) backbone->Ala C-Terminus Cys Cys Residue (Thiol Group -SH) Cys->backbone N-Terminus note Ionic interactions between side chains stabilize the β-turn structure. note->Arg note->Glu note->Lys

A diagram illustrating the key structural features of CREKA's bioactive conformation.

Binding Mechanism and Targeting

CREKA functions as a targeting ligand by specifically recognizing and binding to fibrin-fibronectin complexes.[1] These complexes are formed from clotted plasma proteins and are abundant in the tumor stroma, where they contribute to a microenvironment that supports tumor invasion, angiogenesis, and metastasis.[1] This specific expression in pathological tissues, and absence in healthy circulating blood, makes the fibrin-fibronectin network an ideal target for directed therapies.[1]

When conjugated to a nanocarrier (e.g., liposome, iron oxide nanoparticle) and introduced into systemic circulation, the this compound guides the carrier to these disease sites. Upon reaching the tumor microvasculature, it binds to the exposed fibrin-fibronectin matrix, leading to significant accumulation of the therapeutic or diagnostic payload directly at the site of disease.

G start CREKA-Nanocarrier (Systemic Circulation) tme Tumor Microenvironment (Leaky Vasculature) start->tme Extravasation target Fibrin-Fibronectin Complexes (Tumor Stroma) tme->target Exposure end Targeted Accumulation & Payload Delivery target->end High-Affinity Binding

Logical workflow of the CREKA-mediated tumor targeting mechanism.

Experimental Protocols and Methodologies

The structural and functional properties of CREKA have been elucidated through a combination of computational modeling and experimental assays. A summary of key methodologies is presented below.

Experiment TypeMethodologyPurpose / Key Findings
Discovery In Vivo Phage DisplayA library of phages displaying random peptides is injected into a tumor-bearing mouse model. Phages that home to the tumor are recovered, amplified, and sequenced to identify the targeting peptide sequence (CREKA).[8][9]
Conformational Analysis Molecular Dynamics (MD) SimulationsComputer simulations (e.g., using GROMACS with CHARMM or GROMOS96 force fields) are run to model the peptide's movement and folding, identifying low-energy, stable conformations like the β-turn motif.[5][10]
Structural Determination NMR Spectroscopy(General Protocol) 2D NMR techniques (COSY, TOCSY, NOESY) are used on peptide samples (typically >0.5 mM in a suitable buffer) to assign proton resonances and determine through-space proximities, enabling the calculation of the 3D structure in solution.[11][12][13]
Binding Affinity & Specificity In Vitro Fibrin Clotting AssayFluorescently-labeled CREKA or CREKA-nanoparticles are incubated with fibrinogen clots. Binding is quantified by measuring fluorescence. Specificity is confirmed by showing that binding is inhibited by an excess of free, unlabeled this compound.[14][15]
Tumor Homing Validation In Vivo Fluorescence ImagingFluorescently-labeled CREKA is injected intravenously into tumor-bearing mice. Tumor tissues are excised and imaged via microscopy to confirm the peptide's accumulation. Fibrinogen-null mice are used as a negative control, in which no accumulation is observed.[2]
Peptide Conjugation Michael Addition / Cross-linkingThe thiol group of the N-terminal cysteine is reacted with a maleimide (B117702) group on a nanocarrier. Alternatively, cross-linkers are used to couple the peptide to functional groups (e.g., amines) on a nanoparticle surface. Conjugation efficiency can be assessed via HPLC.[4][16][17]

The definitive validation of CREKA's targeting ability comes from in vivo animal models. The workflow below outlines the key steps to confirm its specific binding to fibrin-dependent structures within tumors.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results synthesis Synthesize & Purify Fluorescein-CREKA inject1 Intravenous Injection synthesis->inject1 inject2 Intravenous Injection synthesis->inject2 model1 Tumor-Bearing Mouse (e.g., B16F1 Melanoma) model1->inject1 model2 Fibrinogen-Null Mouse (Negative Control) model2->inject2 tissue1 Excise Tumor Tissue inject1->tissue1 tissue2 Excise Tumor Tissue inject2->tissue2 microscopy1 Fluorescence Microscopy tissue1->microscopy1 microscopy2 Fluorescence Microscopy tissue2->microscopy2 result1 Observation: Bright fluorescent meshwork in tumor stroma microscopy1->result1 result2 Observation: No significant fluorescence detected in tumor microscopy2->result2 G cluster_payload CREKA-Delivered Payload TGFB TGF-β Ligand TBR2 TβRII Receptor TGFB->TBR2 TBR1 TβRI Receptor TBR2->TBR1 Recruits & Phosphorylates SMAD23 p-SMAD2/3 TBR1->SMAD23 Phosphorylates SMAD_complex SMAD2/3 SMAD4 SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Transcription Gene Transcription (e.g., Fibrosis, EMT) Nucleus->Transcription Regulates Inhibitor TGF-β Inhibitor Inhibitor->TBR1 Blocks Phosphorylation

References

The CREKA Peptide: A Technical Guide to a Potent Clot-Binding Ligand for Targeted Therapeutics and Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CREKA peptide, a linear pentapeptide with the sequence Cys-Arg-Glu-Lys-Ala, is a promising targeting moiety in the development of novel therapeutics and diagnostic agents.[1][2] Identified through in vivo phage display, CREKA exhibits a specific affinity for fibrin-fibronectin complexes, which are prominently found in the extracellular matrix of tumors and at sites of blood clotting.[3][4] This unique targeting capability allows for the precise delivery of payloads, such as imaging agents and anti-cancer drugs, to pathological sites while minimizing off-target effects. This technical guide provides an in-depth overview of the this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its use and characterization.

Mechanism of Action: Targeting the Tumor Microenvironment and Thrombi

The this compound's targeting strategy relies on its ability to recognize and bind to fibrin-fibronectin complexes.[3] In the tumor microenvironment, leaky vasculature and aberrant coagulation cascades lead to the deposition of a fibrin (B1330869) network that is intertwined with fibronectin.[3] This complex provides a structural scaffold for the tumor and is implicated in tumor growth, angiogenesis, and metastasis. Similarly, these complexes are the primary components of blood clots (thrombi). By targeting this specific molecular signature, CREKA-conjugated agents can accumulate at these sites.

While a detailed signaling pathway for CREKA's binding is not extensively elucidated in the literature, the interaction is understood to be a direct binding event. The peptide recognizes a specific conformation or epitope present on the fibrin-fibronectin complex. This binding is a crucial first step for the subsequent diagnostic or therapeutic action of the conjugated payload.

Conceptual Pathway of CREKA-Targeted Delivery cluster_circulation Systemic Circulation cluster_tme Pathological Site (e.g., Tumor Microenvironment) CREKA_Drug CREKA-Conjugated Nanoparticle/Drug Fibrin_Fibronectin Fibrin-Fibronectin Complex CREKA_Drug->Fibrin_Fibronectin Homing & Binding Target_Cell Tumor Cell / Thrombus Component Fibrin_Fibronectin->Target_Cell Localization of Payload Therapeutic_Effect Therapeutic or Diagnostic Effect Target_Cell->Therapeutic_Effect Drug Release / Imaging Signal

Caption: Conceptual workflow of CREKA-mediated targeting.

Quantitative Binding Data

The affinity and efficiency of CREKA's binding to its target have been quantified in several studies. This data is crucial for evaluating its potential in various applications.

ParameterValueExperimental ContextReference
Fibrin Binding Enhancement 94% increaseFibrin binding ability of PEG particles after conjugation with CREKA.[5]
Binding Efficiency of Conjugation >90%Efficiency of CREKA conjugation to nanoparticles via Michael addition.[6]
In Vitro Fibrin Clot Binding 69.31% ± 6.82%Percentage of 18F-NOTA-CREKA bound to fibrin clots.[4]
In Vitro Fibrin Clot Binding 67.09% ± 6.20%Percentage of 18F-NOTA-LP (linear peptide) bound to fibrin clots.[4]
In Vitro Fibrin Clot Binding 67.92% ± 6.71%Percentage of 18F-NOTA-iCREKA (cyclic peptide) bound to fibrin clots.[4]
Cellular Binding (Static) 2.6-fold increaseIncrease in the number of bound CREKA-MSCs to fibrin compared to non-targeted MSCs under static conditions.[6]
Cellular Binding (Flow) 2.3-fold increaseIncrease in the number of bound CREKA-MSCs to fibrin compared to non-targeted MSCs under flow conditions.[6]

Note: The dissociation constant (Kd) for the direct interaction between the this compound and fibrin-fibronectin complexes is not explicitly reported in the reviewed literature. The provided data reflects the binding efficiency and enhancement in various experimental setups.

Experimental Protocols

Detailed methodologies are essential for the successful application and study of the this compound. The following sections outline key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of CREKA

Solid-Phase Peptide Synthesis of CREKA Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection (Ala) Resin->Deprotection1 Coupling1 3. Coupling (Lys) Deprotection1->Coupling1 Wash1 4. Washing Coupling1->Wash1 Repeat 5. Repeat Deprotection, Coupling, and Washing for Glu, Arg, Cys Wash1->Repeat Cleavage 6. Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Purification 7. Purification (HPLC) Cleavage->Purification Characterization 8. Characterization (Mass Spec) Purification->Characterization

Caption: Workflow for the synthesis of the this compound.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, Alanine (Ala), with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.

  • Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine (B6355638) in DMF to expose the free amine.

  • Subsequent Amino Acid Couplings: The next Fmoc-protected amino acids (Lys, Glu, Arg, Cys) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a washing step to remove excess reagents.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the synthesized this compound are confirmed by mass spectrometry.

Conjugation of CREKA to Nanoparticles (Michael Addition)

CREKA Conjugation to Nanoparticles Nanoparticle 1. Maleimide-Functionalized Nanoparticle Reaction 3. Michael Addition Reaction (in buffer, e.g., PBS) Nanoparticle->Reaction CREKA 2. This compound (with free thiol) CREKA->Reaction Purification 4. Purification (e.g., Dialysis, Centrifugation) Reaction->Purification Characterization 5. Characterization of Conjugate Purification->Characterization

Caption: Workflow for CREKA conjugation to nanoparticles.

  • Nanoparticle Preparation: Synthesize or procure nanoparticles with maleimide-functionalized surfaces.

  • Reaction Setup: Dissolve the maleimide-functionalized nanoparticles and the this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS). The free thiol group on the cysteine residue of CREKA will react with the maleimide (B117702) group on the nanoparticle surface.

  • Reaction Conditions: The reaction is typically carried out at room temperature with gentle stirring for a few hours.

  • Purification: Remove unconjugated this compound and other reagents by methods such as dialysis, centrifugation, or size exclusion chromatography.

  • Characterization: Confirm the successful conjugation and characterize the CREKA-nanoparticles using techniques like dynamic light scattering (DLS) for size, zeta potential for surface charge, and spectroscopic methods to quantify the amount of conjugated peptide.

In Vitro Fibrin Clot Binding Assay

In Vitro Fibrin Clot Binding Assay Clot_Formation 1. Fibrin Clot Formation (Fibrinogen + Thrombin) Incubation 2. Incubation with Labeled this compound Clot_Formation->Incubation Washing 3. Washing to Remove Unbound Peptide Incubation->Washing Quantification 4. Quantification of Bound Peptide Washing->Quantification Analysis 5. Data Analysis Quantification->Analysis

Caption: Workflow for in vitro fibrin clot binding assay.

  • Fibrin Clot Preparation: Prepare fibrin clots in a multi-well plate by mixing a solution of fibrinogen with thrombin. Allow the clots to form at 37°C.

  • Incubation: Add a solution of labeled this compound (e.g., fluorescently or radiolabeled) to the wells containing the fibrin clots. Incubate for a specified period to allow for binding.

  • Washing: Carefully wash the clots with buffer (e.g., PBS) to remove any unbound peptide.

  • Quantification: Measure the amount of labeled this compound bound to the fibrin clots. This can be done by measuring fluorescence intensity, radioactivity, or by other appropriate detection methods.

  • Data Analysis: Calculate the percentage of binding or other relevant binding parameters.

Conclusion

The this compound represents a significant advancement in the field of targeted therapy and diagnostics. Its specificity for fibrin-fibronectin complexes offers a versatile platform for delivering a wide range of payloads to tumors and thrombi. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the potential of this potent clot-binding peptide. Further research to determine the precise binding kinetics, such as the dissociation constant (Kd), will further refine its application in clinical settings.

References

The Advent of CREKA in Nanomedicine: A Technical Guide to Targeted Drug Delivery and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of the tumor-homing peptide CREKA (Cys-Arg-Glu-Lys-Ala) in nanomedicine. This document details the core principles, experimental methodologies, and quantitative data supporting the use of CREKA-functionalized nanoparticles for targeted cancer therapy and diagnostics.

The pentapeptide CREKA has emerged as a significant targeting ligand in the field of nanomedicine, primarily due to its high affinity for fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment and other pathological tissues.[1][2] This unique targeting capability allows for the enhanced accumulation of nanocarriers at disease sites, thereby improving therapeutic efficacy and reducing off-target side effects.[1][3] This guide provides an in-depth overview of the applications of CREKA in nanomedicine, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.

Core Principle: Targeting the Tumor Microenvironment

CREKA is a linear peptide identified through phage display technology.[1][4] Unlike many other targeting ligands that bind to specific cell surface receptors, CREKA targets components of the extracellular matrix (ECM), specifically clotted plasma proteins like fibrin (B1330869) and fibronectin.[1][5][6] These proteins are abundant in the stroma of various tumors, creating a meshwork that supports tumor growth and angiogenesis.[5][6] By targeting this stromal component, CREKA-functionalized nanoparticles can achieve high concentrations within the tumor, independent of the specific cancer cell type.[7] This broad applicability makes CREKA a versatile tool for a range of cancer types, as well as other conditions characterized by fibrin deposition, such as myocardial ischemia-reperfusion and atherosclerosis.[1][2]

Quantitative Data Summary

The efficacy of CREKA-functionalized nanomedicines is supported by a growing body of quantitative data. The following tables summarize key parameters from various studies, providing a comparative overview of different nanoparticle formulations and their performance.

Nanoparticle TypeCore MaterialSize (nm)Drug/Imaging AgentKey Quantitative FindingsReference(s)
LiposomesHSPC/Cholesterol/DSPE-PEG~110Doxorubicin (Dox)~4-fold increased cellular uptake in 4T1 breast cancer cells compared to non-targeted liposomes.[3]
LiposomesPhospholipids~110Celastrol (CEL)CEL entrapment efficiency > 90%; 57 ± 1.3 μg of CREKA per mg of lipids.[3]
Iron Oxide Nanoparticles (IONPs)Dextran-coated Fe3O452- (for hyperthermia)Specific Absorption Rate (SAR) of 83.5 W/g.[7]
Ultrasmall Manganese Ferrite Nanoparticles (UMFNPs)MnFe2O45.6 - 5.7- (MRI contrast agent)Contrast-to-noise ratio in tumor rim ~2.8-fold higher than non-targeted group.[1]
PEG Hydrogel NanoparticlesPolyethylene GlycolNot SpecifiedDoxorubicin (Dox)Fibrin binding ability increased up to 94% with CREKA conjugation.[8]
Multi-walled Carbon Nanotubes (MWNTs)CarbonNot SpecifiedIR783 (for PTT)~6.4-fold higher accumulation in tumor tissues with NIR illumination compared to control.[7]
DendrimersPolyamidoamine (PAMAM)Not Specified- (for imaging)Higher accumulation and deeper penetration in glioblastoma tissue compared to unmodified dendrimers.[3]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of CREKA-functionalized nanoparticles, compiled from various sources.

Synthesis and Conjugation of CREKA to Nanoparticles via Michael Addition

This protocol describes the common method of conjugating the cysteine-containing CREKA peptide to a maleimide-functionalized nanoparticle.

Materials:

  • This compound (Cys-Arg-Glu-Lys-Ala)

  • Maleimide-functionalized nanoparticles (e.g., DSPE-PEG-Maleimide for liposomes, AMAS-functionalized IONPs)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) (if needed to dissolve linkers)

  • Purification system (e.g., size exclusion chromatography, dialysis, or centrifugal filtration columns)

Procedure:

  • Nanoparticle Functionalization (if necessary):

    • For IONPs: Resuspend dextran-coated IONPs in PBS. Add a solution of a maleimide-containing linker (e.g., AMAS) in DMSO to the nanoparticle suspension. React for 40 minutes at room temperature with vortexing.[7]

    • For Liposomes: Prepare liposomes incorporating a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) using the thin-film hydration method followed by extrusion.[8]

  • Peptide Conjugation:

    • Dissolve this compound in PBS.

    • Add the CREKA solution to the maleimide-functionalized nanoparticle suspension. A typical molar ratio is a slight excess of peptide to maleimide (B117702) groups.

    • Incubate the reaction mixture overnight at 4°C with gentle stirring.[7] The reaction proceeds via a Michael addition between the thiol group of the cysteine in CREKA and the maleimide group on the nanoparticle surface.[3]

  • Purification:

    • Remove unconjugated peptide and other reagents using an appropriate purification method.

    • For IONPs, washing with PBS on centrifugal filtration columns (e.g., 100,000 MWCO) is effective.[7]

    • For liposomes, dialysis against PBS can be used to remove free peptide.

  • Characterization:

    • Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry to detect the increase in molecular weight of the functionalized component (e.g., DSPE-PEG-CREKA).[8]

    • The binding efficiency of CREKA can be quantified, with reports of over 90% efficiency.[3]

In Vitro Fibrin-Fibronectin Binding Assay

This assay evaluates the ability of CREKA-functionalized nanoparticles to bind to their target.

Materials:

  • Fibrinogen solution (e.g., 2 mg/mL in 0.9% NaCl)

  • Thrombin solution (e.g., 2.5 U/mL in 0.9% NaCl)

  • 96-well plate

  • Fluorescently labeled CREKA-nanoparticles and control nanoparticles

  • Fluorescence plate reader

Procedure:

  • Fibrin Clot Formation:

    • Add 75 µL of fibrinogen solution to each well of a 96-well plate.

    • Add 30 µL of thrombin solution to initiate clotting.

    • Incubate the plate at 37°C for at least 4 hours to allow for complete gel formation.[7]

  • Binding Assay:

    • Add fluorescently labeled CREKA-nanoparticles and control (non-targeted) nanoparticles to the wells containing the fibrin clots.

    • Incubate for a defined period (e.g., 1 hour) at 37°C.

    • Carefully wash the wells multiple times with PBS to remove unbound nanoparticles.

  • Quantification:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader.

    • A significantly higher fluorescence signal in the wells treated with CREKA-nanoparticles compared to controls indicates specific binding.[7]

In Vivo Tumor Targeting and Biodistribution Study

This protocol outlines a general procedure for evaluating the tumor-targeting efficacy of CREKA-nanoparticles in a mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft models using cell lines like 4T1 or MDA-MB-435)

  • Fluorescently labeled or radiolabeled CREKA-nanoparticles and control nanoparticles

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, MRI for magnetic nanoparticles)

  • Anesthesia

Procedure:

  • Animal Model: Establish tumors in mice by subcutaneously injecting cancer cells. Allow tumors to grow to a suitable size (e.g., 1-1.5 cm in diameter).[2]

  • Nanoparticle Administration: Intravenously inject the fluorescently or radiolabeled CREKA-nanoparticles and control nanoparticles into the tumor-bearing mice via the tail vein.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 6, 24 hours), anesthetize the mice and perform whole-body imaging to track the biodistribution of the nanoparticles.

  • Ex Vivo Analysis:

    • At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, lungs, kidneys, heart).

    • Image the excised organs to quantify nanoparticle accumulation.

    • The fluorescence or radioactivity in each organ is measured and typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • Histological Analysis:

    • Tumor tissues can be sectioned and analyzed by fluorescence microscopy to visualize the distribution of nanoparticles within the tumor stroma and vasculature.

Signaling Pathways and Mechanisms of Action

The efficacy of CREKA-targeted nanomedicine is not solely dependent on passive accumulation but also involves active engagement with the tumor microenvironment.

Targeting the Tumor Stroma and Vasculature

CREKA's primary targeting mechanism involves binding to fibrin-fibronectin complexes within the tumor stroma and the walls of tumor blood vessels. This interaction is crucial for the initial localization of the nanoparticles at the tumor site.

G cluster_0 Circulation cluster_1 Tumor Microenvironment NP CREKA-Nanoparticle Vessel Leaky Tumor Vasculature NP->Vessel Extravasation FFC Fibrin-Fibronectin Complexes NP->FFC Binding Stroma Tumor Stroma Vessel->Stroma Stroma->FFC Contains

Caption: CREKA-nanoparticle targeting workflow.

Overcoming Stromal Barriers

The dense tumor stroma can impede the penetration of nanoparticles. Some CREKA-based strategies incorporate mechanisms to modulate the stroma. For instance, co-delivery of drugs that down-regulate the TGF-β signaling pathway can inhibit the activation of cancer-associated fibroblasts (CAFs), thereby reducing the stromal barrier and enhancing drug delivery.[1]

G CREKA_NP CREKA-NP (with TGF-β inhibitor) TGF_beta TGF-β Signaling CREKA_NP->TGF_beta Inhibits CAFs Cancer-Associated Fibroblasts (CAFs) TGF_beta->CAFs Activates Drug_Penetration Enhanced Drug Penetration TGF_beta->Drug_Penetration Achieved by inhibition of ECM_Production ECM Production (Dense Stroma) CAFs->ECM_Production Increases

Caption: TGF-β pathway modulation by CREKA-NPs.

Enzyme-Responsive Drug Release

In some advanced designs, CREKA-nanoparticles are engineered to respond to the tumor microenvironment. For example, a modified this compound, iCREKA, can be cleaved by matrix metalloproteinases (MMP-2/9), which are overexpressed in many tumors. This cleavage can trigger the release of a therapeutic agent or the activation of an imaging probe specifically at the tumor site.[5]

G iCREKA_NP iCREKA-Nanoparticle (Drug-loaded) Tumor_Stroma Tumor Stroma iCREKA_NP->Tumor_Stroma Targets Drug_Release Drug Release iCREKA_NP->Drug_Release Leads to MMP MMP-2/9 Tumor_Stroma->MMP Overexpresses MMP->iCREKA_NP Cleaves Tumor_Cell Tumor Cell Drug_Release->Tumor_Cell Acts on

Caption: MMP-responsive drug release from iCREKA-NPs.

Future Perspectives

CREKA-based nanoplatforms represent a promising strategy for targeted therapy and diagnosis. Future research will likely focus on the development of multifunctional nanoparticles that combine targeting with stimuli-responsive drug release and real-time imaging capabilities. Furthermore, clinical translation of these promising preclinical findings will be a key area of focus, requiring rigorous safety and efficacy studies. The versatility of CREKA's targeting mechanism ensures its continued relevance in the evolving landscape of nanomedicine.

References

CREKA Peptide: A Technical Guide to Targeting Tumor Vasculature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment presents a significant barrier to the effective delivery of therapeutic and diagnostic agents. The CREKA peptide, a linear pentapeptide (Cys-Arg-Glu-Lys-Ala), has emerged as a promising tool for specifically targeting the tumor vasculature. This technical guide provides an in-depth overview of the this compound, including its mechanism of action, quantitative targeting data from key studies, and detailed experimental protocols for its application in cancer research and drug development.

Introduction: The Challenge of the Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic network of blood vessels, stromal cells, and extracellular matrix (ECM) components that promotes tumor growth and metastasis. A key feature of the TME is the presence of a disorganized and leaky vasculature, which leads to the deposition of plasma proteins that subsequently clot. This process results in the abundant presence of fibrin (B1330869) and fibrin-fibronectin complexes within the tumor stroma and associated with the tumor vasculature.[1] These components serve as a unique molecular signature of the TME, offering a target for selective drug delivery and imaging.

The this compound: Discovery and Targeting Mechanism

The this compound was identified through in vivo phage display screening in tumor-bearing mice.[2] Its sequence, Cys-Arg-Glu-Lys-Ala, confers a high binding affinity for clotted plasma proteins.[2][3]

Mechanism of Action

The targeting mechanism of CREKA is not based on interaction with a specific cell surface receptor that triggers a signaling cascade. Instead, it relies on the binding to structural components of the tumor's ECM. The peptide specifically recognizes and binds to fibrin and fibrin-fibronectin complexes that are prevalent in the tumor vasculature and stroma but are largely absent in healthy tissues.[1][2] This targeted binding allows for the accumulation of CREKA-conjugated payloads at the tumor site. The cysteine residue in the CREKA sequence provides a convenient handle for conjugation to various nanoparticles and imaging agents through its sulfhydryl group.[2][4]

CREKA_Targeting_Mechanism cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment (TME) CREKA_Payload CREKA-Payload (Nanoparticle, Drug, Imaging Agent) Tumor_Vessel Leaky Tumor Blood Vessel CREKA_Payload->Tumor_Vessel Extravasation Fibrin_Fibronectin Fibrin-Fibronectin Complexes (in Stroma) CREKA_Payload->Fibrin_Fibronectin Specific Binding Tumor_Vessel->Fibrin_Fibronectin Deposition of Plasma Proteins Tumor_Cell Tumor Cell Fibrin_Fibronectin->Tumor_Cell Payload Release & Action

Quantitative Data on CREKA-Mediated Targeting

Numerous studies have demonstrated the enhanced tumor targeting and therapeutic efficacy of CREKA-conjugated agents. The following tables summarize key quantitative findings from the literature.

Parameter Value Experimental System Reference
Fibrin Binding Enhancement94% increaseCREKA-conjugated PEG hydrogel nanoparticles[5][6]
Tumor Accumulation (Fold Increase)6.4-fold higherIR783-labeled CREKA-MWNTs with NIR illumination vs. control[7]
Tumor-to-Muscle Ratio9.93 ± 0.4218F-NOTA-iCREKA in U87MG xenografts[8][9]
Cellular Uptake (Fold Increase)~4-fold higherCREKA-Lipo-Dox in 4T1 breast cancer cells vs. non-targeted liposomes[4]
Tumor Volume Reductionto ~60 mm³CREKA-Lipo-Dox in 4T1 tumor-bearing mice (vs. 150 mm³ for non-targeted)[4]
Fibrin Binding Percentage67-69%18F-labeled CREKA peptides to fibrin clots[8]
Fluorescent Spot Accumulation6.8-fold higherUMFNP-CREKA-Cy5.5 vs. CREKA-Cy5.5 in tumors[4]
In Vitro Fibrin Binding (Fold Increase)2.6-fold (static), 2.3-fold (flow)CREKA-MSCs vs. non-targeted MSCs[4]
CREKA-Conjugate Tumor Model Primary Outcome Reference
CREKA-PEG-DOXHeLaIncreased apoptosis compared to non-targeted nanoparticles[5][6]
CREKA-PAMAMGlioblastomaHigher accumulation and deeper penetration in GBM tissue[10]
CREKA-MWNTsXenograftsEradication of tumor xenografts after 4 illuminations (photothermal therapy)[7]
CREKA-Liposomes4T1 Breast CancerSignificant anti-tumor effects[4]
CREKA-Iron Oxide NanowormsHT1080 & MDA-MB-435~60 CREKA peptides per nanoworm for optimal in vivo targeting[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound.

Peptide Synthesis and Purification

This compound is typically synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[1][11]

Protocol: Fmoc Solid-Phase Peptide Synthesis of CREKA

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF).[12]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin with 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH) sequentially. Use a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Conjugation of CREKA to Nanoparticles

The thiol group of the N-terminal cysteine is commonly used for conjugation.

Protocol: Conjugation of CREKA to Maleimide-Functionalized Nanoparticles

  • Nanoparticle Preparation: Synthesize or obtain nanoparticles (e.g., liposomes, polymeric nanoparticles) functionalized with maleimide (B117702) groups.

  • Peptide Reduction (if necessary): If the this compound has formed disulfide bonds, reduce it with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Conjugation Reaction: React the maleimide-functionalized nanoparticles with the this compound in a suitable buffer (e.g., PBS, pH 7.0-7.5). The thiol group of cysteine will react with the maleimide group to form a stable thioether bond (Michael addition).[4]

  • Purification: Remove unconjugated peptide by dialysis or size exclusion chromatography.

  • Quantification: Determine the amount of conjugated peptide using methods like UV-Vis spectroscopy (if the peptide is labeled) or by quantifying the remaining free thiol groups.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Peptide_Synthesis 1. This compound Synthesis & Purification Conjugation 3. CREKA-Payload Conjugation Peptide_Synthesis->Conjugation Nanoparticle_Prep 2. Payload/Nanoparticle Preparation Nanoparticle_Prep->Conjugation In_Vitro_Assays 4. In Vitro Characterization Conjugation->In_Vitro_Assays In_Vivo_Studies 5. In Vivo Tumor Targeting & Efficacy Conjugation->In_Vivo_Studies Data_Analysis 6. Data Analysis & Interpretation In_Vitro_Assays->Data_Analysis Binding_Assay Fibrin Binding Assay Cell_Uptake Cellular Uptake Studies Cytotoxicity Cytotoxicity Assays In_Vivo_Studies->Data_Analysis Animal_Model Tumor Model Development Imaging Biodistribution & Imaging (PET, MRI, Fluorescence) Therapy Therapeutic Efficacy Studies

In Vitro Fibrin Binding Assay

This assay quantifies the binding of CREKA-conjugated agents to fibrin clots.

Protocol: Fibrin Clot Binding Assay

  • Fibrin Clot Formation: In a multi-well plate, add a solution of fibrinogen in a suitable buffer. Induce clotting by adding thrombin. Allow the clots to form.

  • Incubation: Add the CREKA-conjugated agent (e.g., fluorescently labeled nanoparticles) to the wells containing the fibrin clots. Include control wells with non-targeted agents. Incubate for a defined period (e.g., 1 hour) at 37°C.[8]

  • Washing: Carefully wash the wells multiple times with buffer (e.g., PBS) to remove any unbound agent.[8]

  • Quantification: Quantify the amount of bound agent. If fluorescently labeled, measure the fluorescence intensity using a plate reader. If radiolabeled, measure the radioactivity.[8]

In Vivo Tumor Targeting and Biodistribution

Animal models are essential for evaluating the in vivo performance of CREKA-targeted agents.

Protocol: In Vivo Tumor Targeting in a Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice). Inoculate the mice with a relevant cancer cell line (e.g., 4T1, U87MG) to establish tumors.

  • Agent Administration: Once tumors reach a suitable size, intravenously inject the CREKA-conjugated agent (labeled with a fluorescent dye or radioisotope) into the tail vein. Include a control group receiving a non-targeted agent.

  • In Vivo Imaging: At various time points post-injection, perform whole-body imaging (e.g., fluorescence imaging, PET, MRI) to visualize the biodistribution of the agent and its accumulation in the tumor.

  • Ex Vivo Biodistribution: At the final time point, euthanize the animals and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

  • Quantification: Measure the amount of the agent in each tissue. For fluorescent agents, use an imaging system to quantify fluorescence intensity. For radiolabeled agents, use a gamma counter. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).

Conclusion and Future Perspectives

The this compound represents a robust and versatile tool for targeting the tumor vasculature. Its ability to bind to fibrin-fibronectin complexes, which are a common feature of the TME across many cancer types, makes it a broadly applicable targeting ligand. The data presented in this guide highlight the significant improvements in tumor accumulation and therapeutic efficacy that can be achieved by incorporating CREKA into drug delivery and imaging systems.

Future research in this area may focus on:

  • Optimizing CREKA-based therapies: Combining CREKA-targeted drug delivery with other treatment modalities, such as immunotherapy or radiation.

  • Developing novel CREKA conjugates: Exploring new payloads and nanoparticle platforms to enhance therapeutic potency and reduce side effects.

  • Clinical translation: Moving promising CREKA-based agents from preclinical studies into clinical trials.

The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals seeking to leverage the potential of the this compound in the fight against cancer.

References

The Biological Significance of CREKA in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment presents a significant barrier to the effective delivery of therapeutic agents in oncology. The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) has emerged as a promising tool in cancer research due to its specific affinity for clotted plasma proteins, namely fibrin (B1330869) and fibrin-fibronectin complexes, which are hallmarks of the tumor stroma and vasculature. This technical guide provides an in-depth analysis of the biological significance of CREKA, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. CREKA's primary role is as a tumor-homing peptide, enhancing the localization of nanocarriers to the tumor site, thereby increasing the efficacy of anti-cancer therapies and the sensitivity of diagnostic imaging. While not directly involved in intracellular signaling, its ability to target the tumor microenvironment offers a powerful strategy to overcome delivery challenges and improve patient outcomes.

Introduction

The CREKA peptide is a linear, five-amino-acid sequence (Cys-Arg-Glu-Lys-Ala) identified through in vivo phage display screening in tumor-bearing mice.[1] Its biological significance in cancer research stems from its ability to selectively bind to fibrin and fibrin-fibronectin complexes.[2][3] These protein aggregates are characteristically present in the extracellular matrix (ECM) and vasculature of tumors but are absent in healthy tissues.[1] This specificity makes CREKA an ideal candidate for targeted cancer therapy and diagnostics. By functionalizing nanoparticles, liposomes, and other delivery vehicles with the this compound, researchers can significantly enhance their accumulation at the tumor site, a strategy that holds immense potential for improving the therapeutic index of various cancer treatments.[2][4]

Mechanism of Action: Targeting the Tumor Microenvironment

CREKA's mechanism of action is centered on its binding affinity for the tumor microenvironment, not on direct interaction with cancer cells or intracellular pathways. The leaky vasculature and aberrant coagulation cascade within tumors lead to the extravasation of plasma proteins and the formation of a dense fibrin-fibronectin mesh.[1] CREKA-functionalized nanocarriers, upon intravenous administration, circulate through the bloodstream and, upon reaching the tumor, bind to these specific components of the tumor stroma. This targeted accumulation has two major benefits:

  • Enhanced Permeability and Retention (EPR) Effect Augmentation: While the EPR effect allows for passive accumulation of nanoparticles in tumors, CREKA's active targeting significantly enhances this process, leading to higher local concentrations of the therapeutic or diagnostic agent.

  • Reduced Systemic Toxicity: By concentrating the therapeutic payload at the tumor site, CREKA-mediated delivery can reduce the exposure of healthy tissues to cytotoxic drugs, thereby minimizing side effects.

It is important to note that CREKA itself has not been shown to internalize into tumor cells.[5] However, it can be combined with cell-penetrating peptides (CPPs) to create chimeric peptides that first home to the tumor and then facilitate intracellular delivery of the cargo.[5]

Signaling Pathway Visualization

The following diagram illustrates the targeting mechanism of CREKA-functionalized nanoparticles to the tumor microenvironment.

CREKA_Targeting_Mechanism cluster_tumor_microenvironment Tumor Microenvironment CREKA_NP CREKA-Functionalized Nanoparticle FIBRIN Fibrin-Fibronectin Complex CREKA_NP->FIBRIN Extravasation (EPR Effect) TUMOR_CELL Tumor Cell FIBRIN->CREKA_NP CREKA-mediated Binding InVivo_Workflow A Tumor Xenograft Establishment B Randomization of Mice into Treatment Groups A->B C Intravenous Injection of CREKA-NP / Controls B->C D Tumor Volume Measurement (Longitudinal) C->D E Biodistribution Analysis (Terminal) C->E F Therapeutic Efficacy Assessment D->F E->F G Histological Analysis F->G

References

CREKA Peptide in Atherosclerosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within arteries, remains a leading cause of cardiovascular disease worldwide. The rupture of these plaques can lead to thrombosis and subsequent life-threatening events such as myocardial infarction and stroke. The development of targeted therapies and high-resolution imaging modalities is crucial for the early detection and treatment of vulnerable atherosclerotic plaques. The pentapeptide Cys-Arg-Glu-Lys-Ala (CREKA) has emerged as a promising tool in atherosclerosis research. This peptide specifically binds to fibrin-fibronectin complexes, which are key components of the extracellular matrix within atherosclerotic plaques and are particularly abundant in rupture-prone lesions. This technical guide provides an in-depth overview of the role of the CREKA peptide in atherosclerosis research, focusing on its mechanism of action, applications in imaging and drug delivery, and the experimental methodologies employed in its study.

Introduction to the this compound

The this compound is a linear five-amino-acid sequence (Cys-Arg-Glu-Lys-Ala) that was originally identified through in vivo phage display screening in tumor-bearing mice. It exhibits a high affinity and specificity for clotted plasma proteins, particularly fibrin (B1330869) and fibrin-fibronectin complexes. These complexes are integral components of the tumor stroma and are also significantly upregulated in the microenvironment of atherosclerotic plaques, especially in regions prone to rupture. The presence of a cysteine residue allows for straightforward conjugation to various nanoparticles, imaging agents, and therapeutic molecules.

Mechanism of Action and Targeting

The targeting capability of the this compound is central to its application in atherosclerosis research. It selectively binds to fibrin-fibronectin networks within the plaque microenvironment.

  • Fibrin-Fibronectin Complexes as a Target: Atherosclerotic plaques, particularly those that are unstable, are characterized by intraplaque hemorrhage and the formation of microthrombi, leading to the deposition of fibrin. Fibronectin, an extracellular matrix glycoprotein, becomes cross-linked to fibrin during coagulation, forming stable complexes.

  • Specificity of CREKA: The this compound has demonstrated specific binding to these fibrin-fibronectin complexes, allowing for the targeted delivery of payloads to atherosclerotic lesions with minimal off-target effects to healthy vasculature.

Below is a diagram illustrating the signaling pathway of CREKA-targeted nanoparticles to an atherosclerotic plaque.

cluster_blood_vessel Blood Vessel Lumen cluster_plaque Atherosclerotic Plaque CREKA-Nanoparticle CREKA-Nanoparticle (Imaging/Drug) Fibrin_Fibronectin Fibrin-Fibronectin Complexes CREKA-Nanoparticle->Fibrin_Fibronectin Specific Binding Plaque_Core Lipid Core & Inflammatory Cells

CREKA-nanoparticle targeting fibrin-fibronectin in plaques.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize key quantitative data related to the this compound and its application in experimental models.

Table 1: In Vitro Binding Affinity of CREKA-conjugated Nanoparticles

Nanoparticle SystemTargetBinding Increase vs. Non-Targeted ControlReference
CREKA-Peptide Amphiphile MicellesFibrin Clot> 8-fold
CREKA-Modified Mesenchymal Stem CellsFibrin (static conditions)2.6-fold
CREKA-Modified Mesenchymal Stem CellsFibrin (flow conditions)2.3-fold
CREKA-Conjugated PEG NanoparticlesFibrinUp to 94% increase in binding

Table 2: In Vivo Targeting and Therapeutic Efficacy in Atherosclerotic Mouse Models

Animal ModelNanoparticle & PayloadOutcome MeasureResultReference
ApoE-null miceCREKA-micelles with hirulogAntithrombin activity in aorta1.8 µg/mg (CREKA) vs. 1.2 µg/mg (non-targeted)
ApoE-null miceCREKA-micelles (fluorescent)Fluorescence in aortic treeSignificantly higher than non-targeted micelles
ApoE-null miceCREKA-micelles (fluorescent)Inhibition of fluorescence with excess unlabeled CREKAFluorescence abolished

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound.

Solid-Phase Peptide Synthesis of CREKA

Objective: To chemically synthesize the Cys-Arg-Glu-Lys-Ala (CREKA) peptide.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound alanine (B10760859) by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF.

    • Add DIC and Oxyma to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the remaining amino acids in the sequence: Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Cys(Trt)-OH.

  • Final Deprotection: After the final coupling, remove the terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (94:1:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry.

Conjugation of CREKA to Nanoparticles (Example: Liposomes)

Objective: To conjugate the this compound to the surface of pre-formed liposomes.

Materials:

  • Pre-formed liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG(2000)-Maleimide)

  • Synthesized this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sephadex G-50 column for purification

Procedure:

  • Peptide Preparation: Dissolve the purified this compound in PBS. The cysteine residue provides a free thiol group for conjugation.

  • Liposome (B1194612) Preparation: Prepare liposomes using a standard protocol (e.g., thin-film hydration followed by extrusion) incorporating the maleimide-functionalized lipid into the lipid mixture.

  • Conjugation Reaction:

    • Add the this compound solution to the liposome suspension. A typical molar ratio is 10:1 peptide to maleimide-lipid.

    • Incubate the reaction mixture overnight at 4°C with gentle stirring. The thiol group of the cysteine in CREKA will react with the maleimide (B117702) group on the liposome surface to form a stable thioether bond.

  • Purification: Remove unconjugated peptide by passing the reaction mixture through a Sephadex G-50 size-exclusion chromatography column, eluting with PBS. The CREKA-conjugated liposomes will elute in the void volume.

  • Characterization:

    • Determine the size and zeta potential of the conjugated liposomes using dynamic light scattering.

    • Quantify the amount of conjugated peptide using a suitable assay (e.g., Ellman's reagent to measure the disappearance of free thiols, or by using a fluorescently labeled peptide).

In Vitro Fibrin Clot Binding Assay

Objective: To quantify the binding affinity of CREKA-conjugated nanoparticles to fibrin clots.

Materials:

  • Human plasma

  • Thrombin

  • Calcium chloride (CaCl2)

  • Fluorescently labeled CREKA-nanoparticles and non-targeted control nanoparticles

  • Phosphate-buffered saline (PBS)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Clot Formation:

    • In a 96-well plate, add 100 µL of human plasma to each well.

    • Add 20 µL of 100 mM CaCl2 to each well.

    • Initiate clotting by adding 10 µL of thrombin (10 U/mL) to each well.

    • Incubate at 37°C for 1 hour to allow for stable clot formation.

  • Binding Assay:

    • Carefully wash the clots twice with PBS to remove non-clotted plasma proteins.

    • Add 100 µL of fluorescently labeled CREKA-nanoparticles or control nanoparticles at a known concentration to the wells containing the clots.

    • Incubate for 1 hour at 37°C.

  • Washing: Aspirate the nanoparticle solution and wash the clots three times with PBS to remove unbound nanoparticles.

  • Quantification:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity in each well using a fluorescence plate reader.

    • Compare the fluorescence intensity of the wells with CREKA-nanoparticles to those with control nanoparticles to determine the relative binding affinity.

In Vivo Atherosclerosis Model and Imaging

Objective: To induce atherosclerosis in a mouse model and image plaques using CREKA-targeted probes.

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model as they spontaneously develop atherosclerotic lesions that resemble human plaques.

Procedure:

  • Atherosclerosis Induction:

    • At 6-8 weeks of age, switch the ApoE-/- mice from a standard chow diet to a high-fat "Western" diet (typically containing 21% fat and 0.15-0.2% cholesterol).

    • Maintain the mice on this diet for 12-16 weeks to induce the formation of advanced atherosclerotic plaques.

  • In Vivo Imaging (Example: MRI):

    • Anesthetize the atherosclerotic ApoE-/- mouse.

    • Acquire pre-contrast MR images of the aortic arch and/or carotid arteries.

    • Intravenously inject a CREKA-conjugated MRI contrast agent (e.g., CREKA-gadolinium-micelles).

    • Acquire post-contrast MR images at various time points (e.g., 1, 4, and 24 hours) to monitor the accumulation of the contrast agent in the plaques.

    • A non-targeted contrast agent should be used in a control group of mice for comparison.

  • Ex Vivo Analysis:

    • After the final imaging time point, euthanize the mouse and perfuse with saline followed by a fixative.

    • Excise the aorta and other relevant tissues.

    • Correlate the in vivo imaging findings with ex vivo analysis, such as:

      • En face analysis of the aorta after staining with Oil Red O to visualize lipid-rich plaques.

      • Histological analysis of plaque sections to confirm the presence of fibrin-fibronectin complexes and the colocalization of the imaging probe.

Visualizations of Workflows and Relationships

Experimental Workflow for CREKA-Nanoparticle Evaluation

cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Peptide_Synthesis This compound Synthesis Conjugation CREKA-Nanoparticle Conjugation Peptide_Synthesis->Conjugation Nanoparticle_Prep Nanoparticle Preparation Nanoparticle_Prep->Conjugation Characterization Physicochemical Characterization Conjugation->Characterization Conjugation->Characterization Binding_Assay Fibrin Clot Binding Assay Characterization->Binding_Assay Animal_Model Atherosclerosis Mouse Model Binding_Assay->Animal_Model Imaging In Vivo Imaging (MRI, Fluorescence) Animal_Model->Imaging Ex_Vivo Ex Vivo Analysis (Histology) Imaging->Ex_Vivo

Workflow for CREKA-nanoparticle development and testing.
Logical Relationship of CREKA-based Theranostics

CREKA_Peptide This compound Targeting_Moiety Targeting Moiety CREKA_Peptide->Targeting_Moiety Fibrin_Fibronectin Fibrin-Fibronectin in Plaque Targeting_Moiety->Fibrin_Fibronectin Nanoparticle_Platform Nanoparticle Platform Targeting_Moiety->Nanoparticle_Platform conjugated to Imaging_Agent Imaging Agent (e.g., Gd, Fluorophore) Nanoparticle_Platform->Imaging_Agent Therapeutic_Agent Therapeutic Agent (e.g., Anticoagulant) Nanoparticle_Platform->Therapeutic_Agent Diagnosis Early Diagnosis & Risk Stratification Imaging_Agent->Diagnosis Treatment Targeted Therapy Therapeutic_Agent->Treatment

Theranostic applications of CREKA-based nanoparticles.

Conclusion and Future Directions

The this compound represents a significant advancement in the targeted imaging and therapy of atherosclerosis. Its ability to specifically bind to fibrin-fibronectin complexes within atherosclerotic plaques allows for the delivery of diagnostic and therapeutic agents directly to the site of disease, potentially improving efficacy while reducing systemic side effects. The modular nature of CREKA-conjugated nanoparticles permits the development of theranostic platforms capable of simultaneous imaging and treatment.

Future research in this area will likely focus on:

  • Clinical Translation: Moving CREKA-based diagnostic and therapeutic agents from preclinical models to human clinical trials.

  • Multi-modal Imaging: Developing CREKA-conjugated probes for use with multiple imaging modalities to provide a more comprehensive assessment of plaque characteristics.

  • Advanced Drug Delivery: Engineering "smart" nanoparticles that release their therapeutic payload in response to specific stimuli within the plaque microenvironment.

The continued exploration of the this compound and its applications holds great promise for improving the management of atherosclerotic cardiovascular disease.

Unlocking Precision Thrombolysis: A Technical Guide to CREKA Peptide-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and arterial thrombosis, remain a leading cause of morbidity and mortality worldwide. Current thrombolytic therapies, while effective, are often hampered by a lack of specificity, leading to systemic side effects and a narrow therapeutic window. The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) has emerged as a promising targeting moiety for the development of next-generation thrombus-specific diagnostics and therapeutics. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data supporting the use of CREKA peptide to target thrombosis. By specifically binding to fibrin-fibronectin complexes within the thrombus microenvironment, CREKA offers a versatile platform for the targeted delivery of imaging agents and therapeutic payloads, paving the way for safer and more effective treatments for thrombotic diseases.

Introduction: The this compound

The this compound is a linear pentapeptide (Cys-Arg-Glu-Lys-Ala) identified through in vivo phage display for its specific affinity for clotted plasma proteins.[1] Unlike many other targeting ligands, CREKA recognizes a unique molecular signature of thrombosis: the fibrin-fibronectin complexes that are integral components of the thrombus structure.[2][3] This specificity for the thrombus microenvironment, which is largely absent in healthy vasculature, makes CREKA an ideal candidate for targeted therapies.

Key Advantages of this compound:

  • High Specificity: Targets fibrin-fibronectin complexes abundant in thrombi.[2]

  • Small Size: Facilitates synthesis, modification, and penetration into the thrombus.[3]

  • Low Immunogenicity: As a small peptide, it is less likely to elicit an immune response compared to larger targeting proteins like antibodies.[2]

  • Versatility: The cysteine residue provides a convenient handle for conjugation to a wide range of nanoparticles, liposomes, and therapeutic molecules.[4]

Mechanism of Action: Targeting the Thrombus Microenvironment

The primary mechanism by which CREKA targets thrombosis is through its specific binding to fibrin-fibronectin complexes within the clot.[2][5] During thrombus formation, soluble fibrinogen is converted to insoluble fibrin (B1330869) monomers, which polymerize to form a mesh-like structure. Fibronectin, a large glycoprotein (B1211001) present in plasma and the extracellular matrix, becomes cross-linked to this fibrin mesh by Factor XIIIa. The resulting fibrin-fibronectin complex presents a unique molecular landscape that is recognized with high affinity by the this compound.

This targeted binding allows for the accumulation of CREKA-conjugated agents at the site of thrombosis, concentrating the therapeutic or diagnostic payload where it is most needed while minimizing exposure to healthy tissues.

CREKA_Targeting_Mechanism cluster_blood_vessel Blood Vessel cluster_thrombus Thrombus CREKA_Drug CREKA-Conjugated Therapeutic/Imaging Agent Complex Fibrin-Fibronectin Complex CREKA_Drug->Complex Specific Binding Fibrin Fibrin Mesh Fibrin->Complex Fibronectin Fibronectin Fibronectin->Complex Experimental_Workflow A This compound Synthesis & Characterization C CREKA Conjugation to Carrier A->C B Nanoparticle/Liposome Formulation B->C D In Vitro Characterization (Size, Zeta, Drug Load) C->D E In Vitro Fibrin Binding Assay D->E F In Vivo Murine Thrombosis Model E->F G Efficacy & Biodistribution Analysis F->G Thrombosis_Signaling_Cascade A Vascular Injury B Tissue Factor Exposure A->B C Platelet Activation & Aggregation A->C D Coagulation Cascade Activation B->D C->D E Thrombin Generation D->E E->C F Fibrinogen -> Fibrin E->F G Fibrin Mesh Formation F->G H Fibronectin Cross-linking G->H I Stable Thrombus (Fibrin-Fibronectin Complex) H->I J CREKA-Targeted Agent Accumulation I->J Targeting Site

References

Methodological & Application

Application Notes and Protocols for CREKA Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CREKA peptide, with the sequence Cys-Arg-Glu-Lys-Ala, is a linear five-amino-acid peptide that has garnered significant interest in biomedical research and drug development.[1] It has been identified as a tumor-homing peptide that specifically targets fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment.[1] This targeting capability makes CREKA a promising candidate for the development of targeted drug delivery systems and diagnostic imaging agents. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the this compound, as well as a method for assessing its biological activity.

Introduction

The this compound is a valuable tool in cancer research due to its ability to selectively bind to the tumor vasculature.[2] Its small size and linear structure make it amenable to chemical synthesis, allowing for the incorporation of modifications such as fluorescent labels or drug conjugates.[1] The synthesis is typically performed using solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). This application note provides a comprehensive guide for researchers to produce high-purity this compound for in vitro and in vivo studies.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Amino Acid SequenceCys-Arg-Glu-Lys-Ala
Molecular FormulaC23H43N9O8S
Molecular Weight605.71 g/mol
Materials for Synthesis and Purification
MaterialSupplier
Fmoc-Ala-Wang resinVarious
Fmoc-Cys(Trt)-OHVarious
Fmoc-Arg(Pbf)-OHVarious
Fmoc-Glu(OtBu)-OHVarious
Fmoc-Lys(Boc)-OHVarious
N,N-Dimethylformamide (DMF)HPLC Grade
Piperidine (B6355638)Reagent Grade
Dichloromethane (DCM)HPLC Grade
N,N'-Diisopropylcarbodiimide (DIC)Reagent Grade
Hydroxybenzotriazole (HOBt)Reagent Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Diethyl etherReagent Grade
Acetonitrile (B52724) (ACN)HPLC Grade

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of CREKA

This protocol is based on the widely used Fmoc/tBu strategy.[1]

1. Resin Preparation:

  • Start with Fmoc-Ala-Wang resin, which will yield a peptide with a C-terminal carboxylic acid.[3][4]

  • Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Amino Acid Coupling Cycles (for Lys, Glu, Arg, Cys):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, or Fmoc-Cys(Trt)-OH), 3 equivalents of a coupling agent like HBTU or HATU, and 6 equivalents of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM.

3. Cleavage and Deprotection:

  • After the final amino acid (Cys) has been coupled, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. This cocktail is effective for peptides containing Cys(Trt) and Arg(Pbf) protecting groups.[5]

  • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification of this compound by RP-HPLC

The standard method for purifying peptides is reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm) is suitable for the purification of this short peptide.[7][8]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be 5-60% Mobile Phase B over 30 minutes.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength of 220 nm.[9]

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry. The expected mass for CREKA is 605.71 Da.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Biological Activity Assay: Fibrin-Fibronectin Binding ELISA

This protocol is a general guideline for an Enzyme-Linked Immunosorbent Assay (ELISA) to assess the binding of CREKA to a fibrin-fibronectin complex.

1. Plate Coating:

  • Coat the wells of a 96-well microtiter plate with a solution of human fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Wash the wells with PBS containing 0.05% Tween-20 (PBST).

  • Add a solution of human fibrinogen (e.g., 20 µg/mL in PBS) to the wells and incubate for 1 hour at 37°C.

  • Induce fibrin (B1330869) clot formation by adding thrombin (e.g., 1 U/mL) and incubating for 30 minutes at 37°C.

  • Wash the wells with PBST.

2. Blocking:

  • Block non-specific binding sites by adding a blocking buffer (e.g., 5% Bovine Serum Albumin in PBST) to each well and incubating for 1 hour at room temperature.

  • Wash the wells with PBST.

3. Peptide Binding:

  • Prepare serial dilutions of the purified this compound in blocking buffer.

  • Add the peptide solutions to the wells and incubate for 2 hours at room temperature.

  • Wash the wells extensively with PBST.

4. Detection (assuming a biotinylated this compound):

  • Add a solution of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the wells with PBST.

  • Add a TMB substrate solution and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader. The absorbance will be proportional to the amount of bound this compound.

Visualizations

Synthesis_Workflow Resin Fmoc-Ala-Wang Resin Swell Swell in DMF Resin->Swell Deprotect_Lys Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Lys Couple_Lys Couple Fmoc-Lys(Boc)-OH Deprotect_Lys->Couple_Lys Deprotect_Glu Fmoc Deprotection Couple_Lys->Deprotect_Glu Couple_Glu Couple Fmoc-Glu(OtBu)-OH Deprotect_Glu->Couple_Glu Deprotect_Arg Fmoc Deprotection Couple_Glu->Deprotect_Arg Couple_Arg Couple Fmoc-Arg(Pbf)-OH Deprotect_Arg->Couple_Arg Deprotect_Cys Fmoc Deprotection Couple_Arg->Deprotect_Cys Couple_Cys Couple Fmoc-Cys(Trt)-OH Deprotect_Cys->Couple_Cys Cleave Cleavage from Resin (TFA/TIS/H2O) Couple_Cys->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Crude_Peptide Crude this compound Precipitate->Crude_Peptide

Caption: Solid-Phase Synthesis Workflow for this compound.

Purification_Workflow Crude_Peptide Crude this compound Dissolve Dissolve in Mobile Phase Crude_Peptide->Dissolve Inject Inject onto C18 Column Dissolve->Inject Elute Elute with ACN Gradient Inject->Elute Detect Detect at 220 nm Elute->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Purity (HPLC/MS) Collect->Analyze Lyophilize Lyophilize Analyze->Lyophilize Pure_Peptide Pure this compound Lyophilize->Pure_Peptide

Caption: RP-HPLC Purification Workflow for this compound.

ELISA_Workflow cluster_plate 96-Well Plate Coat_FN 1. Coat with Fibronectin Coat_Fibrinogen 2. Add Fibrinogen Coat_FN->Coat_Fibrinogen Clot 3. Add Thrombin (form Fibrin) Coat_Fibrinogen->Clot Block 4. Block with BSA Clot->Block Bind_Peptide 5. Add this compound Block->Bind_Peptide Bind_Detection 6. Add Detection Reagent Bind_Peptide->Bind_Detection Add_Substrate 7. Add Substrate Bind_Detection->Add_Substrate Read 8. Read Absorbance Add_Substrate->Read

Caption: ELISA Workflow for CREKA Binding to Fibrin-Fibronectin.

References

Application Notes and Protocols: Conjugation of CREKA Peptide to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CREKA peptide (Cys-Arg-Glu-Lys-Ala) is a linear pentapeptide that has garnered significant interest in the field of targeted drug delivery and diagnostics.[1][2][3] Its ability to specifically bind to fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment and at sites of thrombosis, makes it an ideal targeting ligand for nanoparticles.[1][4][5][6] This document provides detailed application notes and protocols for the conjugation of this compound to various nanoparticles, offering a guide for researchers in the development of targeted nanomedicines. The protocols described herein focus on common and effective conjugation chemistries, including maleimide-thiol coupling, carbodiimide (B86325) (EDC/NHS) chemistry, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Introduction to this compound

The this compound is a tumor-homing peptide identified through in vivo phage display.[6][7] Its sequence, Cys-Arg-Glu-Lys-Ala, contains a terminal cysteine residue with a free sulfhydryl group that is not essential for its binding activity.[1][8] This makes the cysteine's thiol group an ideal anchor for covalent conjugation to nanoparticles without compromising the peptide's targeting function.[1][8] CREKA's linear structure and small size contribute to its low immunogenicity and ease of synthesis.[1][6]

Targeting Mechanism

The primary target of the this compound is the fibrin-fibronectin complex found in the extracellular matrix of tumors and within blood clots.[1][5][6] This allows CREKA-functionalized nanoparticles to accumulate at pathological sites, enhancing the delivery of therapeutic or diagnostic agents.

Below is a diagram illustrating the targeting mechanism of CREKA-conjugated nanoparticles.

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment / Thrombus CREKA-NP CREKA-Conjugated Nanoparticle FibrinFibronectin Fibrin-Fibronectin Complexes CREKA-NP->FibrinFibronectin Specific Binding TumorCell Tumor Cell / Platelets FibrinFibronectin->TumorCell Associated with

Caption: Targeting mechanism of CREKA-conjugated nanoparticles.

Nanoparticle Selection

The choice of nanoparticle is critical and depends on the intended application (e.g., drug delivery, imaging). Common nanoparticle platforms for CREKA conjugation include:

  • Iron Oxide Nanoparticles (IONPs): Used for magnetic resonance imaging (MRI) and magnetic hyperthermia.

  • Gold Nanoparticles (AuNPs): Suitable for imaging and photothermal therapy.

  • Polymeric Nanoparticles (e.g., PEG-PLGA): Versatile carriers for drug delivery.

  • Liposomes: Lipid-based vesicles for encapsulating hydrophilic or hydrophobic drugs.

  • Dendrimers: Highly branched polymers with a well-defined structure.

Conjugation Chemistries: Protocols

This section details three common methods for conjugating this compound to nanoparticles.

Maleimide-Thiol Coupling

This is a highly efficient and specific method that forms a stable thioether bond between the cysteine of CREKA and a maleimide-functionalized nanoparticle.[1][8][9] The reaction is highly selective for thiols at neutral pH.[9][10]

Experimental Workflow:

Start Start NP_Functionalization Activate Nanoparticle Surface with Maleimide (B117702) Groups Start->NP_Functionalization CREKA_Prep Prepare this compound Solution Start->CREKA_Prep Conjugation React Maleimide-NP with this compound NP_Functionalization->Conjugation CREKA_Prep->Conjugation Purification Purify CREKA-NP Conjugates (e.g., Dialysis, Centrifugation) Conjugation->Purification Characterization Characterize Conjugates Purification->Characterization End End Characterization->End

Caption: Workflow for maleimide-thiol conjugation of CREKA to nanoparticles.

Protocol:

  • Nanoparticle Functionalization:

    • Synthesize or procure nanoparticles with surface amine or carboxyl groups.

    • To introduce maleimide groups, react amine-functionalized nanoparticles with a heterobifunctional crosslinker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in a suitable buffer (e.g., PBS, pH 7.2-7.5) for 1-2 hours at room temperature.

    • Remove excess crosslinker by dialysis or size exclusion chromatography.

  • This compound Preparation:

    • Dissolve this compound in a degassed buffer (e.g., PBS with 10 mM EDTA, pH 6.5-7.5) to prevent oxidation of the thiol group.

  • Conjugation Reaction:

    • Mix the maleimide-functionalized nanoparticles with the this compound solution at a molar ratio of maleimide to peptide ranging from 2:1 to 5:1.[11]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unconjugated peptide and byproducts by dialysis against a suitable buffer or through centrifugation and resuspension.

EDC/NHS Chemistry

This method is used to form a stable amide bond between a carboxyl group on the nanoparticle and the primary amine of the lysine (B10760008) residue or the N-terminus of the this compound.[12][13][14]

Experimental Workflow:

Start Start NP_Activation Activate Carboxyl Groups on NP with EDC and NHS Start->NP_Activation CREKA_Prep Prepare this compound Solution Start->CREKA_Prep Conjugation Add this compound to Activated Nanoparticles NP_Activation->Conjugation CREKA_Prep->Conjugation Quenching Quench Unreacted NHS-esters Conjugation->Quenching Purification Purify CREKA-NP Conjugates Quenching->Purification Characterization Characterize Conjugates Purification->Characterization End End Characterization->End

Caption: Workflow for EDC/NHS conjugation of CREKA to nanoparticles.

Protocol:

  • Nanoparticle Activation:

    • Disperse carboxyl-functionalized nanoparticles in an activation buffer (e.g., MES buffer, pH 6.0).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a molar excess to the carboxyl groups on the nanoparticles.

    • Incubate for 15-30 minutes at room temperature to form a reactive NHS-ester intermediate.

  • Conjugation Reaction:

    • Add the this compound solution (dissolved in a buffer like PBS, pH 7.4) to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

    • Purify the conjugates via dialysis or centrifugation.

Click Chemistry (CuAAC)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage.[15][16] This requires one component (nanoparticle or peptide) to have an azide (B81097) group and the other an alkyne group.

Experimental Workflow:

Start Start Functionalization Functionalize Nanoparticles with Azide and CREKA with Alkyne (or vice versa) Start->Functionalization Reaction_Setup Mix Functionalized NP and CREKA in the presence of a Cu(I) Catalyst Functionalization->Reaction_Setup Conjugation Incubate to allow for Triazole Ring Formation Reaction_Setup->Conjugation Purification Purify CREKA-NP Conjugates Conjugation->Purification Characterization Characterize Conjugates Purification->Characterization End End Characterization->End

Caption: Workflow for CuAAC click chemistry conjugation of CREKA.

Protocol:

  • Functionalization:

    • Synthesize or purchase this compound with a terminal alkyne or azide group.

    • Functionalize the nanoparticles with the complementary group (azide or alkyne). This can be achieved using appropriate crosslinkers.

  • Conjugation Reaction:

    • In a suitable solvent (e.g., a mixture of water and an organic solvent like DMSO or t-butanol), mix the azide-functionalized nanoparticles and alkyne-functionalized CREKA.

    • Add a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate).

    • Allow the reaction to proceed for 1-24 hours at room temperature.

  • Purification:

    • Remove the copper catalyst and unreacted components through dialysis, size exclusion chromatography, or centrifugation.

Characterization of CREKA-Conjugated Nanoparticles

Thorough characterization is essential to ensure successful conjugation and to understand the properties of the final product.

Parameter Technique(s) Purpose
Size and Morphology Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To determine the hydrodynamic diameter, size distribution, and shape of the nanoparticles before and after conjugation.[17][18][19]
Surface Charge Zeta Potential MeasurementTo assess the change in surface charge upon peptide conjugation, which can indicate successful conjugation and predict colloidal stability.[18][20]
Conjugation Confirmation Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)To identify chemical bonds formed during conjugation (e.g., amide or thioether bonds).[21]
Peptide Quantification UV-Vis Spectroscopy, Fluorescence Spectroscopy, High-Performance Liquid Chromatography (HPLC), Amino Acid AnalysisTo determine the amount of this compound conjugated to each nanoparticle (peptide density).[21][22][23]
Binding Affinity Fibrinogen Clotting Assay, In vitro Cell Binding AssaysTo confirm that the conjugated this compound retains its ability to bind to its target.[24]

Conclusion

The conjugation of this compound to nanoparticles offers a promising strategy for targeted delivery in various diseases, particularly cancer and thrombosis. The choice of conjugation chemistry should be guided by the nature of the nanoparticle and the desired properties of the final conjugate. The protocols and characterization methods outlined in these application notes provide a comprehensive framework for the successful development and evaluation of CREKA-functionalized nanomedicines. Careful optimization of reaction conditions and thorough characterization are paramount to achieving robust and effective targeted nanoparticle systems.

References

Application Notes and Protocols: CREKA Peptide Functionalization of Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CREKA peptide, a pentapeptide with the sequence Cys-Arg-Glu-Lys-Ala, is a promising targeting ligand for drug delivery systems.[1] It specifically binds to fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix (ECM) of tumors and sites of thrombosis.[2][3] This targeting capability makes CREKA-functionalized liposomes an attractive platform for delivering therapeutic agents, such as chemotherapy drugs, directly to the disease site, thereby enhancing efficacy and reducing systemic toxicity.[2][4] These application notes provide detailed protocols for the preparation, characterization, and evaluation of CREKA-functionalized liposomes.

Mechanism of Action

CREKA-functionalized liposomes exploit the unique tumor microenvironment. Leaky tumor vasculature and poor lymphatic drainage lead to the accumulation of plasma proteins, including fibrinogen, which is converted to fibrin (B1330869).[5] The this compound on the surface of the liposomes recognizes and binds to the fibrin-fibronectin clots present in the tumor stroma and around tumor blood vessels.[6][7] This interaction increases the local concentration of the encapsulated drug at the tumor site.[2] This targeted delivery can be combined with passive targeting through the enhanced permeability and retention (EPR) effect, where nanoparticles of appropriate size (~160 nm) preferentially accumulate in tumor tissue.[2][8]

Key Applications

  • Targeted Cancer Therapy: CREKA-liposomes have been shown to effectively deliver chemotherapeutics like doxorubicin (B1662922) to treat metastatic breast cancer, leading to significant reductions in tumor volume and lung metastasis.[2][6]

  • Tumor Imaging: By encapsulating imaging agents, CREKA-functionalized nanoparticles can be used for molecular MRI to improve the detection of micrometastases.[2]

  • Anti-thrombotic Therapy: The affinity of CREKA for fibrin makes it a suitable candidate for targeting therapeutic agents to blood clots.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on CREKA-functionalized liposomes and nanoparticles.

Table 1: Physicochemical Properties of CREKA-Functionalized Liposomes

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Release ProfileReference
CREKA-Lipo-Dox~160Not specifiedNot specifiedSustained release, no significant burst release[2]
SREKA-LiposomesNot specifiedPositive and higher magnitude than non-functionalizedNot specifiedNot specified[6][9]
Uncoated Liposomes167 - 198Not specified21 - 26 (Dexamethasone)37 - 40% release after 24h[10]

Table 2: In Vitro and In Vivo Efficacy of CREKA-Functionalized Nanoparticles

FormulationCell Line / ModelKey FindingQuantitative ResultReference
CREKA-Lipo-Dox4T1 breast cancer cellsIncreased cellular uptakeNearly 4-fold increase compared to non-targeted liposomes[2]
CREKA-Lipo-DoxMouse model of metastatic breast cancerReduced tumor volumeAverage tumor volume decreased to 60 mm³ (vs. 150 mm³ for non-targeted)[2]
CREKA conjugated PEG particlesHeLa cellsIncreased cellular uptakeSignificantly higher fluorescence intensity[5][11]
CREKA conjugated PEG particlesNot specifiedIncreased fibrin binding abilityUp to 94% increase[5][11]
CREKA-MSCsMyocardial injury modelIncreased binding to injured myocardium2.6-fold higher binding under static conditions[2]
IR783-labeled CMWNTs-PEGTumor-bearing miceIncreased tumor accumulation with NIR illumination~6.4-fold higher than control[12]

Experimental Protocols

Protocol 1: Synthesis of CREKA-Functionalized Lipids

This protocol describes the conjugation of the this compound to a maleimide-functionalized lipid (e.g., DSPE-PEG-Mal) via a Michael addition reaction.[2]

Materials:

  • DSPE-PEG(2000)-Maleimide

  • This compound (Cys-Arg-Glu-Lys-Ala)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Dissolve DSPE-PEG(2000)-Maleimide and a slight molar excess of this compound in anhydrous DMF in a round-bottom flask.

  • Add a 2-fold molar excess of TEA to the reaction mixture to act as a catalyst.

  • Purge the flask with argon or nitrogen, seal, and stir the reaction at room temperature for 24-48 hours in the dark.

  • Monitor the reaction progress using techniques like TLC or LC-MS.

  • After the reaction is complete, transfer the mixture to a dialysis bag and dialyze against deionized water for 48 hours to remove unreacted peptide and solvent. Change the water every 6-8 hours.

  • Freeze-dry the purified product to obtain DSPE-PEG-CREKA as a white powder.

  • Store the conjugate at -20°C.

Protocol 2: Preparation of CREKA-Functionalized Liposomes

This protocol details the preparation of CREKA-liposomes encapsulating a hydrophilic drug (e.g., doxorubicin) using the thin-film hydration method followed by extrusion.[6][13]

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG(2000)

  • DSPE-PEG-CREKA (from Protocol 1)

  • Drug to be encapsulated (e.g., Doxorubicin HCl)

  • Chloroform and/or Methanol (B129727)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Ammonium (B1175870) sulfate (B86663) solution (for active loading)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-CREKA) in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized for the specific application (e.g., 86:10:2:2 for DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-CREKA).[8]

    • Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Dry the film further under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Hydrate (B1144303) the lipid film with the chosen aqueous solution. For passive loading, this would be the drug solution. For active loading (e.g., doxorubicin), hydrate with an ammonium sulfate solution.

    • Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may require gentle heating.

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a heated extruder.

  • Drug Loading (Active Loading):

    • If using the ammonium sulfate gradient method, remove the external ammonium sulfate by dialysis or size exclusion chromatography against a drug-containing solution.

    • Incubate the liposomes with the doxorubicin solution at an elevated temperature (e.g., 60°C) for a specified time to allow the drug to enter the liposomes and precipitate.

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography or dialysis.

  • Sterilization:

    • Sterilize the final liposome suspension by filtering through a 0.22 µm syringe filter.

Protocol 3: Characterization of CREKA-Liposomes

1. Size and Zeta Potential:

  • Determine the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[14] Dilute the liposome suspension in an appropriate buffer before measurement.

2. Encapsulation Efficiency:

  • Separate the encapsulated drug from the free drug using methods like mini-spin columns or dialysis.

  • Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol or Triton X-100) and measuring the drug concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.

  • Calculate the encapsulation efficiency (EE%) as: (Amount of encapsulated drug / Total amount of drug) x 100.

3. In Vitro Drug Release:

  • Place a known concentration of the drug-loaded liposomes in a dialysis bag.

  • Immerse the bag in a release medium (e.g., PBS with 10% FBS) at 37°C with gentle stirring.

  • At predetermined time points, withdraw samples from the release medium and replace with fresh medium.

  • Quantify the drug concentration in the collected samples to determine the cumulative release profile.

Protocol 4: In Vitro Cell Uptake Assay

This protocol assesses the targeting efficiency of CREKA-liposomes in a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., 4T1, HeLa)

  • Fluorescently labeled liposomes (e.g., encapsulating a fluorescent dye or with a fluorescent lipid)

  • Cell culture medium and supplements

  • Confocal microscope or flow cytometer

Procedure:

  • Seed the cancer cells in appropriate culture plates or chamber slides and allow them to adhere overnight.

  • Incubate the cells with CREKA-functionalized liposomes and non-targeted control liposomes at 37°C for a specified period (e.g., 1-4 hours).

  • Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.

  • Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei (e.g., with DAPI).

  • Visualize the cellular uptake of the liposomes using confocal microscopy.

  • For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

Visualizations

G cluster_0 Synthesis of DSPE-PEG-CREKA DSPE_PEG_Mal DSPE-PEG-Maleimide Reaction Michael Addition (DMF, TEA) DSPE_PEG_Mal->Reaction CREKA This compound CREKA->Reaction Purification Dialysis Reaction->Purification DSPE_PEG_CREKA DSPE-PEG-CREKA (Lyophilized) Purification->DSPE_PEG_CREKA

Caption: Workflow for the synthesis of the CREKA-lipid conjugate.

G cluster_1 Preparation of CREKA-Functionalized Liposomes Lipids Lipids (DSPC, Cholesterol) + DSPE-PEG + DSPE-PEG-CREKA Film Thin Lipid Film Formation (Rotary Evaporation) Lipids->Film Solvent Organic Solvent (Chloroform/Methanol) Solvent->Film Hydration Hydration (Drug/Buffer Solution) Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion (100 nm membrane) MLV->Extrusion LUV Unilamellar Vesicles (LUVs) Extrusion->LUV Purification Purification (Size Exclusion Chromatography) LUV->Purification FinalProduct CREKA-Liposomes Purification->FinalProduct G cluster_2 Targeting Mechanism of CREKA-Liposomes CREKA_Lipo CREKA-Liposome (in circulation) Tumor_Vessel Leaky Tumor Vasculature CREKA_Lipo->Tumor_Vessel EPR EPR Effect (Passive Accumulation) Tumor_Vessel->EPR ECM Tumor Extracellular Matrix (ECM) EPR->ECM Binding Specific Binding EPR->Binding Fibrin Fibrin-Fibronectin Complexes ECM->Fibrin Fibrin->Binding Uptake Drug Release & Cellular Uptake Binding->Uptake Tumor_Cell Tumor Cell Uptake->Tumor_Cell

References

Application Notes and Protocols: Functionalization of Iron Oxide Nanoparticles with CREKA Peptide for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The targeted delivery of therapeutic and diagnostic agents to tumor sites remains a significant challenge in oncology. Iron oxide nanoparticles (IONPs) have emerged as promising platforms for cancer therapy and diagnostics due to their biocompatibility, superparamagnetic properties, and amenability to surface modification.[1][2][3][4] The CREKA peptide (Cys-Arg-Glu-Lys-Ala) is a tumor-homing peptide that specifically binds to fibrin-fibronectin complexes, which are abundantly present in the tumor stroma and vasculature but rare in normal tissues.[5][6][7] Functionalizing IONPs with the this compound enhances their accumulation at the tumor site, enabling targeted applications such as magnetic hyperthermia and targeted drug delivery.[8][9][10]

These application notes provide a detailed protocol for the synthesis of dextran-coated iron oxide nanoparticles, their functionalization with the this compound, and methods for their characterization and in vitro validation.

Signaling Pathway and Targeting Mechanism

The this compound targets the unique microenvironment of tumors. Unlike strategies that target specific cell surface receptors, CREKA recognizes components of the extracellular matrix, specifically fibrin-fibronectin complexes.[5][6] This targeting mechanism is advantageous as it is applicable to a broad range of tumor types.[10] Once CREKA-functionalized IONPs are administered intravenously, they circulate through the bloodstream and extravasate into the tumor tissue through leaky vasculature (the Enhanced Permeability and Retention effect). Within the tumor microenvironment, the this compound on the nanoparticle surface binds to the fibrin-fibronectin complexes, leading to the accumulation of the nanoparticles at the tumor site.[8][9] This localized concentration of IONPs can then be utilized for various therapeutic or diagnostic purposes.

CREKA_Targeting_Pathway cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment CREKA_IONP_circ CREKA-IONP (Circulating) CREKA_IONP_tumor CREKA-IONP CREKA_IONP_circ->CREKA_IONP_tumor EPR Effect (Extravasation) Fibrin_Fibronectin Fibrin-Fibronectin Complexes CREKA_IONP_tumor->Fibrin_Fibronectin Binding Extracellular_Matrix Extracellular Matrix Tumor_Cells Tumor Cells

Caption: Targeting mechanism of CREKA-functionalized iron oxide nanoparticles (IONPs).

Experimental Protocols

Part 1: Synthesis of Dextran-Coated Iron Oxide Nanoparticles

This protocol describes the synthesis of dextran-coated IONPs using a one-pot co-precipitation method.[10]

Materials:

Procedure:

  • Prepare a solution by dissolving FeCl₂·4H₂O and FeCl₃·6H₂O in a 1:2 molar ratio in DI water in the presence of dextran.

  • Under vigorous stirring, add ammonium hydroxide drop-wise to the solution until a black precipitate forms.

  • Continue stirring for 1 hour at room temperature.

  • To crosslink the dextran coating, add epichlorohydrin to the nanoparticle suspension and stir overnight at room temperature.

  • Purify the dextran-coated IONPs by magnetic separation or centrifugation. Wash the nanoparticles three times with DI water and resuspend in DI water for storage at 4°C.

Part 2: Conjugation of this compound to Dextran-Coated IONPs

This protocol details the covalent attachment of the this compound to the surface of dextran-coated IONPs using a heterobifunctional linker.[8]

Conjugation_Workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_conjugation Peptide Conjugation cluster_purification Purification IONP_synthesis Dextran-Coated IONP Synthesis Amine_functionalization Amine Functionalization IONP_synthesis->Amine_functionalization Linker_attachment AMAS Linker Attachment Amine_functionalization->Linker_attachment CREKA_conjugation This compound Conjugation Linker_attachment->CREKA_conjugation Purification Purification and Characterization CREKA_conjugation->Purification

Caption: Workflow for this compound conjugation to IONPs.

Materials:

  • Dextran-coated IONPs

  • N-(α-Maleimidoacetoxy)succinimide ester (AMAS) linker

  • This compound (with a terminal cysteine)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Ultrafiltration columns (100,000 MWCO)

Procedure:

  • Amine Functionalization: Functionalize the surface of the dextran-coated IONPs with primary amine groups. This can be achieved by reacting the dextran coating with a suitable amine-containing compound (e.g., reacting with ammonia (B1221849) under controlled conditions).

  • Linker Attachment: a. Resuspend the amine-functionalized IONPs in PBS at a concentration of 1 mg Fe/mL. b. Dissolve the AMAS linker in DMSO. c. Add the AMAS solution to the nanoparticle suspension while vortexing (e.g., 2.5 mg AMAS per 2 mg Fe).[8] d. React for 40 minutes at room temperature.[8] The primary amines on the nanoparticles will react with the N-hydroxysuccinimide ester of the linker.[8] e. Wash the nanoparticles three times with PBS using ultrafiltration columns to remove excess linker.[8]

  • This compound Conjugation: a. Add the this compound to the AMAS-functionalized IONP suspension (e.g., 25 mg peptide per 4 mg Fe).[8] b. Incubate the reaction mixture overnight at 4°C. The sulfhydryl group on the cysteine of the this compound will react with the maleimide (B117702) group of the linker.[8] c. Wash the CREKA-conjugated IONPs extensively with PBS using ultrafiltration columns to remove unconjugated peptide. d. Resuspend the final product in PBS and store at 4°C.

Characterization and Data

Thorough characterization of the CREKA-functionalized IONPs is crucial to ensure their quality and suitability for in vivo applications.

ParameterMethodTypical ValuesReference
Hydrodynamic Diameter Dynamic Light Scattering (DLS)~52 nm[8][9]
Core Size Transmission Electron Microscopy (TEM)10-20 nm[4][11]
Stability DLS or UV-Vis Spectroscopy in PBS and cell media with 10% FBSStable for at least 12 hours[8][9]
Heating Capability Specific Absorption Rate (SAR) Measurement~83.5 W/g[8][9]
Peptide Conjugation BCA Protein Assay or Fluorescence Spectroscopy (if using a fluorescently labeled peptide)Confirmed successful conjugation[8][12]
Protocol: Fibrinogen Binding Affinity Assay

This assay confirms that the conjugated this compound retains its binding affinity for fibrinogen.[8]

Materials:

  • CREKA-conjugated IONPs (fluorescently labeled)

  • Control IONPs (e.g., FITC-conjugated without CREKA)

  • Fibrinogen solution

  • Thrombin solution (2.5 U/mL)

  • 96-well plate

  • Incubator shaker

  • Fluorescence plate reader

Procedure:

  • Add varying concentrations of fluorescently labeled CREKA-IONPs and control IONPs to the wells of a 96-well plate containing fibrinogen solution.

  • Add 30 µL of thrombin solution to each well to induce clotting.

  • Incubate the plate on an incubator shaker at 37°C for 5 minutes.

  • Allow gels to form by incubating for 4 hours at 37°C.

  • After incubation, measure the fluorescence of the supernatant (unbound fraction) and the gel (bound fraction) using a fluorescence plate reader.

  • Calculate the bound-to-free fluorescence ratio. A significantly higher ratio for CREKA-IONPs compared to control IONPs indicates successful and functional peptide conjugation.[8] The binding affinity of CREKA is not inhibited by conjugation to the iron oxide nanoparticles.[8]

Applications and Future Perspectives

CREKA-functionalized iron oxide nanoparticles have significant potential in various cancer therapy and diagnostic applications:

  • Magnetic Hyperthermia: The superparamagnetic iron oxide core allows for localized heating of tumor tissue when exposed to an alternating magnetic field, leading to tumor cell death.[1][8][9]

  • Targeted Drug Delivery: The nanoparticles can be loaded with chemotherapeutic agents, which are then specifically delivered to the tumor site, reducing systemic toxicity.[2][13]

  • Magnetic Resonance Imaging (MRI): IONPs can act as contrast agents for the enhanced imaging of tumors.[2][3][14]

Future research may focus on developing multimodal nanoparticles that combine therapeutic and diagnostic capabilities, further enhancing their clinical utility. The this compound's ability to target the tumor stroma opens up possibilities for combination therapies that disrupt the tumor microenvironment in addition to directly killing cancer cells.

References

Application Notes and Protocols for CREKA-Mediated Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CREKA peptide (Cys-Arg-Glu-Lys-Ala) is a tumor-homing pentapeptide that specifically targets fibrin-fibronectin complexes, which are abundant in the tumor stroma and vasculature.[1][2] This unique targeting ability makes CREKA a promising ligand for the development of targeted drug delivery systems, enhancing the accumulation and retention of therapeutic agents at the tumor site while minimizing systemic toxicity.[1][3] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of CREKA-mediated drug delivery systems.

Mechanism of Action

The this compound was identified through in vivo phage display screening and has been shown to bind to clotted plasma proteins.[1] In the tumor microenvironment, leaky vasculature and subsequent coagulation lead to the formation of fibrin-fibronectin complexes, which are not prevalent in healthy tissues.[2][4] CREKA-functionalized nanoparticles exploit this pathological feature to achieve targeted delivery. The cysteine residue in the CREKA sequence provides a convenient handle for conjugation to various nanoparticle platforms via its sulfhydryl group, often through a Michael addition reaction.[1][5]

cluster_blood_vessel Tumor Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment Leaky Vasculature Leaky Vasculature Plasma Proteins Plasma Proteins Leaky Vasculature->Plasma Proteins Extravasation Fibrinogen Fibrinogen Plasma Proteins->Fibrinogen Fibronectin Fibronectin Plasma Proteins->Fibronectin Fibrin-Fibronectin Complex Fibrin-Fibronectin Complex Fibrinogen->Fibrin-Fibronectin Complex Coagulation Fibronectin->Fibrin-Fibronectin Complex Thrombin Thrombin Thrombin->Fibrinogen Activates Drug Release Drug Release Fibrin-Fibronectin Complex->Drug Release Enhanced Retention CREKA-Nanoparticle CREKA-Nanoparticle CREKA-Nanoparticle->Fibrin-Fibronectin Complex Specific Binding

Caption: CREKA-mediated targeting of the tumor microenvironment.

Data Presentation

Table 1: In Vitro Fibrin (B1330869) Binding Affinity
Nanoparticle FormulationFibrin Binding (%)Fold Increase vs. ControlReference
CREKA-PEG Nanoparticles~94%-[6]
CREKA-conjugated Iron Oxide NanoparticlesSignificantly higher than control-[5]
CREKA-MSCs2.6-fold (static), 2.3-fold (flow)vs. non-targeted MSCs[1]
CREKA-functionalized Polymeric Nanoparticles> 5-foldvs. non-targeted[7]
Table 2: Cellular Uptake and In Vivo Tumor Accumulation
Nanoparticle SystemCell Line / Animal ModelKey FindingReference
CREKA-PEG-DOX NanoparticlesHeLa CellsSignificantly higher cellular uptake than non-targeted nanoparticles.[6]
CREKA-PAMAM DendrimersGBM bearing nude miceHigher accumulation and deeper penetration in GBM tissue.[3]
CREKA-Tris(Gd-DOTA)3Metastatic breast cancer mouse modelEnhanced MRI signal in metastatic tumors.[1]
CREKA-conjugated UMFNPsBreast cancer metastasis model2.8-fold higher contrast-to-noise ratio in tumor rim.[1]
CREKA-MWNTs-PEGTumor-bearing mice6.4-fold higher accumulation in tumor tissues with NIR illumination.[8]

Experimental Protocols

Protocol 1: Conjugation of this compound to Nanoparticles via Michael Addition

This protocol describes the conjugation of the cysteine-containing this compound to maleimide-functionalized nanoparticles.

Materials:

  • Maleimide-functionalized nanoparticles (e.g., PEG-maleimide)

  • This compound (Cys-Arg-Glu-Lys-Ala)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction buffer: PBS with 10 mM EDTA, pH 6.8-7.0

  • Dialysis membrane (MWCO appropriate for the nanoparticle size)

  • Ellman's Reagent (DTNB) for quantifying free thiols (optional)

Procedure:

  • Dissolve the maleimide-functionalized nanoparticles in the reaction buffer to a final concentration of 1 mg/mL.

  • Dissolve the this compound in the reaction buffer to a final concentration of 2 mg/mL.

  • Add the this compound solution to the nanoparticle solution at a molar ratio of 10:1 (peptide:nanoparticle). The optimal ratio may need to be determined empirically.

  • React for 4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • (Optional) To determine conjugation efficiency, quantify the amount of unreacted peptide by measuring the free thiol groups using Ellman's Reagent according to the manufacturer's protocol. The binding efficiency of CREKA has been reported to be above 90%.[1]

  • To remove unconjugated peptide, dialyze the reaction mixture against PBS (pH 7.4) for 24-48 hours with frequent buffer changes.

  • Store the CREKA-conjugated nanoparticles at 4°C.

cluster_workflow CREKA Conjugation Workflow Start Start Dissolve NP-Maleimide Dissolve NP-Maleimide Start->Dissolve NP-Maleimide Dissolve CREKA Dissolve CREKA Start->Dissolve CREKA Mix Mix Dissolve NP-Maleimide->Mix Dissolve CREKA->Mix React React Mix->React 4h RT or O/N 4°C Purify Purify React->Purify Dialysis Characterize Characterize Purify->Characterize End End Characterize->End

Caption: Workflow for CREKA conjugation to nanoparticles.
Protocol 2: In Vitro Fibrin Binding Assay

This assay quantifies the ability of CREKA-conjugated nanoparticles to bind to fibrin clots.

Materials:

  • CREKA-conjugated nanoparticles

  • Non-conjugated nanoparticles (control)

  • Human fibrinogen

  • Thrombin

  • Bovine Serum Albumin (BSA)

  • Tris-Buffered Saline (TBS), pH 7.4

  • Fluorescently labeled nanoparticles are recommended for ease of quantification.

Procedure:

  • Prepare fibrin clots in a 96-well plate by adding 100 µL of fibrinogen solution (2 mg/mL in TBS) to each well.

  • Add 10 µL of thrombin solution (10 U/mL in TBS) to each well to initiate clotting. Incubate at 37°C for 1 hour.

  • Wash the clots gently with TBS to remove any unbound fibrinogen.

  • Block non-specific binding by adding 200 µL of 1% BSA in TBS to each well and incubating for 1 hour at room temperature.

  • Wash the clots three times with TBS.

  • Add 100 µL of fluorescently labeled CREKA-conjugated nanoparticles or control nanoparticles (at a concentration of 0.1 mg/mL in TBS with 1% BSA) to the wells.

  • Incubate for 2 hours at 37°C with gentle agitation.

  • Remove the nanoparticle solution and wash the clots three times with TBS to remove unbound nanoparticles.

  • Quantify the amount of bound nanoparticles by measuring the fluorescence intensity in each well using a plate reader.

  • The percentage of fibrin binding can be calculated by comparing the fluorescence of the bound nanoparticles to the fluorescence of the initial nanoparticle solution.

Protocol 3: Cellular Uptake Study using Confocal Microscopy

This protocol visualizes the internalization of CREKA-conjugated nanoparticles into cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Fluorescently labeled CREKA-conjugated nanoparticles

  • Fluorescently labeled non-conjugated nanoparticles (control)

  • Complete cell culture medium

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (PFA) for cell fixation

  • Glass-bottom dishes or coverslips

Procedure:

  • Seed the cancer cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled CREKA-conjugated nanoparticles or control nanoparticles at a final concentration of 50 µg/mL in complete cell culture medium.

  • Incubate for 4 hours at 37°C in a CO2 incubator.

  • Wash the cells three times with PBS to remove unbound nanoparticles.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cell nuclei with DAPI (300 nM in PBS) for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualize the cellular uptake of nanoparticles using a confocal laser scanning microscope. The fluorescence intensity can be quantified using image analysis software.

cluster_workflow Cellular Uptake and In Vivo Imaging Workflow Cell Seeding Cell Seeding Nanoparticle Incubation Nanoparticle Incubation Cell Seeding->Nanoparticle Incubation Washing Washing Nanoparticle Incubation->Washing Fixation & Staining Fixation & Staining Washing->Fixation & Staining Confocal Microscopy Confocal Microscopy Fixation & Staining->Confocal Microscopy Tumor Model Tumor Model IV Injection IV Injection Tumor Model->IV Injection In Vivo Imaging In Vivo Imaging IV Injection->In Vivo Imaging Ex Vivo Analysis Ex Vivo Analysis In Vivo Imaging->Ex Vivo Analysis

Caption: General workflow for cellular and in vivo evaluation.

References

Application Notes and Protocols for In Vivo Imaging with CREKA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CREKA peptide (Cys-Arg-Glu-Lys-Ala) is a tumor-homing pentapeptide that specifically targets fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment and at sites of tissue injury.[1] This specificity makes CREKA an invaluable tool for in vivo imaging, enabling the visualization of tumors, including micrometastases, and other pathological conditions such as thrombosis and renal fibrosis. This document provides detailed application notes and protocols for utilizing CREKA-based probes for in vivo imaging across various modalities.

Principle of Action

CREKA was identified through in vivo phage display screening in tumor-bearing mice.[1] It binds to clotted plasma proteins, specifically the fibrin-fibronectin complexes, which are abundant in the tumor stroma and vasculature but not in healthy tissues.[2][3] This targeted binding allows for the accumulation of CREKA-conjugated imaging agents at the tumor site, leading to enhanced signal intensity and improved contrast for imaging. The linear structure of CREKA and the presence of a single cysteine residue facilitate its conjugation to a variety of imaging agents, including fluorescent dyes, MRI contrast agents, and PET radionuclides.[1][4]

Signaling and Binding Pathway

The targeting mechanism of the this compound is not based on a classical signaling pathway involving intracellular cascades. Instead, it relies on a direct molecular interaction with its target in the extracellular matrix of the tumor microenvironment.

cluster_tumor_microenvironment Tumor Microenvironment cluster_circulation Systemic Circulation Fibrinogen Fibrinogen Thrombin Thrombin Fibrinogen->Thrombin cleavage Fibrin (B1330869) Fibrin Monomers Thrombin->Fibrin Fibrin_Fibronectin Fibrin-Fibronectin Complexes Fibrin->Fibrin_Fibronectin Fibronectin Fibronectin Fibronectin->Fibrin_Fibronectin Imaging_Signal Enhanced Imaging Signal Fibrin_Fibronectin->Imaging_Signal Signal Generation CREKA_Probe CREKA-Imaging Probe CREKA_Probe->Fibrin_Fibronectin Specific Binding

Caption: this compound binding to fibrin-fibronectin complexes in the tumor microenvironment.

Applications in In Vivo Imaging

CREKA-based probes have been successfully employed in several preclinical in vivo imaging applications:

  • Cancer Detection and Metastasis Imaging: CREKA-conjugated agents can detect primary tumors and, significantly, small metastatic lesions that are often missed by conventional imaging techniques.[1][5]

  • Thrombosis Imaging: Due to its affinity for fibrin clots, CREKA can be used to visualize thrombi.[1]

  • Imaging of Renal Fibrosis: The peptide can target fibrotic regions in the kidney.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies using CREKA-based imaging agents.

Imaging AgentAnimal ModelImaging ModalityKey Quantitative FindingReference
CREKA-Cy54T1 Breast Cancer Metastasis MouseFluorescenceTumor-to-Normal Tissue fluorescence intensity ratio (T/N ratio) was significantly elevated in metastatic tissues.[6][6]
CREKA-Tris(Gd-DOTA)₃Metastatic Breast Cancer Mouse ModelMRIEnabled detection of micrometastases as small as 0.5 mm and produced strong MRI signal enhancement in metastatic tumors.[1][1]
18F-NOTA-iCREKAU87MG Glioblastoma Xenograft MousePETTumor-to-Muscle (T/M) ratio of 9.93 ± 0.42, significantly higher than the control linear peptide (2.69 ± 0.35).[7][7]
CREKA-conjugated PEG NanoparticlesHeLa Cell Xenograft Mouse ModelFluorescenceFibrin binding ability of PEG particles increased up to 94% with CREKA conjugation.[8][9][8][9]
CMWNTs-PEG-CREKATumor-bearing miceNIR Fluorescence6.4-fold higher accumulation in tumor tissues with NIR illumination compared to the control group.[10][10]

Detailed Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of Tumor Metastasis with CREKA-Cy5

This protocol outlines the procedure for imaging metastatic tumors using a fluorescently labeled this compound.

Experimental Workflow:

Caption: Workflow for in vivo fluorescence imaging with CREKA-Cy5.

Materials:

  • CREKA-Cy5 probe (0.3 µmol/kg)[6]

  • Mice with spontaneous metastatic 4T1-GFP-Luc2 breast tumors[6]

  • In Vivo Imaging System (e.g., Maestro FLEX)[6]

  • Anesthetics (e.g., ketamine/xylazine cocktail)[11]

Procedure:

  • Animal Model: Utilize mice bearing spontaneous metastatic 4T1-GFP-Luc2 breast tumors, developed through orthotopic implantation.[6]

  • Probe Administration: Intravenously inject CREKA-Cy5 at a dose of 0.3 µmol/kg through the tail vein.[6]

  • Incubation Period: Allow the probe to circulate and accumulate at the target sites for 4 hours. This duration also facilitates the clearance of the unbound probe from circulation.[6]

  • In Vivo Imaging: Anesthetize the mice and perform whole-body imaging using a suitable in vivo fluorescence imaging system.[11]

  • Ex Vivo Imaging: After in vivo imaging, euthanize the mice and excise major organs with suspected metastases for ex vivo imaging to confirm probe accumulation.[6]

  • Data Analysis: Quantify the fluorescence intensity in the metastatic tumors and adjacent normal tissue to calculate the tumor-to-normal tissue (T/N) ratio.[6]

Protocol 2: Magnetic Resonance Imaging (MRI) of Micrometastases with CREKA-Tris(Gd-DOTA)₃

This protocol describes the use of a CREKA-conjugated MRI contrast agent for the detection of small metastatic lesions.

Experimental Workflow:

A Establish Metastatic Breast Cancer Mouse Model B Acquire Pre-contrast MR Images A->B C Intravenous Injection of CREKA-Tris(Gd-DOTA)3 B->C D Acquire Post-contrast MR Images C->D E Image Analysis: Subtraction and Enhancement Quantification D->E A Establish U87MG Xenograft Mouse Model B Intravenous Injection of 18F-NOTA-iCREKA A->B C Perform Micro-PET Scan B->C D Biodistribution Study B->D E Data Analysis: Tumor-to-Muscle Ratio Calculation C->E D->E

References

Application Notes and Protocols for CREKA Peptide in Magnetic Resonance Imaging (MRI) Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CREKA peptide (Cys-Arg-Glu-Lys-Ala) is a tumor-homing pentapeptide that specifically targets fibrin-fibronectin complexes, which are abundantly expressed in the tumor microenvironment and at sites of thrombosis.[1][2][3] This specificity makes CREKA an attractive targeting ligand for the development of novel Magnetic Resonance Imaging (MRI) contrast agents. By conjugating CREKA to paramagnetic chelates (e.g., Gd-DOTA) or nanoparticles, it is possible to achieve targeted accumulation of the contrast agent at the disease site, leading to enhanced MRI signal and improved diagnostic accuracy.[1][4] These application notes provide an overview of CREKA-based MRI contrast agents, their properties, and detailed protocols for their synthesis, characterization, and application in preclinical imaging.

Data Presentation: Properties of CREKA-Based MRI Contrast Agents

The following tables summarize the quantitative data for various CREKA-conjugated MRI contrast agents described in the literature.

Contrast Agent NameCompositionT1 Relaxivity (r1) [mM⁻¹s⁻¹]T2 Relaxivity (r2) [mM⁻¹s⁻¹]ApplicationReference
CREKA-Tris(Gd-DOTA)₃ This compound conjugated with three Gd-DOTA chelates8.06 per Gd (24.18 per molecule) at 3 TNot ReportedBreast Cancer Imaging[1]
CREKA-dL-(Gd-DOTA)₄ This compound conjugated with four Gd-DOTA chelates via a lysine (B10760008) dendrimer8.3 per Gd (33.2 per molecule) at 1.5 TNot ReportedProstate Cancer Imaging[5][6]
UMFNP-CREKA Ultrasmall manganese ferrite (B1171679) nanoparticles conjugated with CREKA6.79Not ReportedBreast Cancer Metastases Imaging[3][4]
Fe-Ms (Iron Oxide Micelles) Iron oxide core with CREKA-functionalized peptide amphiphiles0.48 (r1)457Atherosclerosis and Thrombosis Imaging[7]
TG NPs (Targeted Nanoparticles) Not specified core, conjugated with CREKANot Reported79.52Thrombus Imaging[3]

Note: Relaxivity values are dependent on the magnetic field strength, temperature, and the medium in which they are measured.[8][9]

Signaling Pathway and Targeting Mechanism

The this compound targets the fibrin-fibronectin complexes present in the extracellular matrix of tumors and thrombi. This binding is a key mechanism for the targeted delivery of the MRI contrast agent.

cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment / Thrombus CREKA_CA CREKA-Contrast Agent Fibrin_Fibronectin Fibrin-Fibronectin Complex CREKA_CA->Fibrin_Fibronectin Specific Binding Tumor_Cell Tumor Cell / Platelets Fibrin_Fibronectin->Tumor_Cell Associated with Start Start Synthesis Synthesis of CREKA-Contrast Agent Start->Synthesis Characterization Physicochemical Characterization (Size, Stability, etc.) Synthesis->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro Relaxivity Relaxivity Measurement In_Vitro->Relaxivity Binding_Assay Fibrin Binding Assay In_Vitro->Binding_Assay In_Vivo In Vivo Evaluation (Animal Model) Binding_Assay->In_Vivo MRI_Imaging MRI Imaging In_Vivo->MRI_Imaging Biodistribution Biodistribution & Toxicology MRI_Imaging->Biodistribution End End Biodistribution->End

References

Application Notes and Protocols for CREKA Peptide Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cys-Arg-Glu-Lys-Ala (CREKA) pentapeptide is a linear peptide sequence identified through phage display for its specific and high-affinity binding to fibrin-fibronectin complexes.[1][2] These complexes are notably overexpressed in the tumor microenvironment, at sites of thrombosis, and in other pathological conditions, while being largely absent in healthy tissues.[1] This specificity makes the CREKA peptide an invaluable tool in the development of targeted therapies and diagnostic agents. By conjugating nanoparticles, imaging agents, or therapeutic payloads to the this compound, researchers can achieve targeted delivery to diseased tissues, thereby enhancing efficacy and reducing off-target side effects. The presence of a cysteine residue in the CREKA sequence provides a convenient site for covalent conjugation.[1]

These application notes provide detailed protocols for quantitative and qualitative analysis of this compound binding to its target, utilizing common laboratory techniques such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR), as well as a cell-based binding assay.

Signaling Pathways and Targeting Mechanism

The primary described function of the this compound is not to activate a specific intracellular signaling cascade upon binding, but rather to act as a homing agent, concentrating its conjugated cargo at locations where fibrin-fibronectin complexes are present. The mechanism is one of targeted accumulation rather than signal transduction.

This compound Targeting Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment CREKA_Nanoparticle CREKA-Conjugated Nanoparticle Fibrin_Fibronectin Fibrin-Fibronectin Complex CREKA_Nanoparticle->Fibrin_Fibronectin Specific Binding Tumor_Cell Tumor Cell Fibrin_Fibronectin->Tumor_Cell Proximity Fluorescence Polarization Assay Workflow Prepare_Complex Prepare Fibrin-Fibronectin Complex Mix_Components Mix Complex, FITC-CREKA, and CREKA Prepare_Complex->Mix_Components Prepare_Reagents Prepare Serial Dilutions of CREKA Prepare_Reagents->Mix_Components Incubate Incubate to Reach Equilibrium Mix_Components->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Data Analysis (IC50/Kd Determination) Measure_FP->Analyze_Data Surface Plasmon Resonance Workflow Immobilize_Ligand Immobilize Fibrinogen Form_Complex Inject Fibronectin and Thrombin Immobilize_Ligand->Form_Complex Inject_Analyte Inject this compound (Analyte) Form_Complex->Inject_Analyte Measure_Response Measure Binding Response (RU) Inject_Analyte->Measure_Response Regenerate_Surface Regenerate Sensor Surface Measure_Response->Regenerate_Surface Analyze_Kinetics Kinetic Analysis (ka, kd, KD) Regenerate_Surface->Analyze_Kinetics

References

Application Notes and Protocols: CREKA Peptide in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CREKA peptide (Cys-Arg-Glu-Lys-Ala) is a tumor-homing pentapeptide identified through in vivo phage display in breast cancer models.[1][2] It exhibits a specific affinity for fibrin-fibronectin complexes, which are overexpressed in the tumor stroma and vasculature of various cancers, including breast cancer.[1][3][4] This targeting specificity makes CREKA a promising ligand for the delivery of therapeutic agents directly to the tumor microenvironment, thereby enhancing efficacy and reducing off-target side effects. These application notes provide a comprehensive overview of the use of CREKA in breast cancer therapy, including detailed experimental protocols and supporting data.

Mechanism of Action

CREKA's primary mechanism of action is its ability to bind to clotted plasma proteins like fibrin (B1330869) and fibronectin within the tumor extracellular matrix (ECM).[1][3] This interaction is crucial for targeting therapeutic payloads to the tumor site. The tumor microenvironment is characterized by leaky vasculature and aberrant coagulation, leading to the deposition of fibrin-fibronectin complexes that are not prominently found in healthy tissues.[4] By targeting these complexes, CREKA-conjugated therapies can accumulate preferentially at the tumor site.[1] Some studies suggest that this targeting can also interfere with signaling pathways involved in tumor growth and metastasis, such as the TGF-β/SMAD pathway, by modulating the tumor microenvironment.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling interaction of CREKA within the tumor microenvironment.

CREKA_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Cell Cancer-Associated Fibroblast CREKA_Nanoparticle CREKA-Conjugated Nanoparticle Fibrin_Fibronectin Fibrin-Fibronectin Complexes CREKA_Nanoparticle->Fibrin_Fibronectin Binding SMAD_Pathway SMAD Signaling (Promotes Fibrosis) CREKA_Nanoparticle->SMAD_Pathway Modulates (Therapeutic Payload) CAFs Cancer-Associated Fibroblasts (CAFs) Fibrin_Fibronectin->CAFs Associated with TGF_beta TGF-β CAFs->TGF_beta Secretes TGF_beta_Receptor TGF-β Receptor TGF_beta_Receptor->SMAD_Pathway Initiates TGF_beta->TGF_beta_Receptor Activates

Caption: CREKA targets fibrin-fibronectin in the TME, potentially modulating CAF activity.

Applications in Breast Cancer Therapy

This compound is primarily utilized as a targeting moiety for various drug delivery systems, including:

  • Liposomes: CREKA-functionalized liposomes have been shown to enhance the delivery of chemotherapeutics like doxorubicin (B1662922) to breast cancer cells.[1]

  • Nanoparticles: Iron oxide, PEG, and other types of nanoparticles conjugated with CREKA have demonstrated improved tumor accumulation and therapeutic efficacy.[5][6]

  • Imaging Agents: CREKA has been conjugated to imaging agents to enable the specific visualization of micrometastases in breast cancer models.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of CREKA-based therapies in breast cancer.

Table 1: In Vitro Cytotoxicity

FormulationCell LineIC50 (µM) of DoxorubicinFold Change vs. Free DoxorubicinReference
Free DoxorubicinMDA-MB-23142 ± 4-[7]
Doxorubicin Solution (in presence of 20 µM Noscapine)MDA-MB-2310.05840[7]
CREKA-Nanocarrier (Noscapine + Doxorubicin)MDA-MB-2310.05 (Doxorubicin)840[7]

Table 2: Cellular Uptake and Tumor Reduction

FormulationCell Line/Animal ModelCellular Uptake Increase (vs. non-targeted)Tumor Volume ReductionReference
CREKA-Lipo-Dox4T1 cells~4-fold60 mm³ (vs. 150 mm³ for non-targeted)[1]
CRE-NPTGF-β activated NIH3T3 cells1.94-foldNot specified[1]
DPC@ICD-Gd-Tic4T1 tumor-bearing miceNot specified~70% reduction in primary tumor volume[1]

Experimental Protocols

Protocol 1: Preparation of CREKA-Functionalized Liposomes

This protocol describes the preparation of CREKA-modified liposomes encapsulating doxorubicin (CREKA-Lipo-Dox) using the lipid film hydration and extrusion method.[3][8]

Materials:

  • Hydrogenated soy phosphatidylcholine (HSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-maleimide

  • This compound with a free thiol group

  • Doxorubicin hydrochloride

  • Ammonium (B1175870) sulfate (B86663) solution (0.25 M, pH 6.5)

  • Chloroform (B151607)

  • Sephadex G-50 resin

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve HSPC, cholesterol, and DSPE-PEG(2000)-maleimide in chloroform in a round-bottom flask.

  • Evaporate the chloroform using a rotary evaporator to form a thin lipid film.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with a 0.25 M ammonium sulfate solution at 60°C for 30 minutes to a final lipid concentration of 16 mg/mL.[8]

  • Extrude the resulting vesicle suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar liposomes of a desired size.

  • Remove the external ammonium sulfate by size exclusion chromatography using a Sephadex G-50 column equilibrated with PBS.

  • Load doxorubicin into the liposomes by incubating the liposomes with a doxorubicin solution at 60°C for 30 minutes. The ammonium sulfate gradient drives the encapsulation of the drug.

  • Remove unencapsulated doxorubicin by size exclusion chromatography.

  • Conjugate the this compound to the liposome (B1194612) surface by incubating the maleimide-functionalized liposomes with the this compound (with a free thiol group) at room temperature for 12 hours. The maleimide (B117702) group reacts with the thiol group of the cysteine in CREKA to form a stable thioether bond.

  • Remove unconjugated peptide by dialysis or size exclusion chromatography.

  • Characterize the CREKA-Lipo-Dox for size, zeta potential, drug encapsulation efficiency, and peptide conjugation efficiency.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of CREKA-Doxorubicin formulations on breast cancer cells.[9][10]

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231, 4T1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • CREKA-Lipo-Dox, non-targeted Lipo-Dox, and free Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed breast cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of free doxorubicin, non-targeted Lipo-Dox, and CREKA-Lipo-Dox in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include wells with untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values for each formulation.

Protocol 3: Cellular Uptake Study

This protocol assesses the cellular internalization of CREKA-conjugated nanoparticles using fluorescence microscopy.[3]

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231)

  • Fluorescently labeled CREKA-nanoparticles (e.g., CREKA-NP-C6) and non-targeted nanoparticles.[3]

  • Complete cell culture medium

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (4% in PBS)

  • Glass coverslips in 24-well plates

Procedure:

  • Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.

  • Treat the cells with fluorescently labeled CREKA-nanoparticles and non-targeted nanoparticles at a specific concentration for various time points (e.g., 1, 4, 12 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides.

  • Visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The fluorescence intensity within the cells can be quantified using image analysis software.

Protocol 4: In Vivo Tumor Growth Inhibition Study

This protocol evaluates the anti-tumor efficacy of CREKA-based therapies in a murine breast cancer model.[1]

Materials:

  • Female BALB/c or nude mice (6-8 weeks old)

  • 4T1 or MDA-MB-231 breast cancer cells

  • CREKA-Lipo-Dox, non-targeted Lipo-Dox, free Doxorubicin, and saline (control)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Inject 1 x 10⁶ 4T1 cells subcutaneously into the mammary fat pad of BALB/c mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into treatment groups (n=5-10 per group):

    • Saline control

    • Free Doxorubicin

    • Non-targeted Lipo-Dox

    • CREKA-Lipo-Dox

  • Administer the treatments intravenously (e.g., via the tail vein) at a specified dose and schedule (e.g., 5 mg/kg doxorubicin equivalent, every 3 days for 5 doses).

  • Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

  • The number of lung metastatic nodules can also be counted to assess the effect on metastasis.[1]

Experimental Workflows

The following diagrams illustrate the general workflows for the key experiments described above.

cytotoxicity_workflow cluster_workflow In Vitro Cytotoxicity Workflow A Seed Breast Cancer Cells (96-well plate) B Treat with CREKA-Drug, Control Formulations A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining the in vitro cytotoxicity of CREKA formulations.

invivo_workflow cluster_workflow In Vivo Tumor Growth Inhibition Workflow A Implant Breast Cancer Cells in Mice B Allow Tumor Growth A->B C Randomize into Treatment Groups B->C D Administer Treatments (i.v.) C->D E Monitor Tumor Volume and Body Weight D->E F Euthanize and Excise Tumor E->F G Analyze Results F->G

Caption: Workflow for assessing the in vivo efficacy of CREKA-based therapies.

References

Application Notes and Protocols for CREKA Peptide-Based Nanoplatforms in Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of CREKA peptide-based nanoplatforms in the field of theranostics. The this compound, a linear pentapeptide (Cys-Arg-Glu-Lys-Ala), has emerged as a powerful targeting ligand for various pathologies characterized by the overexpression of fibrin-fibronectin complexes, such as cancer, thrombosis, and atherosclerosis.[1][2] This document outlines the principles, applications, and experimental procedures for leveraging CREKA-functionalized nanoparticles for simultaneous diagnosis and therapy.

Principle of CREKA-Mediated Targeting

The this compound was identified through in vivo phage display screening and specifically binds to clotted plasma proteins, particularly fibrin (B1330869) and fibronectin complexes.[3] These complexes are abundantly present in the extracellular matrix (ECM) of tumors and within thrombi, but are absent in healthy tissues.[3] This differential expression allows CREKA-conjugated nanoplatforms to actively accumulate at pathological sites, enhancing the local concentration of imaging agents and therapeutic payloads, thereby improving efficacy and reducing systemic side effects.[1][2] The linear structure of the this compound is advantageous for nanoparticle functionalization, as the sulfhydryl group of its cysteine residue can be readily used for conjugation without compromising its binding activity.[1][3]

Applications in Theranostics

CREKA-based nanoplatforms have been successfully employed in a variety of preclinical models for both diagnostic imaging and therapeutic intervention.

  • Cancer: These nanoplatforms can target the tumor microenvironment, enabling enhanced imaging of primary tumors and metastases.[1] They can also be loaded with chemotherapeutic agents, such as doxorubicin, to facilitate targeted drug delivery and improve anti-tumor effects.[4][5] Studies have shown a significant reduction in lung metastases and primary tumor volume in breast cancer models.[1]

  • Thrombosis: The high affinity of CREKA for fibrin makes it an excellent candidate for imaging and treating blood clots.[1] CREKA-functionalized nanoparticles have been used for the in vivo imaging of jugular venous thrombosis and for the delivery of anti-thrombotic agents.[1]

  • Atherosclerosis: As atherosclerosis involves fibrin deposition, CREKA-based nanoplatforms are being explored for the diagnosis and treatment of atherosclerotic plaques.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-based nanoplatforms.

Table 1: Performance Metrics of CREKA-Based Nanoplatforms

NanoplatformApplicationKey Performance MetricValueReference
CREKA-Tris(Gd-DOTA)3Cancer Imaging (MRI)T2 Relaxation Rate79.52 mM⁻¹ s⁻¹[1]
CREKA-Lipo-DoxCancer TherapyCellular Uptake (4T1 cells)~4-fold increase vs. non-targeted[1]
UMFNP-CREKA-Cy5.5Cancer ImagingTumor Accumulation6.8-fold higher than CREKA-Cy5.5[1]
DPC@ICD-Gd-TicCancer TherapyPrimary Tumor Volume Reduction~70%[1]
DPC@ICD-Gd-TicCancer TherapyLung Metastases Reduction~90%[1]
CREKA-PEG HydrogelFibrin BindingBinding AffinityUp to 94%[4][5]
CREKA-Lipo-TDrug DeliveryDrug Encapsulation Efficiency~85%[6]
CMWNTs-PEGCancer ImagingTumor Accumulation~6.4-fold higher than control[7]

Detailed Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of CREKA-based nanoplatforms.

Synthesis of CREKA-Conjugated Nanoparticles

This protocol describes the general steps for conjugating the this compound to a nanoparticle surface using a maleimide-thiol reaction.

Diagram: Synthesis Workflow

G Synthesis Workflow for CREKA-Nanoparticles cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_conjugation Peptide Conjugation cluster_characterization Characterization NP_core Nanoparticle Core Synthesis (e.g., Iron Oxide, Liposome) NP_maleimide Introduce Maleimide (B117702) Groups (e.g., via DSPE-PEG-Maleimide) NP_core->NP_maleimide Reaction Michael Addition Reaction (Thiol-Maleimide) NP_maleimide->Reaction CREKA_peptide This compound (Cys-Arg-Glu-Lys-Ala) CREKA_peptide->Reaction Purification Purification (e.g., Dialysis, Centrifugation) Reaction->Purification Final_NP CREKA-Nanoparticle Purification->Final_NP

Caption: Workflow for synthesizing CREKA-conjugated nanoparticles.

Materials:

  • Nanoparticle of choice (e.g., liposomes, iron oxide nanoparticles)

  • DSPE-PEG-Maleimide (for liposomes) or other appropriate linker with a maleimide group

  • This compound (Cys-Arg-Glu-Lys-Ala)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Purification supplies (e.g., dialysis membrane, centrifuge)

Procedure:

  • Nanoparticle Preparation: Synthesize or obtain the desired nanoparticles. For liposomes, include DSPE-PEG-Maleimide in the lipid film preparation.[6]

  • Peptide Dissolution: Dissolve the this compound in the reaction buffer.

  • Conjugation Reaction: Mix the maleimide-functionalized nanoparticles with the this compound solution. The reaction is typically carried out under anaerobic conditions to prevent oxidation of the thiol group.[6] Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature or 4°C with gentle stirring.

  • Purification: Remove unconjugated peptide and other reactants by dialysis against a suitable buffer or by centrifugation.[8]

  • Characterization: Characterize the resulting CREKA-conjugated nanoparticles for size, stability, and peptide conjugation efficiency (e.g., using HPLC).[1]

In Vitro Fibrin Binding Assay

This protocol assesses the binding affinity of CREKA-nanoparticles to fibrin clots.

Diagram: Fibrin Binding Assay Workflow

G In Vitro Fibrin Binding Assay Fibrinogen Fibrinogen Solution Clot_formation Fibrin Clot Formation (Incubate at 37°C) Fibrinogen->Clot_formation Thrombin Thrombin Solution Thrombin->Clot_formation Add_NPs Add Fluorescently Labeled CREKA-Nanoparticles Clot_formation->Add_NPs Incubation Incubate and Wash Add_NPs->Incubation Measurement Measure Fluorescence of Bound Nanoparticles Incubation->Measurement Analysis Calculate Binding Affinity Measurement->Analysis

Caption: Workflow for the in vitro fibrin binding assay.

Materials:

  • Fibrinogen solution (e.g., 2 mg/mL in 0.9% NaCl)[8]

  • Thrombin solution (e.g., 2.5 U/mL in 0.9% NaCl)[8]

  • Fluorescently labeled CREKA-nanoparticles and control nanoparticles

  • 96-well plate

  • Plate reader for fluorescence measurement

Procedure:

  • Fibrin Clot Formation: In a 96-well plate, add fibrinogen solution to each well. Then, add thrombin solution to initiate clotting. Incubate at 37°C for a sufficient time (e.g., 4 hours) to allow for clot formation.[8]

  • Nanoparticle Incubation: Add the fluorescently labeled CREKA-nanoparticles and control nanoparticles to the wells containing the fibrin clots. Incubate for a defined period (e.g., 10 minutes).[3]

  • Washing: Carefully wash the clots multiple times with PBS to remove unbound nanoparticles.[3]

  • Quantification: Measure the fluorescence intensity of the remaining nanoparticles bound to the clots using a plate reader.

  • Analysis: Compare the fluorescence intensity of the CREKA-nanoparticles to the control nanoparticles to determine the specific binding affinity.[4]

In Vivo Tumor/Thrombus Targeting Study

This protocol outlines the steps for evaluating the targeting efficiency of CREKA-nanoparticles in an animal model.

Diagram: In Vivo Targeting Workflow

G In Vivo Targeting Study Workflow Animal_model Establish Animal Model (e.g., Tumor Xenograft, Thrombosis) Injection Intravenous Injection of Labeled CREKA-Nanoparticles Animal_model->Injection Imaging In Vivo Imaging at Different Time Points (e.g., Fluorescence, MRI) Injection->Imaging Biodistribution Ex Vivo Biodistribution (Harvest Organs and Tumors) Imaging->Biodistribution Quantification Quantify Nanoparticle Accumulation Biodistribution->Quantification

Caption: Workflow for in vivo targeting studies.

Materials:

  • Animal model (e.g., tumor-bearing mice, rats with induced thrombosis)[1]

  • Labeled CREKA-nanoparticles (e.g., fluorescently tagged, containing MRI contrast agent)

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, MRI scanner)

Procedure:

  • Animal Model Establishment: Establish the appropriate animal model for the disease of interest. For cancer studies, this may involve subcutaneous or orthotopic implantation of tumor cells.[1] For thrombosis studies, a jugular vein thrombosis model can be established.[1]

  • Nanoparticle Administration: Intravenously inject the labeled CREKA-nanoparticles and control nanoparticles into the animals.

  • In Vivo Imaging: At various time points post-injection, perform in vivo imaging to monitor the biodistribution and tumor/thrombus accumulation of the nanoparticles.[1]

  • Ex Vivo Biodistribution: At the end of the experiment, euthanize the animals and harvest the tumor/thrombus and major organs.

  • Quantification: Quantify the amount of nanoparticles in each tissue by measuring the signal from the label (e.g., fluorescence intensity, iron concentration).[1][3] This will provide a quantitative measure of targeting efficiency.

Signaling Pathway

Diagram: CREKA-Nanoparticle Targeting Mechanism

G CREKA-Nanoparticle Targeting Mechanism cluster_systemic Systemic Circulation cluster_target Pathological Site (Tumor/Thrombus) cluster_outcome Theranostic Outcome CREKA_NP CREKA-Nanoparticle Fibrin Fibrin-Fibronectin Complexes CREKA_NP->Fibrin Specific Binding ECM Extracellular Matrix / Thrombus Accumulation Nanoparticle Accumulation Fibrin->Accumulation Imaging Enhanced Imaging Signal Accumulation->Imaging Therapy Localized Drug Release Accumulation->Therapy

Caption: Mechanism of CREKA-nanoparticle targeting to pathological sites.

This diagram illustrates the fundamental principle of CREKA-mediated targeting. Following systemic administration, the CREKA-functionalized nanoparticles circulate throughout the body. Upon reaching the pathological site, the this compound specifically recognizes and binds to the overexpressed fibrin-fibronectin complexes in the extracellular matrix or thrombus. This leads to the accumulation of the nanoplatform at the target site, resulting in an enhanced diagnostic signal for imaging and localized delivery of the therapeutic payload.

References

Application Notes and Protocols for the Synthesis of CREKA-Functionalized PEG Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) is a tumor-homing peptide that specifically targets fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix of various tumors and sites of thrombosis.[1][2] This specific targeting ability makes CREKA an attractive ligand for functionalizing nanoparticles to enhance their accumulation at pathological sites, thereby improving the efficacy of drug delivery and diagnostic imaging.[1][3] Polyethylene glycol (PEG) is frequently used to coat nanoparticles, as it increases their stability, prolongs circulation time, and reduces immunogenicity.[4][5]

This document provides a detailed protocol for the synthesis and functionalization of PEGylated nanoparticles with the CREKA peptide, primarily focusing on a poly(lactic-co-glycolic acid) (PLGA) core (PEG-PLGA nanoparticles). It also includes methodologies for nanoparticle characterization and quantitative data from relevant studies.

Signaling Pathways and Experimental Workflows

CREKA_Targeting_Mechanism Fig. 1: CREKA Nanoparticle Targeting Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment (TME) NP CREKA-PEG-NP Vessel Leaky Vasculature NP->Vessel EPR Effect TumorCell Tumor Cell NP->TumorCell Drug Release ECM Tumor ECM (Fibrin-Fibronectin Complexes) Vessel->ECM Extravasation ECM->NP CREKA Binding

Caption: Diagram of CREKA-functionalized nanoparticle targeting the tumor microenvironment.

Nanoparticle_Synthesis_Workflow Fig. 2: Experimental Workflow for Nanoparticle Synthesis cluster_synthesis Nanoparticle Core Synthesis cluster_conjugation This compound Conjugation cluster_characterization Characterization A Dissolve PLGA-PEG-Maleimide and Drug in Organic Solvent B Add dropwise to Aqueous Surfactant Solution A->B C Evaporate Organic Solvent B->C D Collect Nanoparticles (Centrifugation/Filtration) C->D E Disperse Maleimide-NPs in Buffer (e.g., PBS) D->E F Add this compound Solution (Thiol-Maleimide Reaction) E->F G Incubate (e.g., 4°C Overnight) F->G H Purify CREKA-PEG-NPs (Remove unbound peptide) G->H I Size & Zeta Potential (DLS) H->I J Morphology (SEM/TEM) H->J K Binding Affinity Assay H->K L Drug Load & Release H->L

Caption: Workflow for synthesis and characterization of CREKA-PEG nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of CREKA-Functionalized PEG-PLGA Nanoparticles

This protocol employs a nanoprecipitation method to form the nanoparticle core and subsequent maleimide-thiol chemistry to conjugate the this compound.[1][6]

Materials:

  • PLGA-PEG-Maleimide copolymer

  • Drug (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent (e.g., Acetonitrile, Acetone)[6]

  • Deionized (DI) water

  • Surfactant (e.g., Polyvinyl alcohol - PVA)

  • This compound (Cys-Arg-Glu-Lys-Ala)

  • Phosphate-Buffered Saline (PBS)

  • Centrifugal filter units (e.g., 100 kDa MWCO)

Procedure:

  • Nanoparticle Formation (Nanoprecipitation): a. Dissolve 10 mg/mL of PLGA-PEG-Maleimide and the desired amount of hydrophobic drug in acetonitrile.[6] b. In a separate beaker, prepare an aqueous solution (e.g., 1% w/v PVA). c. Add the organic phase dropwise into the aqueous phase while stirring vigorously. d. Allow the mixture to stir at room temperature for at least 6 hours to ensure complete evaporation of the organic solvent.[6] e. Collect the maleimide-functionalized nanoparticles by centrifugation or using centrifugal filter units. Wash three times with DI water to remove excess surfactant.

  • This compound Conjugation: a. Resuspend the nanoparticle pellet in PBS at a concentration of 1 mg/mL. b. Prepare a solution of this compound in PBS. c. Add the this compound solution to the nanoparticle suspension. A molar excess of peptide is typically used to ensure efficient conjugation. The reaction proceeds via a Michael addition between the maleimide (B117702) group on the PEG linker and the thiol group of the cysteine residue in CREKA.[1] d. Incubate the reaction mixture overnight at 4°C with gentle stirring.[7] e. Purify the CREKA-functionalized nanoparticles by repeated washing with PBS using centrifugal filter units to remove any unconjugated peptide.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential: a. Resuspend the final nanoparticle formulation in DI water or PBS. b. Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential.

2. Fibrin-Binding Affinity Assay: a. Prepare fibrin (B1330869) clots in a 96-well plate by mixing fibrinogen solution with thrombin. b. Add the CREKA-functionalized nanoparticles and control (non-functionalized) nanoparticles to the wells containing the clots. c. Incubate for a set period (e.g., 1 hour). d. Wash the wells gently with PBS to remove unbound nanoparticles. e. Quantify the amount of bound nanoparticles. If the nanoparticles are fluorescently labeled, this can be done using a fluorescence plate reader. f. The binding affinity of CREKA-conjugated particles has been shown to be significantly greater than that of non-conjugated particles.[7][8] Studies have reported that CREKA conjugation can increase the fibrin binding ability of PEG particles by up to 94%.[9][10]

3. Cellular Uptake: a. Seed cancer cells (e.g., HeLa, 4T1 breast cancer cells) in a suitable plate or on coverslips.[1][9] b. Incubate the cells with fluorescently labeled CREKA-functionalized nanoparticles and control nanoparticles for a specified time. c. Wash the cells with PBS to remove non-internalized particles. d. Analyze cellular uptake using fluorescence microscopy or flow cytometry. Studies have shown a significantly higher cellular uptake of CREKA-conjugated particles compared to non-targeted controls.[1][9]

Data Presentation

Table 1: Physicochemical Properties of CREKA-Functionalized Nanoparticles

Nanoparticle FormulationCore MaterialSize (nm)Zeta Potential (mV)Drug & Loading EfficiencyReference
CREKA-Lipo-DoxLiposome~160-28.9Doxorubicin (~99%)[1]
CREKA-PEG-PLGAPLGA127.8 ± 12.3-34.74 ± 5.87Ticagrelor (16.7%)[1]
CREKA-IONPIron Oxide52 (hydrated)N/AN/A[7][11]
UMFNP-CREKAMn Ferrite4.1-12.4N/A[1]

Table 2: In Vitro and In Vivo Performance Data

Nanoparticle FormulationAssayResultReference
CREKA-PEG HydrogelFibrin BindingIncreased by 94% compared to control.[8][9]
CREKA-Lipo-DoxCellular Uptake (4T1 cells)~4-fold increase compared to non-targeted liposomes.[1]
UMFNP-CREKA-Cy5.5In Vivo Tumor Targeting6.8-fold higher fluorescent signal at tumor site vs. CREKA-Cy5.5.[1]
CREKA-IONPFibrinogen BindingSignificantly greater than dextran-only coated IONPs.[7][11]
CREKA-Lipo-DoxIn Vivo Tumor VolumeReduced to ~60 mm³ vs. 150 mm³ for non-targeted liposomes.[1]

References

Application Notes and Protocols for In Vitro Cell Uptake Studies with CREKA-Conjugated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) is a tumor-homing peptide that specifically binds to fibrin-fibronectin complexes, which are overexpressed in the tumor stroma and vasculature.[1][2] This unique targeting ability makes CREKA an attractive ligand for functionalizing nanoparticles to enhance their delivery to tumor sites.[3][4] By conjugating CREKA to the surface of nanoparticles, it is possible to increase their localization within the tumor microenvironment, leading to improved therapeutic efficacy and reduced off-target side effects.[2][3]

These application notes provide detailed protocols for conducting in vitro cell uptake studies with CREKA-conjugated nanoparticles. The included methodologies cover nanoparticle characterization, cell culture, qualitative and quantitative assessment of cellular uptake, and cytotoxicity evaluation.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles
Nanoparticle FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unconjugated Nanoparticles105 ± 50.15 ± 0.03-15.2 ± 1.8
CREKA-Conjugated Nanoparticles120 ± 70.18 ± 0.04-10.5 ± 2.1

Note: The data presented in this table are representative values and may vary depending on the specific nanoparticle composition and synthesis method.

Table 2: Quantitative Cellular Uptake of CREKA-Conjugated Nanoparticles in HUVEC Cells
Nanoparticle FormulationTreatment ConditionMean Fluorescence Intensity (Arbitrary Units)
NP-C6 (Unconjugated)pH 7.41500
CREKA-NP-C6pH 7.44500
F3-NP-C6pH 7.43000
CF-NP-C6pH 7.46000
CREKA-NP-C6pH 6.05500

Data adapted from a study on HUVEC cells, showing a significant increase in uptake for CREKA-conjugated nanoparticles compared to unconjugated nanoparticles at physiological pH.[5] The uptake of CREKA-NP-C6 was further enhanced under acidic conditions (pH 6.0), mimicking the tumor microenvironment.

Experimental Protocols

Nanoparticle Synthesis and CREKA Conjugation

This protocol provides a general method for conjugating the CREKA peptide to nanoparticles. The specific chemistry will depend on the nanoparticle material and the functional groups available for conjugation.

Materials:

  • Nanoparticles with surface functional groups (e.g., carboxyl, amine)

  • This compound with a reactive group (e.g., thiol on the cysteine residue)

  • Crosslinking agents (e.g., EDC/NHS for carboxyl-amine coupling)

  • Reaction buffers (e.g., MES buffer, PBS)

  • Purification system (e.g., dialysis, centrifugation)

Procedure:

  • Activate the functional groups on the nanoparticle surface. For example, for carboxylated nanoparticles, incubate with EDC and NHS in MES buffer to form an amine-reactive ester.

  • Add the this compound to the activated nanoparticle suspension. The thiol group on the N-terminal cysteine of CREKA can be used for conjugation.

  • Allow the reaction to proceed for a specified time at room temperature or 4°C with gentle stirring.

  • Quench the reaction by adding a suitable reagent (e.g., hydroxylamine).

  • Purify the CREKA-conjugated nanoparticles to remove unreacted peptide and crosslinkers using dialysis or repeated centrifugation and resuspension.

  • Characterize the conjugated nanoparticles for size, zeta potential, and peptide conjugation efficiency.

Cell Culture

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231, 4T1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture the selected cell line in a T-75 flask with complete medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells upon reaching 80-90% confluency.

  • For experiments, seed the cells into appropriate well plates (e.g., 96-well for cytotoxicity, 24-well for uptake studies) and allow them to adhere overnight.

In Vitro Cellular Uptake Assay

Materials:

  • Cells seeded on glass-bottom dishes or coverslips

  • Fluorescently labeled CREKA-conjugated and unconjugated nanoparticles

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed cells on glass-bottom dishes and allow them to attach overnight.

  • Incubate the cells with fluorescently labeled CREKA-conjugated and unconjugated nanoparticles at a predetermined concentration for various time points (e.g., 1, 4, 24 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium.

  • Visualize the cellular uptake of nanoparticles using a confocal microscope.

Materials:

  • Cells seeded in 24-well plates

  • Fluorescently labeled CREKA-conjugated and unconjugated nanoparticles

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed cells in 24-well plates and allow them to adhere.

  • Treat the cells with fluorescently labeled nanoparticles as described for the confocal microscopy assay.

  • After incubation, wash the cells twice with cold PBS.

  • Detach the cells using Trypsin-EDTA.

  • Transfer the cell suspension to flow cytometry tubes.

  • Centrifuge the cells and resuspend the pellet in cold PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer. At least 10,000 events should be recorded for each sample.

  • Quantify the mean fluorescence intensity to compare the uptake of CREKA-conjugated versus unconjugated nanoparticles.

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells seeded in a 96-well plate

  • CREKA-conjugated and unconjugated nanoparticles at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of CREKA-conjugated and unconjugated nanoparticles for 24 or 48 hours. Include untreated cells as a control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Visualization of Workflows and Pathways

experimental_workflow Experimental Workflow for In Vitro Cell Uptake Studies cluster_prep Preparation cluster_culture Cell Culture cluster_assays In Vitro Assays cluster_analysis Data Analysis NP_synth Nanoparticle Synthesis CREKA_conj CREKA Conjugation NP_synth->CREKA_conj NP_char Nanoparticle Characterization (Size, Zeta Potential) CREKA_conj->NP_char incubation Incubation with Nanoparticles NP_char->incubation cell_culture Cell Line Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding cell_seeding->incubation confocal Qualitative Uptake (Confocal Microscopy) incubation->confocal flow Quantitative Uptake (Flow Cytometry) incubation->flow mtt Cytotoxicity Assay (MTT) incubation->mtt data_analysis Data Analysis and Interpretation confocal->data_analysis flow->data_analysis mtt->data_analysis

Caption: Experimental Workflow for In Vitro Cell Uptake Studies.

targeting_mechanism Targeting Mechanism of CREKA-Conjugated Nanoparticles cluster_systemic Systemic Circulation cluster_tme Tumor Microenvironment NP_CREKA CREKA-Conjugated Nanoparticle fibrin_fibronectin Fibrin-Fibronectin Complex (in ECM) NP_CREKA->fibrin_fibronectin Binding tumor_cell Tumor Cell NP_CREKA->tumor_cell Endocytosis fibrin_fibronectin->tumor_cell Enhanced Proximity

Caption: Targeting Mechanism of CREKA-Conjugated Nanoparticles.

References

Application Notes and Protocols for Testing CREKA Peptide Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing animal models to assess the efficacy of the Cys-Arg-Glu-Lys-Ala (CREKA) peptide. This tumor-homing pentapeptide selectively binds to fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment and at sites of thrombosis.[1][2] This targeting capability makes CREKA a promising candidate for the delivery of therapeutic and imaging agents.[1][2]

The following sections detail experimental protocols for cancer and thrombosis models, along with quantitative data presentation and visualizations of the underlying targeting mechanism and experimental workflows.

I. Cancer Models

CREKA-conjugated nanoparticles have been extensively evaluated in various cancer models for targeted drug delivery and imaging. The protocols below are synthesized from multiple studies and provide a comprehensive guide for researchers.

A. Metastatic Breast Cancer Mouse Model (4T1 Cell Line)

This model is used to evaluate the efficacy of CREKA-targeted therapies in reducing primary tumor growth and metastasis.[1]

Experimental Protocol:

  • Cell Culture: Culture 4T1 murine breast cancer cells in an appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Tumor Cell Inoculation:

    • Harvest 4T1 cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the mammary fat pad of each mouse.

  • Treatment Regimen:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment and control groups.

    • Administer CREKA-conjugated therapeutic agents (e.g., CREKA-liposomes loaded with doxorubicin) intravenously via the tail vein.[1]

    • A typical dosage for a fluorescently labeled CREKA peptide (CREKA-Cy5.0) for imaging studies is 0.3 µmol/kg.[3]

    • The control groups may include saline, unconjugated nanoparticles, or nanoparticles with a scrambled peptide sequence.

  • Efficacy Assessment:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • Monitor body weight to assess systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors and lungs.

    • Count the number of metastatic nodules on the lung surface.

    • Perform histological analysis (e.g., H&E staining) of tumors and lungs to assess tissue morphology and necrosis.

    • For imaging studies, use appropriate imaging modalities (e.g., fluorescence imaging, MRI) at various time points after injection to assess the targeting and accumulation of the CREKA-conjugated agent.[1][3]

Quantitative Data Summary:

Treatment GroupAverage Primary Tumor Volume (mm³) at Day 21Average Number of Lung MetastasesReference
Saline Control500 ± 5030 ± 5[1] (hypothetical data for illustration)
Non-targeted Liposomes-Dox150 ± 2015 ± 3[1]
CREKA-Lipo-Dox60 ± 105 ± 2[1]
B. Glioblastoma Mouse Model (Orthotopic)

This model is crucial for evaluating the ability of CREKA-conjugated nanoparticles to cross the blood-brain barrier and target brain tumors.[4][5]

Experimental Protocol:

  • Cell Culture: Culture a suitable glioblastoma cell line (e.g., GL261 murine glioma cells or human U87MG cells) in an appropriate medium.

  • Animal Model: Use immunodeficient mice (e.g., nude mice) for human cell lines or syngeneic mice (e.g., C57BL/6) for murine cell lines.

  • Orthotopic Implantation:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a burr hole in the skull at a specific stereotactic coordinate corresponding to the desired brain region (e.g., striatum).

    • Slowly inject 1 x 10^5 cells in 5 µL of PBS into the brain using a Hamilton syringe.[6][7]

    • Seal the burr hole with bone wax and suture the scalp incision.

  • Treatment and Monitoring:

    • Allow the tumors to establish for 7-10 days.

    • Administer CREKA-conjugated nanoparticles intravenously.

    • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).[4]

    • Monitor animal health and neurological signs.

  • Efficacy and Targeting Assessment:

    • At the study endpoint, perfuse the mice with saline and then 4% paraformaldehyde.

    • Excise the brains and perform histological and immunohistochemical analysis to confirm tumor location and assess the accumulation of the CREKA-conjugated agent.[4]

    • For therapeutic studies, monitor survival rates.

Experimental Workflow for Orthotopic Glioblastoma Model

G A Glioblastoma Cell Culture B Stereotactic Intracranial Injection A->B C Tumor Growth Monitoring (MRI/Bioluminescence) B->C D Intravenous Administration of CREKA-conjugated Nanoparticles C->D E Efficacy Assessment: - Survival Analysis - Histology - Imaging D->E

Caption: Workflow for testing this compound efficacy in a glioblastoma mouse model.

II. Thrombosis Models

CREKA's affinity for fibrin (B1330869) makes it a valuable tool for targeting thrombi for imaging and therapeutic intervention.

A. Rat Carotid Artery Thrombosis Model

This model is used to study the targeting and therapeutic effects of CREKA-conjugated agents on arterial thrombi.

Experimental Protocol:

  • Animal Model: Use male Sprague-Dawley rats (250-300g).

  • Thrombus Induction (Ferric Chloride Method):

    • Anesthetize the rat and expose the common carotid artery.

    • Apply a small piece of filter paper saturated with 10% ferric chloride (FeCl3) solution to the adventitial surface of the artery for 10 minutes to induce endothelial injury and thrombus formation.[8]

  • Treatment Administration:

    • Administer the CREKA-conjugated agent (e.g., for imaging or thrombolysis) intravenously.

  • Assessment of Targeting and Efficacy:

    • Imaging: For imaging agents, perform fluorescence or magnetic resonance imaging to visualize the accumulation of the probe at the thrombus site.[9]

    • Thrombolysis: For therapeutic agents, monitor blood flow in the carotid artery using a Doppler flow probe to assess reperfusion.

    • Histology: At the end of the experiment, excise the carotid artery segment and perform histological staining (e.g., H&E, Martius Scarlet Blue) to visualize the thrombus.

Quantitative Data Summary:

Treatment GroupThrombolysis Rate (%)Time to Reperfusion (min)Reference
Saline Control10 ± 5> 60[10] (hypothetical data for illustration)
Thrombolytic Agent Alone50 ± 1030 ± 5[10] (hypothetical data for illustration)
CREKA-Targeted Thrombolytic Agent85 ± 815 ± 3[10] (hypothetical data for illustration)
B. Rat Myocardial Ischemia-Reperfusion (MI/R) Model

This model is used to evaluate the ability of CREKA-conjugated agents to target microthrombi that form in the coronary circulation following a heart attack and reperfusion therapy.[9][11]

Experimental Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat and perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture for a defined period (e.g., 30-45 minutes) to induce ischemia.

    • Release the ligature to allow for reperfusion.[12][13]

  • Agent Administration:

    • Administer CREKA-conjugated imaging or therapeutic agents intravenously at the onset of reperfusion.

  • Evaluation:

    • Cardiac Function: Assess cardiac function using echocardiography.

    • Infarct Size Measurement: At the end of the study, excise the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarct area.

    • Targeting Assessment: Use imaging techniques (MRI, fluorescence) to visualize the accumulation of CREKA-conjugated agents in the ischemic myocardium.[9] Histological analysis can confirm the co-localization with fibrin deposits.[11]

Signaling and Targeting Pathway

The primary mechanism of action for this compound is its high affinity for fibrin-fibronectin complexes, which are key components of the extracellular matrix in tumors and thrombi.[1][2]

This compound Targeting Mechanism

G cluster_0 Systemic Circulation cluster_1 Tumor/Thrombus Microenvironment A CREKA-conjugated Nanoparticle/Drug B Fibrin-Fibronectin Complexes A->B High Affinity Binding C Targeted Accumulation B->C D Therapeutic/Imaging Effect C->D

Caption: CREKA-conjugated agents bind to fibrin-fibronectin complexes in diseased tissue.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

Troubleshooting & Optimization

improving CREKA peptide stability and half-life

Author: BenchChem Technical Support Team. Date: December 2025

KA Peptide Stability and Half-Life

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and half-life of the CREKA (Cys-Arg-Glu-Lys-Ala) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the CREKA peptide and why is its stability a concern?

The this compound is a linear pentapeptide with the sequence Cys-Arg-Glu-Lys-Ala. It functions as a tumor-homing peptide by specifically binding to fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment and at sites of tissue injury.[1] Like many short peptides, CREKA is susceptible to rapid degradation by proteases in biological fluids, leading to a short in vivo half-life. This can limit its therapeutic and diagnostic efficacy.

Q2: What are the primary mechanisms of this compound degradation in vivo?

The primary mechanisms of in vivo degradation for peptides like CREKA are enzymatic cleavage by proteases found in blood plasma and tissues, and clearance by the kidneys.[2][3][4] The specific proteases that cleave CREKA have not been extensively documented in publicly available literature. However, based on its amino acid sequence (Cys-Arg-Glu-Lys-Ala), potential cleavage sites for common proteases can be predicted. For instance, trypsin and trypsin-like proteases cleave after positively charged residues such as Arginine (Arg) and Lysine (B10760008) (Lys).[5][6]

Q3: What are the most common strategies to improve the stability and extend the half-life of the this compound?

Several strategies can be employed to enhance the stability and prolong the circulating half-life of the this compound:

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic size, which can shield it from enzymatic degradation and reduce renal clearance.[2][7][8]

  • Cyclization: Transforming the linear this compound into a cyclic structure can enhance its conformational rigidity, making it less susceptible to protease recognition and cleavage.[9][10][11]

  • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at or near cleavage sites can hinder protease recognition.[12]

  • Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases that cleave from the ends of the peptide.[12][13]

  • Lipidation: Attaching a lipid chain to the peptide can promote binding to serum albumin, effectively increasing its size and extending its half-life.[2][3]

  • Formulation with Penetration Enhancers: While not a modification of the peptide itself, formulating CREKA with penetration enhancers can improve its delivery and protect it from degradation.

Troubleshooting Guides

Problem 1: this compound shows rapid degradation in a plasma stability assay.
  • Potential Cause: Enzymatic cleavage by plasma proteases.

  • Troubleshooting Steps:

    • Identify Cleavage Products: Use mass spectrometry to identify the fragments of the this compound after incubation with plasma. This will help pinpoint the cleavage sites.

    • Predict Cleavage Sites: Use a peptide cleavage prediction tool (e.g., PeptideCutter) to identify potential protease cleavage sites based on the CREKA sequence. Common proteases in plasma include thrombin, plasmin, and various metalloproteinases.[4][14]

    • Implement Stabilization Strategies: Based on the identified or predicted cleavage sites, choose an appropriate stabilization strategy from the list in FAQ #3. For example, if cleavage occurs after Arg or Lys, consider amino acid substitution or cyclization.

Problem 2: Low yield of PEGylated this compound.
  • Potential Cause: Suboptimal reaction conditions for PEGylation.

  • Troubleshooting Steps:

    • Optimize Reaction pH: The pH of the reaction buffer can significantly impact the efficiency of the conjugation chemistry. For PEGylation targeting the N-terminal amine or the lysine side chain, a pH range of 7.5-8.5 is often optimal.

    • Adjust Molar Ratio of PEG to Peptide: Vary the molar excess of the activated PEG reagent to find the optimal ratio that maximizes the yield of mono-PEGylated CREKA while minimizing di-PEGylated and unreacted peptide.[15]

    • Evaluate Different PEGylation Chemistries: If using an NHS-ester activated PEG, consider alternative chemistries such as maleimide (B117702) chemistry targeting the cysteine thiol group.[8]

Problem 3: Aggregation of this compound during modification or storage.
  • Potential Cause: Hydrophobic interactions or unfavorable buffer conditions.[16][17]

  • Troubleshooting Steps:

    • Adjust Peptide Concentration: Work with lower peptide concentrations during modification reactions and for long-term storage.[18]

    • Optimize Buffer Conditions: Screen different buffers and pH values to identify conditions where the peptide is most soluble. For peptides with a net charge, adjusting the pH away from the isoelectric point can increase solubility.[17]

    • Add Solubilizing Agents: Consider the addition of organic co-solvents like DMSO or acetonitrile, or non-ionic detergents, if compatible with your experimental setup.[16]

Quantitative Data Summary

The following table summarizes hypothetical data on the improvement of this compound half-life using different modification strategies. This data is for illustrative purposes to demonstrate the potential impact of these modifications.

Modification StrategyCREKA Half-Life in Human Plasma (minutes)Fold Improvement
Unmodified CREKA51x
N-terminal Acetylation153x
C-terminal Amidation122.4x
Head-to-Tail Cyclization6012x
PEGylation (20 kDa PEG)24048x
Lipidation (C16 fatty acid)18036x

Experimental Protocols

Protocol 1: Plasma Stability Assay of this compound
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in sterile water or a suitable buffer.

    • Thaw human plasma (from a pooled source to minimize variability) on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, add the this compound stock solution to the plasma to a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C in a shaking water bath.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Sample Processing:

    • Vortex the quenched sample and incubate on ice for 10 minutes to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Analysis:

    • Collect the supernatant and analyze the amount of intact this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Calculate the percentage of remaining peptide at each time point relative to the 0-minute sample. The half-life can be determined by fitting the data to a one-phase decay model.[2][19]

Protocol 2: Identification of CREKA Cleavage Products by Mass Spectrometry
  • Sample Preparation:

    • Follow steps 1-3 of the Plasma Stability Assay protocol.

    • Instead of quenching with TCA, stop the reaction at a time point where significant degradation is observed (e.g., 60 minutes) by adding a protease inhibitor cocktail.

  • Purification of Peptide Fragments:

    • Use solid-phase extraction (SPE) with a C18 cartridge to desalt and enrich the peptide fragments from the plasma sample.

  • Mass Spectrometry Analysis:

    • Analyze the purified fragments using MALDI-TOF or LC-MS/MS to determine their molecular weights.[20][21][22]

    • By comparing the masses of the fragments to the mass of the intact this compound, the cleavage sites can be deduced.

Protocol 3: PEGylation of this compound
  • Materials:

    • This compound

    • Methoxy-PEG-NHS (e.g., 20 kDa)

    • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.0

    • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Procedure:

    • Dissolve the this compound in the reaction buffer to a concentration of 1 mg/mL.

    • Add the methoxy-PEG-NHS reagent to the peptide solution at a 5-fold molar excess.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

    • Quench the reaction by adding the quenching solution.

  • Purification:

    • Purify the PEGylated this compound from unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or ion-exchange chromatography.[23]

  • Characterization:

    • Confirm the successful PEGylation and determine the purity of the product using SDS-PAGE and RP-HPLC.

Visualizations

Experimental_Workflow_for_CREKA_Stability_Assessment cluster_preparation Sample Preparation cluster_incubation Incubation & Degradation cluster_analysis Analysis CREKA This compound Solution Incubate Incubate at 37°C CREKA->Incubate Plasma Human Plasma Plasma->Incubate Quench Quench Reaction Incubate->Quench Time Points Separate Separate Peptides Quench->Separate Precipitate Proteins Detect Detect & Quantify Separate->Detect RP-HPLC Analyze Analyze Data Detect->Analyze Calculate Half-Life Predicted_CREKA_Degradation_Pathways cluster_cleavage Potential Cleavage Sites cluster_fragments Predicted Fragments CREKA Cys-Arg-Glu-Lys-Ala Trypsin1 Trypsin-like (after Arg) CREKA->Trypsin1 Trypsin2 Trypsin-like (after Lys) CREKA->Trypsin2 Frag1 Cys-Arg Trypsin1->Frag1 Frag2 Glu-Lys-Ala Trypsin1->Frag2 Frag3 Cys-Arg-Glu-Lys Trypsin2->Frag3 Frag4 Ala Trypsin2->Frag4 CREKA_Modification_Strategies cluster_strategies Stabilization Strategies cluster_outcome Outcome CREKA This compound (Low Stability) PEGylation PEGylation CREKA->PEGylation Cyclization Cyclization CREKA->Cyclization AminoAcidSub Amino Acid Substitution CREKA->AminoAcidSub TerminalMod Terminal Modifications CREKA->TerminalMod ImprovedStability Improved Stability & Extended Half-Life PEGylation->ImprovedStability Cyclization->ImprovedStability AminoAcidSub->ImprovedStability TerminalMod->ImprovedStability

References

Technical Support Center: CREKA Peptide Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the CREKA (Cys-Arg-Glu-Lys-Ala) peptide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to CREKA peptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy immediately after reconstitution. What is the cause?

A cloudy or precipitated solution upon reconstitution often indicates that the peptide has aggregated. This can be due to several factors specific to CREKA's amino acid sequence: the presence of a free cysteine, and both acidic (glutamic acid) and basic (arginine, lysine) residues. The pH of the solvent is critical; if it is close to the peptide's isoelectric point (pI), the peptide will have a net neutral charge and reduced solubility.[1][2]

Q2: What is the best initial solvent for dissolving lyophilized this compound?

For a peptide like CREKA containing both acidic and basic residues, starting with sterile, deionized water is a good first step. If solubility is limited, using a slightly acidic solution (e.g., 10% acetic acid) can help by ensuring the basic residues (Arg, Lys) are fully protonated, leading to a net positive charge and better interaction with water.[3][4] For peptides containing cysteine, using deoxygenated buffers is recommended to prevent oxidation.[5][6]

Q3: My this compound solution forms a gel-like substance or precipitates over time, even when stored at -20°C. What is happening?

This is a strong indication of covalent aggregation through the formation of disulfide bonds between the cysteine residues of two or more peptide molecules.[7] This process is accelerated by exposure to oxygen and pH values above 7.[4] To prevent this, it is crucial to use reducing agents and deoxygenated solvents during dissolution and storage.

Q4: Can I use additives to improve the solubility and stability of my CREKA solution?

Yes, several additives can help prevent both non-covalent and covalent aggregation. Arginine, for example, is known to reduce non-specific interactions and can suppress the aggregation of other peptides.[8][9][10] For preventing disulfide bond formation, a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended.[1]

Q5: How should I store my this compound stock solution to maintain its integrity?

Once dissolved, peptide solutions are less stable than in their lyophilized form. For long-term storage, it is best to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation. If the peptide is in a buffer containing a reducing agent like DTT, be aware that the reducing agent itself can degrade over time, especially at room temperature.[1]

Troubleshooting Guides

Issue 1: Peptide is Insoluble or Forms Precipitate Upon Initial Dissolution
  • Possible Cause A: Incorrect Solvent or pH. The pH of the solution may be too close to the peptide's isoelectric point (pI), minimizing its net charge and solubility.

    • Solution: Try dissolving the peptide in a small amount of 10% acetic acid to ensure a net positive charge, then slowly add your aqueous buffer to reach the desired final concentration.[3] Always centrifuge the final solution at high speed (>10,000 x g) to pellet any remaining micro-aggregates before transferring the supernatant to a new tube.[8]

  • Possible Cause B: Hydrophobic Interactions. Although CREKA has charged residues, its overall structure can still lead to hydrophobic self-association.

    • Solution: For highly intractable peptides, a common strategy is to first dissolve the peptide in a minimal volume of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and then carefully dilute it with the desired aqueous buffer while vortexing.[3][8]

Issue 2: Solution Becomes Cloudy or Forms a Gel Over Time
  • Possible Cause: Disulfide Bond Formation. The free thiol group on the cysteine residue is prone to oxidation, leading to the formation of covalent disulfide bridges between peptide molecules. This is a common issue with cysteine-containing peptides.[7]

    • Solution: Prepare all solutions using deoxygenated buffers. Include a reducing agent such as DTT (1-5 mM) or TCEP (0.5-1 mM) in your stock solution and buffers to keep the cysteine residues in a reduced state.[1][11] Store aliquots under an inert gas like argon or nitrogen if possible.

Data Presentation: Solubility Enhancers

The following table summarizes common additives used to prevent peptide aggregation. The effectiveness of each is peptide-dependent and may require optimization.

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Amino Acids Arginine, Glycine50-250 mMReduces non-specific intermolecular interactions and can mask hydrophobic patches.[8][9]
Reducing Agents DTT, TCEP1-10 mMPrevents oxidation of cysteine residues, thereby inhibiting covalent disulfide bond formation.[1][11]
Organic Solvents DMSO<10% (v/v)Disrupts hydrophobic interactions that can lead to non-covalent aggregation.[8]
Detergents Tween 20, Triton X-1000.01-0.1% (v/v)Can prevent hydrophobic aggregation at low concentrations.[1][8]
Sugars/Polyols Sucrose, Glycerol5-10% (w/v)Stabilize the native conformation of the peptide and increase solvent viscosity.[8]

Experimental Protocols

Protocol 1: Recommended Dissolution of this compound

This protocol is designed to minimize both non-covalent and covalent aggregation.

Materials:

  • Lyophilized this compound

  • Sterile, deoxygenated deionized water

  • 1 M Dithiothreitol (DTT) stock solution

  • Sterile microcentrifuge tubes

Methodology:

  • Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Prepare a working buffer (e.g., PBS, pH 7.4) and degas it by sparging with nitrogen or argon for 15-20 minutes.

  • Add the appropriate volume of deoxygenated water to the peptide vial to create a concentrated stock solution (e.g., 5-10 mg/mL).

  • To this stock solution, add DTT to a final concentration of 1-5 mM to maintain reducing conditions.

  • Gently vortex or sonicate the vial for short bursts to aid dissolution. Keep the sample on ice during sonication to prevent heating.[3]

  • Visually inspect for clarity. If the solution is clear, it can be diluted further with the deoxygenated working buffer.

  • Centrifuge the final stock solution at >10,000 x g for 10 minutes to pellet any insoluble micro-aggregates.

  • Carefully transfer the clear supernatant to a new, sterile tube.

  • Immediately prepare single-use aliquots, flush with nitrogen or argon if possible, and store at -80°C.

Protocol 2: Monitoring CREKA Aggregation with Thioflavin T (ThT) Assay

This assay can detect the formation of beta-sheet-rich aggregates, a common feature of peptide aggregation.

Materials:

  • This compound solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)

Methodology:

  • Prepare a working solution of your this compound at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.[8]

  • Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.[8]

  • In the 96-well plate, add your peptide samples. Include control wells: "Buffer only" and "Buffer with ThT".

  • Add the ThT working solution to all wells containing the peptide to be tested and the "Buffer with ThT" control.

  • Incubate the plate under conditions you wish to test (e.g., room temperature with gentle shaking).

  • Measure the fluorescence intensity at regular intervals. An increase in fluorescence over time in the peptide-containing wells indicates the formation of amyloid-like aggregates.

Visualizations

G This compound Aggregation Troubleshooting start Start: Reconstitute Lyophilized CREKA is_clear Is the solution clear? start->is_clear cloudy Issue: Solution is Cloudy or Precipitated is_clear->cloudy No clear_solution Solution is Clear: Proceed with experiment is_clear->clear_solution Yes cause_ph Possible Cause: pH near pI cloudy->cause_ph Check pH cause_oxidation Possible Cause: Disulfide Bonds cloudy->cause_oxidation Check for gel formation solution_ph Solution: Use acidic solvent (10% Acetic Acid) then dilute with buffer. cause_ph->solution_ph solution_redox Solution: Use deoxygenated buffer + reducing agent (DTT/TCEP). cause_oxidation->solution_redox solution_ph->start Retry solution_redox->start Retry

Caption: Troubleshooting flowchart for this compound aggregation.

G This compound Dissolution Workflow start Start: Lyophilized This compound step1 1. Equilibrate vial to room temperature start->step1 step2 2. Add deoxygenated water or acidic solvent step1->step2 step3 3. Add reducing agent (e.g., 1-5 mM DTT) step2->step3 step4 4. Gently vortex or sonicate on ice step3->step4 step5 5. Centrifuge >10,000 x g for 10 min step4->step5 step6 6. Transfer supernatant to new tube step5->step6 end End: Aliquot and store at -80°C step6->end

Caption: Recommended workflow for dissolving this compound.

G CREKA Targeting Mechanism in Tumor Microenvironment cluster_0 Tumor Vasculature cluster_1 Tumor Stroma tumor_vessel Leaky Tumor Blood Vessel plasma_proteins Plasma Proteins (Fibrinogen, Fibronectin) tumor_vessel->plasma_proteins Extravasation clot_formation Coagulation Cascade Activation plasma_proteins->clot_formation complex Fibrin-Fibronectin Complexes (Clots) clot_formation->complex creka This compound (in circulation) creka->complex Specifically Binds To

References

troubleshooting CREKA peptide conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CREKA peptide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during the conjugation of the CREKA (Cys-Arg-Glu-Lys-Ala) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary functional group on the this compound used for conjugation?

The primary functional group on the this compound for conjugation is the thiol group (-SH) of the N-terminal cysteine residue.[1][2] This thiol group allows for specific covalent bond formation with various linkers and molecules.

Q2: What is the most common conjugation chemistry for this compound?

The most common and efficient method for this compound conjugation is the Michael addition reaction between the thiol group of the cysteine residue and a maleimide (B117702) group on the molecule to be conjugated (e.g., nanoparticles, fluorescent dyes).[1][2] This reaction forms a stable thioether bond.

Q3: What is the target of the this compound?

The this compound specifically binds to fibrin-fibronectin complexes, which are often overexpressed in the extracellular matrix of tumors and at sites of tissue injury.[1][3][4][5] This targeting ability makes it a valuable ligand for delivering diagnostic and therapeutic agents to pathological sites.

Q4: Is the cysteine residue's thiol group essential for the binding activity of CREKA?

No, the sulfhydryl group of the cysteine residue is not required for the binding activity of CREKA to its target.[1][6] This is advantageous as it allows the thiol group to be used for conjugation without compromising the peptide's targeting function.

Q5: What is a typical conjugation efficiency for this compound?

With optimized protocols, the binding efficiency of this compound to nanocarriers can be quite high, often reported to be above 90%.[1][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound conjugation reactions in a question-and-answer format.

Low or No Conjugation Efficiency

Question: I am observing very low or no conjugation of my this compound to a maleimide-functionalized molecule. What are the possible causes and how can I troubleshoot this?

Answer:

Low conjugation efficiency is a common problem that can be attributed to several factors. Below is a systematic approach to troubleshooting this issue.

1. Verify the Integrity and Reactivity of the Maleimide Group:

  • Potential Cause: Maleimide groups can hydrolyze and become unreactive, especially in aqueous buffers with a pH above 7.5.[2]

  • Solution:

    • Prepare maleimide-functionalized reagents fresh if possible.

    • If using a stock solution of the maleimide reagent dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous to prevent hydrolysis.

    • Store maleimide-functionalized molecules under appropriate conditions (desiccated and protected from light) to maintain their reactivity. For long-term storage, temperatures of -20°C are recommended.[2]

2. Ensure the Availability of a Free Thiol on the this compound:

  • Potential Cause: The thiol group of the cysteine residue can oxidize to form disulfide bonds (dimerization of the peptide), which are unreactive with maleimides.[2]

  • Solution:

    • Reduction of Disulfide Bonds: Before the conjugation reaction, treat the this compound solution with a reducing agent to ensure the presence of free thiols.

      • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is stable, odorless, and does not need to be removed before adding the maleimide reagent. It is effective over a broad pH range.[2][8]

      • DTT (dithiothreitol): A strong reducing agent, but any excess must be removed before adding the maleimide reagent, as it will compete for the maleimide.[2]

    • Prevent Re-oxidation:

      • Use degassed buffers for the reaction to remove dissolved oxygen.[2]

      • Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze thiol oxidation.[2]

3. Optimize Reaction Conditions:

  • Potential Cause: The pH of the reaction buffer and the molar ratio of reactants can significantly impact conjugation efficiency.

  • Solution:

    • pH Control: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2] At this pH, the reaction with thiols is significantly faster than with amines, ensuring specificity.

    • Molar Ratio: A molar excess of the this compound to the maleimide-functionalized molecule is often used to drive the reaction to completion. A common starting point is a 10-20 fold molar excess of the peptide.[2][9] However, the optimal ratio may need to be determined empirically, especially when conjugating to larger molecules or nanoparticles where steric hindrance can be a factor.[10]

Formation of Unexpected Byproducts

Question: I have successfully conjugated the this compound, but I am observing significant impurities or byproducts. What could be causing this?

Answer:

The formation of byproducts can complicate purification and affect the functionality of the final conjugate. Here are some common side reactions and how to mitigate them.

1. Thiazine (B8601807) Rearrangement:

  • Potential Cause: When conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring of the thioether adduct. This leads to a rearrangement and the formation of a six-membered thiazine ring, which is an impurity.[11]

  • Solution:

    • Acidic pH: Performing the conjugation reaction at a slightly acidic pH (around 5.0-6.0) can protonate the N-terminal amine, preventing it from acting as a nucleophile and thus inhibiting thiazine formation.[11][12] Subsequent purification and storage should also be maintained under acidic conditions.

    • N-terminal Acetylation: Acetylating the N-terminal amine of the this compound before conjugation will prevent this side reaction.[11]

2. Reaction with Other Nucleophiles:

  • Potential Cause: Although the thiol-maleimide reaction is highly selective at neutral pH, at higher pH values (>7.5), maleimides can react with other nucleophilic groups, such as the amine groups on the lysine (B10760008) and arginine residues of the this compound.[2]

  • Solution:

    • Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure the specificity of the reaction for the thiol group.

Characterization and Purification Issues

Question: How can I confirm that my this compound conjugation was successful and how do I purify the final product?

Answer:

Proper characterization and purification are critical to ensure you have a high-quality conjugate for your downstream applications.

1. Characterization Techniques:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the conjugate, confirming the addition of the this compound.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of the conjugate and separating it from unreacted starting materials and byproducts.[15][16]

  • UV-Vis Spectroscopy: If the molecule conjugated to CREKA has a distinct absorbance, UV-Vis spectroscopy can be used to quantify the conjugation efficiency.

  • Gel Electrophoresis (SDS-PAGE): For larger conjugates, such as those with proteins or large nanoparticles, SDS-PAGE can show a shift in molecular weight, indicating successful conjugation.[14]

2. Purification Methods:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptide conjugates.[16][17] It separates molecules based on their hydrophobicity.

  • Size Exclusion Chromatography (SEC): This method is useful for separating the larger conjugate from smaller, unreacted peptide or linker molecules.

  • Ion Exchange Chromatography (IEX): This technique can be used as an orthogonal purification step to RP-HPLC, separating molecules based on their charge.[18]

  • Dialysis or Ultrafiltration: These methods are suitable for removing small molecule impurities from larger nanoparticle or protein conjugates.[19]

Experimental Protocols

General Protocol for this compound Conjugation to a Maleimide-Functionalized Nanoparticle

This protocol provides a general workflow for conjugating this compound to a maleimide-functionalized nanoparticle. Optimization may be required for specific nanoparticles and applications.

Materials:

  • This compound (Cys-Arg-Glu-Lys-Ala)

  • Maleimide-functionalized nanoparticles

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, degassed and containing 1 mM EDTA

  • Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) hydrochloride

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Purification system (e.g., HPLC, dialysis tubing)

Procedure:

  • Prepare the this compound Solution:

    • Dissolve the lyophilized this compound in the degassed reaction buffer to a desired concentration (e.g., 1 mg/mL).

    • Add TCEP to the peptide solution to a final concentration of 1-5 mM to reduce any disulfide bonds.

    • Incubate at room temperature for 30 minutes.

  • Prepare the Nanoparticle Solution:

    • Disperse the maleimide-functionalized nanoparticles in the degassed reaction buffer to a desired concentration (e.g., 1 mg/mL).

  • Conjugation Reaction:

    • Add the reduced this compound solution to the nanoparticle dispersion. A 10-20 fold molar excess of peptide to maleimide groups on the nanoparticles is a good starting point.

    • React for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.

  • Quench the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) in a 2-5 fold molar excess over the initial amount of maleimide to react with any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the CREKA-conjugated nanoparticles from unreacted peptide and quenching reagent using an appropriate method such as dialysis, ultrafiltration, or size exclusion chromatography.

  • Characterization:

    • Characterize the purified conjugate to confirm successful conjugation and assess purity using techniques like DLS (for nanoparticle size), zeta potential measurement, HPLC, and mass spectrometry.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for this compound Conjugation

ParameterRecommended Value/RangeReference
Reaction pH 6.5 - 7.5[2]
Molar Ratio (Peptide:Maleimide) 10:1 to 20:1 (starting point)[2][9]
Reaction Time 2 hours at room temperature or overnight at 4°C[2][9]
Reducing Agent (TCEP) Concentration 1 - 5 mM[2]
Chelating Agent (EDTA) Concentration 1 - 5 mM[2]

Visualizations

G This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_peptide Prepare CREKA Solution (dissolve, add TCEP) conjugation Conjugation Reaction (pH 6.5-7.5, RT or 4°C) prep_peptide->conjugation prep_np Prepare Maleimide-NP Solution prep_np->conjugation quench Quench Reaction (add L-cysteine) conjugation->quench purification Purification (Dialysis/HPLC/SEC) quench->purification characterization Characterization (MS, HPLC, DLS) purification->characterization end End characterization->end Final Conjugate start Start start->prep_peptide start->prep_np

Caption: Workflow for this compound conjugation to maleimide-functionalized nanoparticles.

G Troubleshooting Low Conjugation Yield cluster_maleimide Maleimide Issues cluster_thiol Thiol Issues cluster_conditions Reaction Conditions start Low/No Conjugation? check_maleimide Check Maleimide Reactivity start->check_maleimide Yes check_thiol Check for Free Thiol start->check_thiol No check_conditions Optimize Reaction Conditions start->check_conditions No sol_maleimide Use fresh/anhydrous reagent Store properly check_maleimide->sol_maleimide sol_maleimide->start Re-run sol_thiol Use reducing agent (TCEP) Use degassed buffer + EDTA check_thiol->sol_thiol sol_thiol->start Re-run sol_conditions Adjust pH to 6.5-7.5 Optimize molar ratio check_conditions->sol_conditions sol_conditions->start Re-run

Caption: Logical workflow for troubleshooting low CREKA conjugation yield.

G This compound Targeting Mechanism CREKA_NP CREKA-Conjugated Nanoparticle Tumor_Microenvironment Tumor Microenvironment CREKA_NP->Tumor_Microenvironment Systemic Administration Fibrin_Fibronectin Fibrin-Fibronectin Complexes CREKA_NP->Fibrin_Fibronectin Specific Binding Tumor_Microenvironment->Fibrin_Fibronectin contains Tumor_Cell Tumor Cell Fibrin_Fibronectin->Tumor_Cell surrounds Drug_Delivery Targeted Drug Delivery/ Imaging Fibrin_Fibronectin->Drug_Delivery Accumulation at Tumor Site

Caption: this compound's mechanism of targeting fibrin-fibronectin complexes.

References

Technical Support Center: Optimizing CRE-KA Peptide Density on Nanoparticle Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing CREKA peptide density on nanoparticle surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is it used for nanoparticle targeting?

A1: CREKA is a linear pentapeptide with the sequence Cys-Arg-Glu-Lys-Ala. It is a desirable targeting ligand for nanoparticles because it specifically binds to fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix of various pathological tissues, including tumors, atherosclerotic plaques, and sites of myocardial ischemia-reperfusion.[1][2] This targeted approach can increase the accumulation of nanoparticles at the disease site, enhancing therapeutic efficacy and reducing off-target side effects.[1][2]

Q2: What is the most common method for conjugating CREKA peptides to nanoparticles?

A2: The most prevalent and efficient method is the Michael addition reaction, which forms a stable thioether bond. This reaction occurs between the thiol group (-SH) of the cysteine residue in the this compound and a maleimide (B117702) group pre-functionalized on the nanoparticle surface.[1][3] This conjugation strategy has been reported to achieve binding efficiencies of over 90%.[1][3]

Q3: Does the conjugation of CREKA to the nanoparticle surface affect its binding affinity to fibrin-fibronectin complexes?

A3: No, the sulfhydryl group of the cysteine residue in CREKA is not required for its binding activity to fibrin-fibronectin complexes.[1][4] Therefore, using this thiol group for conjugation to the nanoparticle surface via a maleimide linker does not typically inhibit the peptide's binding properties.[4]

Q4: What are the key factors that influence the density of CREKA peptides on a nanoparticle surface?

A4: Several factors can influence the final peptide density, including:

  • Molar ratio of peptide to nanoparticle: A higher molar excess of peptide during the conjugation reaction can lead to a higher surface density.

  • Reaction time and temperature: Optimizing the incubation time and temperature can improve conjugation efficiency.

  • pH of the reaction buffer: The pH can affect the reactivity of the thiol and maleimide groups. A pH range of 7-7.5 is generally recommended for maleimide-thiol conjugation.[5][6]

  • Type of nanoparticle and surface chemistry: The composition, size, and surface functional groups of the nanoparticle will dictate the number of available sites for peptide conjugation.

  • Presence of a linker molecule (e.g., PEG): A polyethylene (B3416737) glycol (PEG) linker can improve the accessibility of the this compound for both conjugation and target binding by reducing steric hindrance.

Q5: How can I quantify the density of CREKA peptides on my nanoparticles?

A5: Several methods can be used to quantify peptide density:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to measure the amount of unconjugated (free) peptide in the supernatant after the conjugation reaction and washing steps. By subtracting this from the initial amount of peptide added, the amount conjugated to the nanoparticles can be determined.[7][8]

  • Fluorescence-based assays: If the this compound is fluorescently labeled, the fluorescence intensity of the nanoparticle-peptide conjugates can be measured and compared to a standard curve to quantify the peptide amount. Alternatively, a fluorescent dye that reacts with the peptide can be used.[9][10]

  • Amino Acid Analysis: This is a highly sensitive method that can determine the amino acid composition of the peptide-nanoparticle conjugate, from which the peptide amount can be calculated.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Suggestions
Low this compound Conjugation Efficiency 1. Inefficient maleimide-thiol reaction: Incorrect pH, suboptimal molar ratio of reactants, or degradation of maleimide groups. 2. Oxidation of thiol groups: The cysteine thiol group on the this compound can oxidize to form disulfide bonds, which are unreactive with maleimides. 3. Steric hindrance: The nanoparticle surface may be too crowded, preventing the peptide from accessing the maleimide groups.1. Optimize reaction conditions: Ensure the reaction buffer is at pH 7-7.5.[5][6] Use a 10-20 fold molar excess of the peptide.[6] Prepare fresh maleimide-functionalized nanoparticles for each reaction. 2. Reduce disulfide bonds: Treat the this compound solution with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to the conjugation reaction to ensure the presence of free thiol groups.[6][11] 3. Introduce a PEG linker: If not already in use, incorporate a PEG spacer between the nanoparticle surface and the maleimide group to increase accessibility.
Nanoparticle Aggregation During or After Conjugation 1. Changes in surface charge: The conjugation of charged peptides can alter the zeta potential of the nanoparticles, leading to instability and aggregation. 2. Incorrect buffer conditions: The pH or ionic strength of the buffer may not be optimal for nanoparticle stability. 3. High nanoparticle concentration: Overly concentrated nanoparticle solutions are more prone to aggregation.1. Monitor zeta potential: Measure the zeta potential of the nanoparticles before and after conjugation. If a significant change is observed, consider adjusting the buffer conditions or using a stabilizing agent. 2. Optimize buffer: Screen different buffers and pH values to find conditions that maintain nanoparticle stability. Use high-quality, degassed buffers.[12] 3. Adjust concentration: Work with more dilute nanoparticle suspensions during the conjugation and purification steps.[13] The use of stabilizing agents like PEG or Tween-20 can also help.[14]
Inconsistent Batch-to-Batch Peptide Density 1. Variability in starting materials: Inconsistent quality of nanoparticles, peptides, or reagents. 2. Lack of precise control over reaction parameters: Minor variations in reaction time, temperature, or mixing can lead to different outcomes. 3. Inaccurate quantification methods: The method used to measure peptide density may have inherent variability.1. Characterize all starting materials thoroughly: Ensure the size, surface chemistry, and purity of your nanoparticles and peptides are consistent for each batch. 2. Standardize the protocol: Follow a detailed, standardized protocol with precise control over all parameters. 3. Validate quantification method: Ensure your chosen quantification method is validated for accuracy and reproducibility. Run standards and controls with each measurement.
Reduced Targeting Efficacy of CREKA-Nanoparticles 1. Low peptide density: An insufficient number of CREKA peptides on the surface may not be enough for effective target binding. 2. Peptide conformation issues: The peptide may be oriented in a way that hinders its binding to fibrin-fibronectin complexes. 3. Peptide degradation: The peptide may be degraded during the conjugation or storage process.1. Optimize for higher peptide density: Refer to the suggestions for "Low this compound Conjugation Efficiency." 2. Use a flexible linker: A PEG linker can provide more conformational freedom for the peptide to orient itself for optimal binding. 3. Ensure proper storage: Store peptide solutions and conjugated nanoparticles under recommended conditions to prevent degradation. Analyze peptide integrity using techniques like mass spectrometry.

Data Presentation

Summary of Physicochemical Properties of CREKA-Functionalized Nanoparticles
Nanoparticle TypeLinkerSize (nm)Zeta Potential (mV)Peptide DensityReference
Iron Oxide NanoparticlesAMAS~52Not specifiedNot specified[4]
PEG Hydrogel NanoparticlesThiol ether linkageNot specifiedNot specified0.5 mM CREKA in prepolymer solution[15]
Dextran-coated SPIOCross-linker~50Not specified8,000 peptides/particle[15]
PEGylated LiposomesNot specified~160Not specifiedNot specified[1]

Experimental Protocols

Protocol 1: Maleimide-Functionalization of Nanoparticles

This protocol provides a general guideline for activating nanoparticles with maleimide groups for subsequent this compound conjugation.

Materials:

  • Nanoparticles with surface amine or carboxyl groups

  • Heterobifunctional crosslinker with an NHS ester and a maleimide group (e.g., SMCC) or a carbodiimide (B86325) (EDC) and NHS for carboxylated nanoparticles.

  • Activation buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., Tris buffer)

  • Centrifugation tubes and centrifuge or tangential flow filtration system for purification.

Procedure:

  • Nanoparticle Preparation: Disperse the nanoparticles in the activation buffer to the desired concentration.

  • Crosslinker Activation (for carboxylated nanoparticles):

    • Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • Maleimide Functionalization:

    • Add the maleimide-containing crosslinker (e.g., a maleimide-amine for EDC/NHS activated nanoparticles or an NHS-maleimide crosslinker for aminated nanoparticles) to the activated nanoparticle suspension.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess crosslinker by repeated centrifugation and resuspension in fresh buffer or by using a tangential flow filtration system.

  • Characterization: Confirm successful maleimide functionalization using appropriate analytical techniques (e.g., spectroscopy).

Protocol 2: this compound Conjugation via Maleimide-Thiol Chemistry

Materials:

  • Maleimide-functionalized nanoparticles

  • This compound

  • Conjugation buffer (e.g., PBS, pH 7-7.5, degassed)

  • Reducing agent (e.g., TCEP)

  • Centrifugation tubes and centrifuge or dialysis membrane for purification.

Procedure:

  • Peptide Preparation:

    • Dissolve the this compound in the degassed conjugation buffer.

    • (Optional but recommended) Add a 10-fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature to reduce any disulfide bonds.[11]

  • Conjugation Reaction:

    • Add the this compound solution to the maleimide-functionalized nanoparticle suspension. A 10-20 fold molar excess of the peptide is a good starting point.[6]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[11]

  • Purification:

    • Remove unconjugated peptide by repeated centrifugation and resuspension in fresh buffer or by dialysis against the desired buffer.

  • Quantification and Characterization:

    • Quantify the amount of conjugated peptide using HPLC or a fluorescence-based assay.

    • Characterize the physicochemical properties of the CREKA-nanoparticles, including size, size distribution, and zeta potential, using Dynamic Light Scattering (DLS).

    • Analyze the morphology using electron microscopy (TEM/SEM).

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_conjugation This compound Conjugation cluster_characterization Characterization synthesis Nanoparticle Synthesis functionalization Surface Functionalization (e.g., with Maleimide) synthesis->functionalization conjugation Conjugation Reaction (Maleimide-Thiol) functionalization->conjugation peptide_prep This compound Preparation (with TCEP) peptide_prep->conjugation purification Purification (Centrifugation/Dialysis) conjugation->purification quantification Peptide Density Quantification (HPLC/Fluorescence) purification->quantification physicochemical Physicochemical Analysis (DLS for Size & Zeta Potential) purification->physicochemical morphology Morphological Analysis (TEM/SEM) purification->morphology binding_assay Fibrin-Fibronectin Binding Assay purification->binding_assay

Caption: Experimental workflow for the synthesis, conjugation, and characterization of CREKA-functionalized nanoparticles.

signaling_pathway cluster_targeting Targeting Mechanism cluster_uptake Cellular Interaction np CREKA-Nanoparticle binding Specific Binding np->binding fibrin Fibrin-Fibronectin Complex (in Disease Extracellular Matrix) fibrin->binding accumulation Increased Local Concentration of Nanoparticles binding->accumulation endocytosis Enhanced Cellular Uptake (Endocytosis) accumulation->endocytosis therapeutic_effect Improved Therapeutic Efficacy endocytosis->therapeutic_effect

Caption: Targeted delivery and cellular uptake mechanism of CREKA-nanoparticles.

logical_relationship cluster_inputs Controllable Parameters cluster_outputs Desired Outcomes optimization Optimizing this compound Density peptide_conc Peptide Concentration optimization->peptide_conc np_conc Nanoparticle Concentration optimization->np_conc reaction_time Reaction Time optimization->reaction_time ph Buffer pH optimization->ph linker Linker Chemistry (e.g., PEG) optimization->linker high_density High Peptide Density high_density->optimization stability Nanoparticle Stability (No Aggregation) stability->optimization binding_affinity Maintained Binding Affinity binding_affinity->optimization

References

Technical Support Center: CREKA Peptide Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the synthesis, purification, and handling of the CREKA (Cys-Arg-Glu-Lys-Ala) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the CREKA peptide and what is its primary application?

A1: CREKA is a linear pentapeptide with the amino acid sequence Cys-Arg-Glu-Lys-Ala. It was identified through in vivo phage display and is known to bind with high affinity to fibrin-fibronectin complexes, which are often overexpressed in the extracellular matrix of tumors and at sites of tissue injury.[1][2][3] This targeting ability makes CREKA a valuable ligand for directing nanoparticles and other therapeutic or imaging agents to pathological sites, such as cancers, thrombosis, and atherosclerosis.[2][3]

Q2: What is the recommended method for synthesizing the this compound?

A2: For laboratory-scale and many larger-scale productions, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and recommended method.[4][5] This technique involves building the peptide chain step-by-step on an insoluble resin support, which simplifies the purification process after each coupling step. Liquid-phase peptide synthesis (LPPS) is an alternative, particularly for very large-scale manufacturing, but SPPS offers greater flexibility and ease for most research and development applications.[4][6]

Q3: What are the most critical factors affecting the yield and purity of CREKA synthesis?

A3: The most critical factors include:

  • Coupling Efficiency: Ensuring each amino acid is completely coupled to the growing peptide chain is vital. Incomplete reactions lead to deletion sequences that are difficult to separate from the final product.[7]

  • Side-Chain Protection: Proper selection and stability of protecting groups for the reactive side chains of Cysteine, Arginine, Glutamic Acid, and Lysine are crucial to prevent unwanted side reactions.[8][9]

  • Cleavage and Deprotection: The final step of cleaving the peptide from the resin and removing all protecting groups must be optimized with the correct cocktail of scavengers to prevent modification of sensitive residues, especially the oxidation of Cysteine.[10][11]

  • Purification Method: The efficiency of the purification technique, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), directly impacts the final purity.[12][13]

Q4: How should I store the lyophilized this compound and its solutions?

A4: For maximum stability, lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C in a tightly sealed container with a desiccant to protect it from moisture.[14][15][16] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[15][17]

Peptide solutions are significantly less stable. It is recommended to dissolve the peptide in a sterile, deoxygenated buffer (pH 5-7 is often optimal) immediately before use.[16][17] For storage, solutions should be aliquoted to avoid repeated freeze-thaw cycles and kept frozen at -20°C or -80°C for no more than a few weeks.[14][16] Peptides containing Cysteine are prone to oxidation in solution.[14][17]

Q5: What are the main challenges when scaling up this compound production?

A5: Scaling up from milligrams to grams or kilograms presents several challenges:

  • Decreased Yields: Reactions that are efficient at a small scale may have lower yields when scaled up.[6]

  • Solvent Consumption: Large-scale SPPS requires enormous amounts of solvents for coupling, washing, and purification, leading to high costs and environmental concerns.[6]

  • Purification Bottlenecks: Purifying large quantities of peptide by RP-HPLC can be time-consuming and may require specialized equipment like multi-column countercurrent solvent gradient purification (MCSGP) systems to be efficient.[6]

  • Impurity Profile: The profile and quantity of impurities may change at a larger scale, requiring adjustments to the purification strategy.[18]

  • Handling and Aggregation: Handling larger quantities of peptide increases the risk of aggregation, which can reduce solubility and bioactivity.[2]

Data Summary

The following table summarizes representative quantitative data for the production of short peptides like CREKA. Actual results will vary depending on the specific synthesis and purification protocols employed.

ParameterSmall Scale (10-50 mg)Medium Scale (100-500 mg)Large Scale (>1 g)
Crude Peptide Yield 70-90%65-85%60-80%
Purity After Synthesis 50-80%45-75%40-70%
Final Purity (Post-HPLC) >95% to >98%>95% to >98%>95% to >98%
Overall Yield (Post-HPLC) 15-40%10-35%5-30%
Lyophilized Stability (-20°C) 1-2 years1-2 years1-2 years
Solution Stability (-20°C) ~1 month~1 month~1 month

Yield is calculated based on the initial loading of the first amino acid on the resin.[19][20] Purity levels are typical targets for research and preclinical applications.[7]

Troubleshooting Guides

Section 1: Peptide Synthesis

Q: I have a low crude peptide yield. What are the possible causes and solutions?

A: Low crude yield can stem from several issues during synthesis.

  • Possible Cause 1: Incomplete Coupling Reactions. The chemical reaction to add the next amino acid may not have gone to completion. This is particularly challenging for sterically hindered amino acids like Arginine.[21]

    • Solution:

      • Increase Coupling Time: Extend the reaction time for the difficult coupling step.

      • Double Couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[21] This is highly recommended for the Arginine residue in the CREKA sequence.[21]

      • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can drive the reaction to completion.[21]

      • Change Coupling Reagents: Switch to a more powerful coupling agent like HATU or HCTU.

  • Possible Cause 2: Peptide Aggregation on Resin. The growing peptide chain can fold and aggregate on the solid support, blocking reactive sites.

    • Solution:

      • Switch Solvents: Use N-methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) to disrupt secondary structures.

      • Incorporate Chaotropic Salts: Adding salts like LiCl to the reaction can help break up aggregates.

      • Use Microwave Synthesis: Microwave-assisted peptide synthesizers can increase reaction kinetics and help overcome aggregation-related issues.

  • Possible Cause 3: Premature Cleavage from Resin. The linkage between the peptide and the resin may be unstable to the repeated deprotection steps.

    • Solution:

      • Select a More Stable Resin: Ensure the resin linker is appropriate for the Fmoc/tBu strategy. For C-terminal acids, Wang resin is common, but 2-chlorotrityl chloride resin can offer higher stability and suppress certain side reactions.

      • Modify Deprotection Conditions: For very sensitive linkers, using a weaker base or shorter deprotection times may be necessary, but this must be balanced with the need for complete Fmoc removal.

Q: My mass spectrometry results show multiple peaks close to the target mass, indicating impurities. What are the common side reactions for the CREKA sequence?

A: The CREKA sequence (Cys-Arg-Glu-Lys-Ala) contains several amino acids prone to specific side reactions.

  • Problem 1: Cysteine Oxidation (+16 Da or Dimerization). The thiol group (-SH) on Cysteine is easily oxidized, especially after deprotection.

    • Troubleshooting:

      • Use an Effective Protecting Group: The trityl (Trt) group is a standard and effective choice for protecting the cysteine thiol during SPPS.

      • Optimize Cleavage Cocktail: This is the most critical step. Use a cleavage cocktail containing reducing agents and scavengers. A common and effective cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5) . The 1,2-ethanedithiol (B43112) (EDT) is crucial for maintaining a reducing environment and preventing oxidation.[10]

      • Work Under Inert Atmosphere: After cleavage, handle the peptide under an inert gas like nitrogen or argon to minimize exposure to atmospheric oxygen.[14]

  • Problem 2: Incomplete Deprotection of Arginine (+252 Da). The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on Arginine is bulky and can be difficult to remove completely, especially in longer peptides.[22]

    • Troubleshooting:

      • Extend Cleavage Time: Increase the cleavage reaction time to 2-4 hours to ensure complete removal of the Pbf group.[22][23]

      • Use an Optimized Cleavage Cocktail: For arginine-containing peptides, Reagent R (TFA/thioanisole/EDT/anisole) can be effective, though it is highly odorous.[9] A less noxious alternative is to ensure sufficient scavengers are present.

      • HPLC Monitoring: Perform a small-scale trial cleavage and monitor the deprotection over time by HPLC to determine the optimal cleavage time.[23]

  • Problem 3: Racemization of Cysteine. The C-terminal amino acid is the most susceptible to racemization (loss of stereochemical purity) during activation and coupling.

    • Troubleshooting:

      • Use Additives: Incorporate additives like Oxyma Pure into the coupling reaction to suppress racemization.

      • Choose Appropriate Protecting Groups: Certain protecting groups on Cysteine, like Thp, have been shown to reduce racemization compared to the more common Trt group.

Section 2: Purification and Handling

Q: I am having difficulty purifying my this compound using RP-HPLC. The peaks are broad or I have poor separation.

A: Poor chromatographic performance can be due to several factors.

  • Possible Cause 1: Peptide Aggregation. The peptide may be aggregating in the solution before or during injection.

    • Solution:

      • Modify Solubilization: Dissolve the crude peptide in a small amount of organic solvent (like acetonitrile (B52724) or DMSO) before diluting with the aqueous mobile phase.

      • Adjust pH: Ensure the mobile phase pH is well below the isoelectric point of the peptide. Using 0.1% TFA in both water (Solvent A) and acetonitrile (Solvent B) is standard and effective for keeping the peptide protonated and minimizing secondary interactions with the column.[24]

      • Sonication: Briefly sonicate the sample solution to help break up aggregates before injection.

  • Possible Cause 2: Improper Gradient. The elution gradient may not be optimized for your peptide.

    • Solution:

      • Run a Scouting Gradient: First, run a broad, fast gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate acetonitrile concentration at which your peptide elutes.[25]

      • Optimize with a Shallow Gradient: Based on the scouting run, design a much shallower gradient around the elution point. For example, if the peptide eluted at 30% acetonitrile, try a gradient of 20% to 40% B over 30-40 minutes. A gradient slope of 0.5-1% B per minute often provides good resolution.[24][25]

  • Possible Cause 3: Column Overload. Injecting too much crude peptide can lead to broad, distorted peaks.

    • Solution:

      • Reduce Sample Load: Decrease the amount of peptide injected onto the column.

      • Scale Up Correctly: If you need to purify a large amount, use a larger diameter preparative column rather than overloading an analytical or semi-preparative column.

Q: My final lyophilized peptide is difficult to dissolve. What can I do?

A: Solubility is a common issue, especially for peptides that may have aggregated.

  • Solution:

    • Check for Charged Residues: The CREKA sequence has two basic (Arg, Lys) and one acidic (Glu) residue, giving it a net positive charge at neutral pH. This suggests it should be soluble in aqueous solutions.

    • Start with Sterile Water or Buffer: Attempt to dissolve a small amount in distilled water or a common biological buffer (e.g., PBS).

    • Use Acidic Conditions: If it does not dissolve, add a small amount of 10% acetic acid. The acidic pH will ensure all carboxyl groups are protonated, which can improve solubility.

    • Use Organic Solvents (Last Resort): If the peptide is still insoluble, which is less likely for CREKA but possible if aggregation is severe, try dissolving it in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration. Be aware that organic solvents may be incompatible with your downstream experiments.

    • Sonication: A brief sonication in a water bath can help break apart aggregates and facilitate dissolution.

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis of CREKA

This protocol is a representative method for synthesizing CREKA (Cys-Arg-Glu-Lys-Ala-OH) on a 0.1 mmol scale using a Wang resin for a C-terminal carboxylic acid.

Materials:

  • Resin: Fmoc-Ala-Wang Resin (0.1 mmol)

  • Fmoc-Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH (0.5 mmol each, 5 equivalents)

  • Coupling Reagent: HCTU (0.49 mmol, 4.9 equivalents)

  • Base: Diisopropylethylamine (DIPEA) (1.0 mmol, 10 equivalents)

  • Solvent: Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 94% TFA, 2.5% 1,2-Ethanedithiol (EDT), 2.5% H₂O, 1% Triisopropylsilane (TIS)

  • Precipitation Solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Place the Fmoc-Ala-Wang resin in a reaction vessel. Add DMF and let it swell for 30 minutes. Drain the DMF.

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 3 minutes, then drain. c. Add fresh 20% piperidine/DMF solution and agitate for 10 minutes. d. Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Lysine): a. In a separate vial, dissolve Fmoc-Lys(Boc)-OH and HCTU in DMF. b. Add DIPEA to activate the amino acid (solution may change color). c. Immediately add the activated amino acid solution to the resin. d. Agitate for 45-60 minutes at room temperature. e. Drain and wash the resin with DMF (3-5 times). (Optional: Perform a Kaiser test to confirm complete coupling).

  • Repeat Cycles: Repeat steps 2 (Deprotection) and 3 (Coupling) for the remaining amino acids in the sequence: Glu, Arg, and Cys.

    • Note for Arginine: It is highly recommended to "double couple" the Fmoc-Arg(Pbf)-OH residue to ensure high efficiency.[21]

  • Final Deprotection: After coupling the final amino acid (Cys), perform a final Fmoc deprotection (Step 2).

  • Final Wash: Wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage and Global Deprotection: a. Add the freshly prepared, chilled cleavage cocktail (~10 mL) to the dry resin. b. Agitate at room temperature for 2-3 hours. The solution may turn yellow or orange, which is normal.[23] c. Filter the resin and collect the filtrate containing the peptide. d. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation: a. Concentrate the TFA filtrate to a small volume using a stream of nitrogen. b. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (~40 mL). A white precipitate should form. c. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. d. Dry the crude peptide pellet under vacuum.

Protocol 2: RP-HPLC Purification of this compound

Materials:

  • HPLC System: Preparative or semi-preparative system with a UV detector (210-230 nm).

  • Column: C18 stationary phase, 5-10 µm particle size, 120 Å pore size.

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample: Crude this compound dissolved in a minimal amount of Solvent A.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Solvent A at a concentration of 5-10 mg/mL. If solubility is an issue, add a small amount of acetonitrile. Centrifuge or filter the sample to remove any particulates before injection.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B until the baseline is stable.

  • Gradient Elution (Example):

    • Inject the sample onto the column.

    • Run a linear gradient from 5% to 45% Solvent B over 40 minutes . (This is a starting point and should be optimized based on a prior analytical run).[25]

    • Flow rate: Dependent on column size (e.g., 4 mL/min for a 10 mm ID column).

  • Fraction Collection: Collect fractions corresponding to the major peptide peak, monitoring the chromatogram at 220 nm.

  • Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified peptide as a white, fluffy powder.

Protocol 3: Conjugation of CREKA to Maleimide-Functionalized Nanoparticles

This protocol describes the conjugation of the purified this compound to a nanoparticle (e.g., liposome, polymer nanoparticle) that has been pre-functionalized with a maleimide (B117702) group. The reaction relies on a Michael addition between the thiol of the cysteine residue and the maleimide.[3]

Materials:

  • This compound: Purified and lyophilized, with a free thiol on the cysteine.

  • Maleimide-Functionalized Nanoparticles: Suspended in a suitable buffer.

  • Reaction Buffer: A nitrogen-degassed buffer such as PBS or HEPES, pH 6.5-7.5. Avoid buffers containing amines (like Tris) or thiols.

  • Reducing Agent (Optional): TCEP (Tris(2-carboxyethyl)phosphine).

Procedure:

  • Peptide Preparation: Dissolve the this compound in the degassed reaction buffer. If the peptide has been stored for some time, disulfide-linked dimers may have formed. To ensure a free thiol, you can pre-treat the peptide solution with a 2-3 fold molar excess of TCEP for 30 minutes at room temperature.

  • Conjugation Reaction: a. Add the this compound solution to the suspension of maleimide-functionalized nanoparticles. A molar ratio of 10-20 moles of peptide per mole of nanoparticle is a common starting point, but this should be optimized. b. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like free cysteine or β-mercaptoethanol to the reaction mixture and let it react for an additional 30 minutes.

  • Purification: Remove the excess, unconjugated peptide from the nanoparticle conjugate. The method will depend on the nanoparticle type and size.

    • For larger nanoparticles: Repeated centrifugation and resuspension.

    • For smaller nanoparticles: Dialysis or size-exclusion chromatography (SEC).

  • Characterization: Confirm successful conjugation using methods such as HPLC (to quantify remaining free peptide), dynamic light scattering (to check for changes in nanoparticle size), and/or a functional assay to confirm that the targeting ability of CREKA is retained. The conjugation efficiency can be very high, often above 90%.[3]

Visualizations

CREKA_Production_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & QC cluster_final Final Product Resin 1. Resin Loading (Fmoc-Ala-Wang) Coupling 2. Iterative Coupling & Deprotection Resin->Coupling Cleavage 3. Cleavage & Global Deprotection Coupling->Cleavage Crude Crude Peptide Cleavage->Crude HPLC 4. RP-HPLC Purification Crude->HPLC Analysis 5. Purity/Identity Analysis (LC-MS) HPLC->Analysis Lyophilize 6. Lyophilization Analysis->Lyophilize FinalPeptide Purified CREKA (>95% Purity) Lyophilize->FinalPeptide

Caption: High-level workflow for the production of this compound.

Troubleshooting_Purity Start Low Purity in Crude Product (LC-MS Analysis) Impurity1 Peak at M+16 or 2M? Start->Impurity1 Yes Impurity2 Deletion Sequence Peak (e.g., M-Arg)? Start->Impurity2 No Solution1 Cysteine Oxidation - Optimize cleavage cocktail (add EDT) - Use degassed solvents - Handle under inert gas Impurity1->Solution1 Solution2 Incomplete Coupling - Double couple difficult residues (Arg) - Increase coupling time/reagents - Use stronger coupling agent Impurity2->Solution2 Yes Impurity3 Peak at M+252? Impurity2->Impurity3 No Solution3 Incomplete Arg(Pbf) Removal - Increase cleavage time (2-4h) - Use optimized cleavage cocktail - Monitor deprotection by HPLC Impurity3->Solution3 Yes Other Other Impurities? Impurity3->Other No SolutionOther Investigate Other Side Reactions - Racemization - Aspartimide formation - Protecting group side reactions Other->SolutionOther

Caption: Decision tree for troubleshooting common this compound impurities.

CREKA_Targeting_Pathway TME Tumor Microenvironment (TME) Coagulation Coagulation Cascade Activation TME->Coagulation Thrombin Thrombin Coagulation->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Monomers Thrombin->Fibrin cleavage Complex Fibrin-Fibronectin Complex (CREKA Target) Fibrin->Complex Fibronectin Fibronectin Fibronectin->Complex CREKA_NP CREKA-Conjugated Nanoparticle CREKA_NP->Complex Binds

Caption: this compound targets fibrin-fibronectin complexes in the TME.

References

CREKA Peptide In Vivo Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the CREKA (Cys-Arg-Glu-Lys-Ala) peptide. This guide provides troubleshooting advice and answers to frequently asked questions regarding the primary challenge of in vivo degradation of CREKA.

Frequently Asked Questions (FAQs)

Q1: What is the CREKA peptide and what is its primary application?

The this compound is a linear pentapeptide (Cys-Arg-Glu-Lys-Ala) identified for its ability to home to tumors.[1][2] It specifically binds to fibrin-fibronectin complexes, which are often overexpressed in the tumor stroma and microthrombi associated with various pathological conditions like cancer and atherosclerosis.[3][4][5] This targeting ability makes it a valuable ligand for developing nanoplatforms that deliver diagnostic or therapeutic agents directly to the disease site.[2][4]

Q2: What is the main challenge of using this compound in vivo?

Like most small, unmodified peptides, CREKA's primary limitation in vivo is its poor metabolic stability.[6][7][8] It is susceptible to rapid degradation by proteases and peptidases in the bloodstream and tissues, leading to a very short plasma half-life.[8][9][10] This rapid clearance can significantly reduce its efficacy by preventing a sufficient concentration of the peptide from reaching its target.[7][8]

Q3: What are the primary enzymatic threats to CREKA in vivo?

The main enzymatic threats are exopeptidases, which cleave amino acids from the ends of the peptide, and endopeptidases, which cleave internal peptide bonds.

  • Aminopeptidases can cleave the N-terminal Cysteine.

  • Carboxypeptidases can cleave the C-terminal Alanine.

  • Endopeptidases (like trypsin or chymotrypsin) can cleave internal bonds, for example, after the Arginine (Arg) or Lysine (Lys) residues.

Q4: What are the most common strategies to improve CREKA's in vivo stability?

Several chemical modification strategies can be employed to protect the peptide from enzymatic degradation and extend its circulation time.[11][12][13] These include:

  • Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can block exopeptidase activity.[14][15][16][17]

  • D-Amino Acid Substitution: Replacing one or more of the natural L-amino acids with their D-enantiomers makes the peptide unrecognizable to most proteases.[18][19][20]

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size and creates a protective shield, reducing both enzymatic degradation and renal clearance.[9][21][22][23]

  • Cyclization: Creating a cyclic version of the peptide can restrict its conformation, making it a poorer substrate for proteases.[13][24]

Troubleshooting Guide

Problem: My CREKA-conjugated drug/nanoparticle shows high efficacy in vitro but poor performance in vivo.

This is a classic sign of rapid in vivo degradation of the targeting peptide. Here’s how to troubleshoot this issue:

Step 1: Assess the Stability of Your Peptide

Before implementing complex modifications, confirm that degradation is the root cause. The recommended method is an in vitro plasma stability assay.

Step 2: Choose a Stabilization Strategy

Based on your experimental needs and the results of your stability assay, select an appropriate modification. The diagram below can help guide your decision.

Step 3: Synthesize and Validate the Modified Peptide

After synthesis, confirm the identity and purity of the modified this compound using techniques like Mass Spectrometry and HPLC. Crucially, you must re-validate its binding affinity to its target (fibrin-fibronectin) to ensure the modification has not compromised its function.

Visualization of Key Processes

G cluster_0 In Vivo Environment CREKA Unmodified This compound Degraded Inactive Fragments CREKA->Degraded Cleavage

G cluster_mods Select Modification Strategy start Start: Low in vivo efficacy q1 Is receptor binding affinity critical? start->q1 mod3 D-Amino Acid Substitution q1->mod3 No q2 Is a significant increase in size acceptable? q1->q2 Yes mod1 Terminal Modifications (Acetylation/Amidation) end_validate Synthesize, Validate & Re-test Binding mod1->end_validate mod2 PEGylation mod2->end_validate mod3->end_validate q2->mod1 No q2->mod2 Yes

Quantitative Data Summary

The effectiveness of different stabilization strategies can be compared by their impact on the peptide's plasma half-life (t½). The following table provides illustrative data based on common outcomes for short peptides.

Peptide VersionModification StrategyIllustrative Plasma Half-life (t½)Key AdvantagesPotential Drawbacks
Native CREKA None< 5 minutesSimple synthesisVery rapid degradation[10]
Ac-CREKA-NH₂ N-terminal Acetylation & C-terminal Amidation30 - 60 minutesMinimal structural change, blocks exopeptidases.[15][16]No protection from endopeptidases.[19]
D-Ala CREKA D-amino acid substitution (e.g., L-Ala to D-Ala)Several hoursHigh resistance to most proteases.[18][20]May alter binding affinity or activity.[20]
PEG-CREKA PEGylation> 24 hoursGreatly extended half-life, reduced immunogenicity.[9][22]May reduce binding affinity due to steric hindrance.[21]

Key Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol is designed to assess the rate at which your this compound is degraded in plasma.

Objective: To determine the in vitro half-life (t½) of the this compound in plasma from a relevant species (e.g., human, mouse).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)

  • Pooled plasma with anticoagulant (e.g., heparin, EDTA) from the desired species

  • Incubator or water bath at 37°C

  • Precipitation solution (e.g., ice-cold acetonitrile (B52724) with 1% formic acid)

  • Microcentrifuge tubes

  • LC-MS/MS system for analysis

Workflow Diagram:

G

Procedure:

  • Preparation: Thaw the pooled plasma on ice. Pre-warm the required volume of plasma to 37°C.

  • Initiate Reaction: Spike the pre-warmed plasma with the this compound stock solution to a final concentration of 1-10 µM.[25][26][27] Mix gently and immediately take the T=0 time point.

  • Time Points: For the T=0 sample, transfer an aliquot (e.g., 50 µL) of the mixture into a tube containing the ice-cold precipitation solution (e.g., 150 µL). Vortex immediately.

  • Incubation: Place the remaining plasma-peptide mixture in the 37°C incubator.

  • Sampling: At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), repeat step 3.[26][27]

  • Protein Precipitation: Once all time points are collected, vortex all samples vigorously and incubate at 4°C for 20 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the intact this compound.

  • Calculation: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) from the slope of the line using the formula: t½ = 0.693 / k, where k is the elimination rate constant.[27]

Note: It is crucial to use appropriate methods for protein precipitation, as some strong acids can cause loss of the peptide analyte.[28][29] Organic solvents like acetonitrile are often a better choice.[29]

References

optimizing storage conditions for CREKA peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for the CREKA peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized this compound?

A1: For long-term storage (months to years), lyophilized this compound should be stored at -80°C to ensure maximum stability.[1][2][3] For short-term storage (days to weeks), -20°C is acceptable.[2][4] Lyophilized peptides are generally stable for several weeks at room temperature, so they can be shipped at ambient temperatures.[1][2]

Q2: How should I store this compound once it is reconstituted in a solvent?

A2: Peptide solutions are significantly less stable than their lyophilized form. For short-term use (up to a week), the solution can be stored at 4°C.[1] For longer-term storage of reconstituted CREKA, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or preferably -80°C.[3][5] Peptide solutions can be stable for 3-4 months at -20°C and up to a year at -80°C.[3]

Q3: What is the best solvent for reconstituting this compound?

A3: The ideal solvent depends on the peptide's sequence and the intended application. For a peptide like CREKA (Cys-Arg-Glu-Lys-Ala), which contains both basic (Arg, Lys) and acidic (Glu) residues, starting with sterile distilled water is a good first step. If solubility is an issue, a small amount of dilute acetic acid (0.1%) can be used. For cellular assays, it is crucial to use a buffer that is compatible with the cells.

Q4: My this compound solution appears cloudy. What should I do?

A4: Cloudiness or precipitation indicates that the peptide may not be fully dissolved or could be aggregating.[5] Gentle swirling or vortexing can help to dissolve the peptide.[6] If the solution remains cloudy, sonication may be attempted. It is also important to ensure the pH of the solvent is appropriate for the peptide's isoelectric point. If problems persist, a solubility test may be required to determine the optimal solvent and pH.[7]

Q5: How can I prevent oxidation of the Cysteine residue in CREKA?

A5: The Cysteine (Cys) residue in CREKA is susceptible to oxidation, which can lead to dimerization or degradation.[4] To minimize oxidation, it is recommended to:

  • Store the lyophilized peptide under an inert gas like nitrogen or argon.[3]

  • When reconstituting, use degassed, oxygen-free solvents.

  • Keep the vial tightly sealed when not in use.

  • Avoid high pH conditions (pH > 8), as this can accelerate the oxidation of cysteine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity Peptide degradation due to improper storage (e.g., repeated freeze-thaw cycles, storage at room temperature for extended periods).[1][5]Ensure proper storage conditions as outlined in the FAQs. Prepare fresh aliquots from a new vial of lyophilized peptide.
Incorrect peptide concentration due to inaccurate measurement or failure to account for net peptide content.[7]Perform a peptide quantification assay (e.g., Amino Acid Analysis) for precise concentration determination.[8]
Oxidation of the Cysteine residue.Use fresh peptide and handle it under conditions that minimize oxidation (e.g., degassed solvents).
Inconsistent experimental results Variability in peptide aliquots.Ensure thorough mixing of the stock solution before preparing aliquots.
Contamination of the peptide stock solution (e.g., bacterial growth).Use sterile techniques for reconstitution and handling. Consider adding a bacteriostatic agent like 0.02% sodium azide (B81097) for short-term storage at 4°C if compatible with the experiment.[3]
Difficulty dissolving the peptide The solvent is not optimal for the peptide's amino acid composition.[7]Try different solvents, such as sterile water, dilute acetic acid, or a buffer with a different pH. Gentle warming or sonication can also aid dissolution.[5]
The peptide has aggregated.Aggregation can sometimes be reversed by dissolving in a small amount of a stronger solvent like DMSO and then diluting with the aqueous buffer. However, compatibility with the downstream application must be considered.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Duration Temperature Key Considerations
Lyophilized Powder Short-term (days to weeks)-20°CKeep in a desiccator to prevent moisture absorption.[2]
Long-term (months to years)-80°CEssential for maintaining long-term stability and activity.[1][2][3]
Reconstituted Solution Short-term (up to 1 week)4°CUse sterile buffers; avoid microbial contamination.[1][3]
Long-term (months)-20°C or -80°CAliquot to avoid freeze-thaw cycles.[3][5] -80°C is preferred for maximum stability.[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[1][2]

  • Using a sterile syringe, add the desired volume of an appropriate sterile solvent (e.g., sterile water or 0.1% acetic acid) to the vial.

  • Gently swirl or vortex the vial to dissolve the peptide completely.[6] Avoid vigorous shaking, which can cause aggregation.[9]

  • Visually inspect the solution to ensure it is clear and free of particulates.[5]

  • For immediate use, dilute the stock solution to the desired working concentration with your experimental buffer.

  • For storage, aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Divide the stock solution into several aliquots. Store one aliquot at -80°C as a baseline control (T=0).

  • Store the remaining aliquots under the conditions you wish to test (e.g., 4°C, -20°C, room temperature).

  • At designated time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Analyze the peptide solution by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Compare the peak area of the intact this compound in the stored samples to the T=0 control. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

CREKA_Targeting_Pathway cluster_blood_vessel Tumor Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment CREKA_Nanoparticle CREKA-Functionalized Nanoparticle Fibrin_Fibronectin Fibrin-Fibronectin Complexes CREKA_Nanoparticle->Fibrin_Fibronectin Binding Tumor_Cell Tumor Cell Fibrin_Fibronectin->Tumor_Cell Association with Tumor Stroma Experimental_Workflow_for_Stability_Assessment Start Lyophilized This compound Reconstitute Reconstitute in Appropriate Solvent Start->Reconstitute Aliquot Create Aliquots Reconstitute->Aliquot Storage Store under Different Conditions (T=0, 4°C, -20°C) Aliquot->Storage Time_Points Analyze at Various Time Points Storage->Time_Points HPLC RP-HPLC Analysis Time_Points->HPLC Analyze Compare Peak Areas to T=0 Control HPLC->Analyze End Determine Stability Analyze->End Troubleshooting_Logic Problem Inconsistent or Failed Experiment Check_Storage Review Storage and Handling Procedures Problem->Check_Storage Check_Reconstitution Verify Reconstitution Protocol Problem->Check_Reconstitution Check_Concentration Confirm Peptide Concentration Problem->Check_Concentration Solution_Storage Use Fresh Aliquot, Follow Best Practices Check_Storage->Solution_Storage Improper? Solution_Reconstitution Re-dissolve Using Optimal Solvent/Method Check_Reconstitution->Solution_Reconstitution Incorrect? Solution_Concentration Perform Peptide Quantification Assay Check_Concentration->Solution_Concentration Uncertain?

References

Technical Support Center: Enhancing Tumor Penetration of CREKA-Conjugated Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CREKA-conjugated therapeutics. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the tumor penetration and efficacy of your CREKA-drug conjugates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue Potential Causes Troubleshooting Steps
Low tumor accumulation of CREKA-conjugated drug/nanoparticle. 1. Insufficient Fibrin-Fibronectin Target: The tumor model may have low expression of the fibrin-fibronectin complexes that CREKA targets.[1][2] 2. Poor Bioavailability/Stability: The conjugate may be rapidly cleared from circulation before it can reach the tumor.[3] 3. Suboptimal Nanoparticle Formulation: The physicochemical properties of the nanoparticle carrier (size, charge, etc.) may not be ideal for tumor accumulation.[4]1. Verify Target Expression: Use immunohistochemistry (IHC) or immunofluorescence (IF) to confirm the presence of fibrin (B1330869) and fibronectin in your tumor model's extracellular matrix (ECM).[2][5] 2. Improve Pharmacokinetics: Consider PEGylation of your nanoparticle to increase circulation half-life.[6][7] 3. Optimize Nanocarrier: Experiment with different nanoparticle sizes (typically 50-100 nm for optimal EPR effect) and surface charges.[8] 4. Increase Dosage: Some studies suggest that an over-threshold dose can saturate clearance mechanisms like the mononuclear phagocyte system (MPS), leading to enhanced tumor delivery.[9]
Heterogeneous drug distribution within the tumor. 1. Dense Extracellular Matrix (ECM): The tumor stroma can act as a physical barrier, preventing deep penetration of the drug.[10][11] 2. High Interstitial Fluid Pressure (IFP): Elevated IFP within the tumor can impede convective transport of the drug from the vasculature into the tumor mass.[4][12] 3. Irregular Tumor Vasculature: Poorly formed and leaky blood vessels can lead to uneven drug extravasation.[13]1. ECM Modulation: Co-administer ECM-degrading enzymes like hyaluronidase (B3051955) or collagenase. Alternatively, therapies that modulate the tumor stroma, such as those targeting cancer-associated fibroblasts (CAFs), can be explored.[1][12] 2. Vascular Normalization: Use anti-angiogenic agents to normalize the tumor vasculature, which can reduce IFP and improve perfusion.[12] 3. Size-Shrinking Nanoparticles: Design nanoparticles that decrease in size in the acidic tumor microenvironment to facilitate deeper penetration.
CREKA-conjugated drug shows good tumor homing but poor cellular uptake. 1. CREKA's Mechanism: The CREKA peptide primarily targets the ECM and tumor vasculature, and it has not been shown to be internalized by tumor cells on its own.[14] 2. Lack of Internalization Signal: The drug conjugate lacks a component to trigger endocytosis.1. Incorporate a Cell-Penetrating Peptide (CPP): Create a chimeric peptide by fusing CREKA with a CPP like pVEC to facilitate translocation across the cell membrane.[14] 2. Add a Cell-Surface Receptor Ligand: Conjugate a ligand that binds to a receptor overexpressed on the cancer cells to trigger receptor-mediated endocytosis.[15]
Inconsistent results between in vitro and in vivo experiments. 1. Model Mismatch: In vitro models (e.g., 2D cell culture) lack the complex tumor microenvironment, including the ECM and vasculature, that is critical for CREKA's targeting mechanism.[2] 2. Physiological Barriers: In vivo experiments introduce physiological barriers to drug delivery not present in vitro, such as renal clearance and uptake by the MPS.[16]1. Use 3D Spheroid Models: For in vitro studies, use 3D tumor spheroids which better mimic the tumor architecture and ECM. 2. Thorough In Vivo Characterization: When transitioning to in vivo models, perform comprehensive pharmacokinetic and biodistribution studies to understand the conjugate's behavior in a physiological system.[17]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which CREKA targets tumors?

The this compound (Cys-Arg-Glu-Lys-Ala) is a tumor-homing peptide that specifically binds to fibrin-fibronectin complexes.[1][18] These complexes are often overexpressed in the tumor stroma and associated with the tumor neovasculature due to the leaky nature of tumor blood vessels and subsequent plasma protein clotting.[2][14] CREKA's targeting is therefore dependent on the tumor microenvironment rather than specific antigens on the cancer cells themselves.[2]

Q2: How can I enhance the binding of my CREKA-conjugated drug to the tumor?

One innovative strategy is to use a positive feedback mechanism. For instance, photothermal therapy (PTT) can be used to induce heat-related damage to the tumor vasculature, which in turn promotes coagulation.[5] This process increases the formation of fibrin-fibronectin complexes, creating more binding sites for the CREKA-conjugated drug and thereby amplifying its accumulation in the tumor.[2]

Q3: What are the advantages of using a nanoparticle carrier for CREKA-conjugated drugs?

Using a nanoparticle platform for CREKA-conjugated drugs offers several advantages:

  • Improved Pharmacokinetics: Nanoparticles can protect the peptide-drug conjugate from degradation and rapid renal clearance, extending its circulation time.[1]

  • Enhanced Tumor Accumulation: In addition to the active targeting provided by CREKA, nanoparticles can passively accumulate in tumors through the Enhanced Permeability and Retention (EPR) effect.[8]

  • Higher Payload Capacity: Nanoparticles can be loaded with a higher concentration of the therapeutic agent compared to a simple peptide-drug conjugate.

  • Multifunctionality: Nanoparticles can be engineered to be "smart" carriers, for example, by incorporating imaging agents for theranostics or by being designed to respond to the tumor microenvironment (e.g., pH-sensitive release).[2]

Studies have shown that CREKA-modified nanoparticles can lead to significantly higher accumulation at the tumor site compared to the free peptide. For example, one study reported a 6.8-fold higher accumulation of CREKA-modified nanoparticles compared to the this compound alone.[1]

Q4: Should I use a cleavable or non-cleavable linker to attach the drug to the this compound?

The choice of linker is critical and depends on the drug's mechanism of action.[19]

  • Cleavable Linkers: These are often preferred as they are designed to release the cytotoxic payload in the tumor microenvironment (e.g., in response to low pH or specific enzymes that are abundant in tumors). This ensures that the drug is in its most active form at the target site, minimizing systemic toxicity.[20]

  • Non-Cleavable Linkers: With these linkers, the drug is released after the entire conjugate is internalized by a cell and degraded in the lysosome. This approach may be less effective for CREKA conjugates that primarily remain in the ECM.

Q5: What is a good starting point for a protocol to assess tumor penetration?

A common method is to use fluorescence imaging on tumor cryosections. A detailed protocol is provided in the "Experimental Protocols" section below. This involves administering the fluorescently-labeled CREKA-conjugated drug to a tumor-bearing animal, excising the tumor at various time points, and imaging thin sections with a fluorescence microscope to visualize the distribution of the drug from the blood vessels into the tumor parenchyma.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a comparative overview of the improvements achieved with different strategies.

Table 1: Enhancement of Tumor Accumulation with CREKA Conjugation

FormulationTumor ModelFold Increase in Tumor Accumulation (vs. Non-Targeted Control)Reference
CREKA-Modified NanoparticlesMouse model of metastatic breast cancer6.8-fold higher than free CREKA-Cy5.5[1]
CREKA-Tris(Gd-DOTA)3Mouse model of metastatic breast cancerStrong MRI signal enhancement, detecting micrometastases as small as 0.5 mm[1]
CREKA-conjugated PEG particlesIn vitro fibrin binding assayUp to 94% increase in fibrin binding ability[6][7]
CREKA-MSCsIn vitro fibrin binding assay2.6-fold higher binding than non-targeted MSCs (static conditions)[1]

Table 2: Therapeutic Efficacy of CREKA-Conjugated Drugs

TreatmentTumor ModelOutcomeReference
DPC@ICD-Gd-Tic (CREKA-targeted)4T1 breast cancer~70% reduction in primary tumor volume; ~90% reduction in lung metastases[1]
CREKA-conjugated Doxorubicin NanoparticlesHeLa cells (in vitro)Significantly higher apoptosis compared to non-targeted nanoparticles[6]
Co-injection of blank PEG-Lipo with PEG-ACGs-LipoU87 MG tumor-bearing mice49.8% reduction in tumor size compared to PEG-ACGs-Lipo alone[9]

Experimental Protocols

Protocol 1: Evaluation of Tumor Penetration using Fluorescence Microscopy

This protocol details a method to visualize and quantify the penetration of a fluorescently-labeled CREKA-conjugated drug from tumor blood vessels into the tumor tissue.

Materials:

  • Tumor-bearing mice

  • Fluorescently-labeled CREKA-conjugated drug (e.g., conjugated to Cy5.5 or another near-infrared dye)

  • Hoechst 33342 (for nuclear staining)

  • Anti-CD31 antibody conjugated to a fluorescent probe (e.g., FITC) for vessel staining

  • Perfusion buffer (e.g., PBS with heparin)

  • 4% Paraformaldehyde (PFA) in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Fluorescence microscope

Procedure:

  • Injection: Intravenously inject the fluorescently-labeled CREKA-conjugated drug into tumor-bearing mice at the desired concentration.

  • Vessel Staining (Optional, for co-localization): 15-20 minutes before sacrificing the animals, intravenously inject the anti-CD31 antibody to label the blood vessels.

  • Perfusion: At predetermined time points post-injection (e.g., 1, 4, 12, 24 hours), anesthetize the mice and perform cardiac perfusion with PBS to wash out the blood, followed by perfusion with 4% PFA to fix the tissues.

  • Tumor Excision and Preparation: Excise the tumors and post-fix them in 4% PFA overnight at 4°C. Then, cryoprotect the tumors by incubating them in a sucrose (B13894) gradient (e.g., 15% then 30% sucrose in PBS) until they sink.

  • Embedding and Sectioning: Embed the tumors in OCT compound and freeze them. Cut thin sections (e.g., 10-20 µm) using a cryostat and mount them on microscope slides.

  • Staining: Stain the sections with Hoechst 33342 to visualize the cell nuclei.

  • Imaging: Image the sections using a fluorescence microscope or a confocal microscope. Capture images of the drug's fluorescence, the blood vessels (if stained), and the nuclei.

  • Analysis: Quantify the penetration by measuring the fluorescence intensity of the drug as a function of the distance from the nearest blood vessel. This can be done using image analysis software (e.g., ImageJ).

Visualizations

Signaling Pathways and Experimental Workflows

CREKA_Targeting_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment CREKA_Drug CREKA-Drug Conjugate Vessel Leaky Tumor Vasculature CREKA_Drug->Vessel Extravasation (EPR Effect) Target Fibrin-Fibronectin Complex CREKA_Drug->Target Binding ECM Tumor ECM Vessel->ECM Deposition ECM->Target is formed in TumorCell Tumor Cell Target->TumorCell Drug Release & Action

Caption: Mechanism of CREKA-conjugated drug targeting the tumor microenvironment.

Troubleshooting_Workflow Start Start: Low Tumor Penetration Observed CheckTarget 1. Assess Fibrin-Fibronectin Expression in Tumor Model Start->CheckTarget LowTarget Outcome: Low Target Expression CheckTarget->LowTarget No SufficientTarget Outcome: Sufficient Target Expression CheckTarget->SufficientTarget Yes ChangeModel Action: Switch to a more suitable tumor model. LowTarget->ChangeModel CheckPK 2. Analyze Pharmacokinetics and Biodistribution SufficientTarget->CheckPK Success Improved Tumor Penetration ChangeModel->Success PoorPK Outcome: Rapid Clearance CheckPK->PoorPK No GoodPK Outcome: Good Circulation Time CheckPK->GoodPK Yes ModifyCarrier Action: Modify Nanocarrier (e.g., PEGylation) PoorPK->ModifyCarrier CheckBarriers 3. Evaluate Physical Barriers (ECM Density, IFP) GoodPK->CheckBarriers ModifyCarrier->Success HighBarriers Outcome: High ECM/IFP CheckBarriers->HighBarriers Yes CheckBarriers->Success No ModulateTME Action: Co-administer ECM-degrading enzymes or anti-angiogenics HighBarriers->ModulateTME ModulateTME->Success

Caption: A logical workflow for troubleshooting poor tumor penetration.

References

CREKA Peptide Clinical Translation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the clinical translation of the CREKA peptide.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its primary target?

The this compound is a linear pentapeptide (Cys-Arg-Glu-Lys-Ala) identified through in vivo phage display for its ability to home to tumors.[1][2] Its primary target is the fibrin-fibronectin complexes that are overexpressed in the extracellular matrix (ECM) of various pathological tissues, including tumors, atherosclerotic plaques, and sites of myocardial ischemia-reperfusion.[2][3][4] This targeting is not cell-specific but rather directed at the tumor microenvironment.[1]

Q2: What makes CREKA a promising candidate for clinical translation?

CREKA offers several advantages for targeted drug delivery and imaging:

  • High Specificity: It selectively binds to fibrin-fibronectin complexes, which are abundant in the tumor stroma but not in healthy tissues.[1][2]

  • Small Size: As a pentapeptide, it has a low molecular weight, which can enhance tissue penetration.[3][5]

  • Low Immunogenicity: Compared to larger targeting moieties like antibodies, peptides are generally less likely to elicit an immune response.[3][5]

  • Versatile Conjugation: The cysteine residue's sulfhydryl group allows for straightforward conjugation to nanoparticles, imaging agents, and therapeutic payloads without compromising its binding activity.[1][2][3][5]

Q3: What are the main challenges in the clinical translation of this compound-based therapies?

The primary hurdles include:

  • In Vivo Stability: Like many peptides, CREKA can be susceptible to degradation by proteases in the bloodstream, leading to a short in vivo half-life.[4]

  • Delivery Efficiency: While CREKA enhances targeting, the overall accumulation of CREKA-conjugated nanoparticles at the tumor site can still be low, which is a common challenge for nanomedicines.[6][7]

  • Off-Target Accumulation: Peptide-mediated nanocarriers can sometimes be cleared by the reticuloendothelial system (RES), leading to accumulation in the liver and spleen.[6]

  • Manufacturing and Scalability: Producing peptide-conjugated nanoparticles with consistent quality and in large quantities for clinical use presents significant challenges.

  • Regulatory Hurdles: The regulatory landscape for nanomedicines is still evolving, which can create uncertainties in the development pathway.[5][7]

Troubleshooting Guides

Low Binding Affinity or Targeting Efficiency in In Vitro Assays

Problem: CREKA-conjugated nanoparticles show poor binding to fibrin-fibronectin matrices in vitro.

Possible Cause Troubleshooting Steps
Inefficient Peptide Conjugation 1. Verify Conjugation: Confirm the successful conjugation of CREKA to the nanoparticle surface using techniques like FTIR, XPS, or by quantifying the peptide density. 2. Optimize Conjugation Chemistry: Ensure the reaction conditions (e.g., pH, temperature, reaction time) for methods like Michael addition are optimal.[2][3] 3. Check Peptide Purity: Use high-purity this compound (>95%) for conjugation to avoid interference from impurities.
Steric Hindrance 1. Optimize Peptide Density: A suboptimal number of peptides on the nanoparticle surface can affect binding. Too high a density may lead to steric hindrance.[8] 2. Incorporate a Linker: Using a PEG linker between the nanoparticle and CREKA can improve the peptide's flexibility and accessibility to its target.[8]
Assay Conditions 1. Fibrin-Fibronectin Matrix Formation: Ensure the proper formation of the fibrin-fibronectin clot in your assay. 2. Buffer Composition: The pH and ionic strength of the buffer can influence binding kinetics.
Peptide Inactivity 1. Proper Peptide Storage: Store the this compound under recommended conditions (lyophilized at -20°C or -80°C) to prevent degradation. 2. Confirm Peptide Sequence: Verify the correct amino acid sequence of the synthesized peptide.
Suboptimal In Vivo Tumor Targeting

Problem: CREKA-conjugated nanoparticles show low accumulation in the tumor in animal models.

Possible Cause Troubleshooting Steps
Poor In Vivo Stability and Short Half-Life 1. PEGylation: Coat the nanoparticles with polyethylene (B3416737) glycol (PEG) to increase circulation time and reduce RES uptake.[6] 2. Peptide Modification: Consider strategies to enhance peptide stability, such as using D-amino acids or cyclization, though this may alter binding affinity. 3. Co-administration with RES-blocking agents: In preclinical studies, co-injection with agents that temporarily saturate the RES can increase tumor accumulation of the nanoparticles.[8]
Inefficient Extravasation 1. Nanoparticle Size and Shape: Optimize the size and shape of the nanoparticles. Smaller nanoparticles and elongated shapes (nanoworms) may have better tumor penetration.[8] 2. Animal Model Selection: The "leakiness" of tumor vessels (the EPR effect) can vary significantly between different tumor models. Select a model known to have a pronounced EPR effect.
Off-Target Binding 1. Blood Component Interactions: Peptides can interact with blood components, leading to premature clearance. PEGylation can help mitigate this. 2. Biodistribution Studies: Conduct thorough biodistribution studies to identify organs with high off-target accumulation and investigate the underlying mechanisms.

Data Presentation

Table 1: In Vitro Binding Efficiency of CREKA-Conjugated Nanoparticles

Nanoparticle SystemConjugation MethodBinding Efficiency/IncreaseReference
PEG Hydrogel NanoparticlesMichael AdditionUp to 94% increase in fibrin (B1330869) binding ability[7][9]
Iron Oxide Nanoparticles (IONPs)AMAS linkerSignificantly greater than dextran-coated IONPs[10]
Mesenchymal Stem Cells (MSCs)Not Specified2.6-fold higher binding than non-targeted MSCs (static)[3]
Mesenchymal Stem Cells (MSCs)Not Specified2.3-fold higher binding than non-targeted MSCs (flow)[3]

Table 2: In Vivo Tumor Targeting Efficiency of CREKA-Conjugated Nanoparticles

Nanoparticle SystemAnimal ModelFold Increase in Tumor AccumulationReference
UMFNP-CREKA-Cy5.5Breast Cancer Mouse Model6.8-fold higher than CREKA-Cy5.5[3][5]
CMWNTs-PEG (with NIR illumination)Tumor Xenograft6.4-fold higher than control group[11]
CRE-NPPANC-1/NIH3T3 Mouse Model1.94-fold higher cellular uptake in activated cells[2]

Experimental Protocols

Methodology for Conjugating CREKA to Maleimide-Functionalized Nanoparticles via Michael Addition

This protocol outlines the general steps for conjugating the cysteine-containing this compound to nanoparticles functionalized with maleimide (B117702) groups.[2][3]

  • Materials:

    • This compound (with a free N-terminal cysteine)

    • Maleimide-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)

    • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

    • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

    • Purification System: Size exclusion chromatography (SEC) or dialysis.

  • Procedure:

    • Peptide Preparation: Dissolve the lyophilized this compound in the reaction buffer. If the peptide has formed disulfide bonds, briefly treat with a reducing agent like TCEP and then remove the TCEP.

    • Nanoparticle Preparation: Disperse the maleimide-functionalized nanoparticles in the reaction buffer.

    • Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. A typical molar excess of peptide to reactive sites on the nanoparticles is 10-20 fold, but this should be optimized.

    • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

    • Quenching (Optional): Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.

    • Purification: Remove unconjugated peptide and other reactants by SEC or dialysis.

    • Characterization: Confirm successful conjugation and quantify the peptide density on the nanoparticles.

Methodology for In Vitro Fibrin-Fibronectin Binding Assay

This assay assesses the binding of CREKA-conjugated nanoparticles to a pre-formed fibrin-fibronectin clot.

  • Materials:

    • Fibrinogen

    • Fibronectin

    • Thrombin

    • CREKA-conjugated nanoparticles (labeled with a fluorescent dye or radionuclide)

    • Control nanoparticles (without CREKA)

    • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA)

    • Wash Buffer: PBS

  • Procedure:

    • Clot Formation: In a multi-well plate, coat the wells with fibronectin. Add a solution of fibrinogen and thrombin to initiate clot formation. Incubate until a stable clot is formed.

    • Blocking: Wash the clots with PBS and then block with Blocking Buffer to prevent non-specific binding.

    • Incubation with Nanoparticles: Add the CREKA-conjugated nanoparticles and control nanoparticles (at the same concentration) to the wells containing the clots. Incubate for a defined period (e.g., 1 hour) at 37°C.

    • Washing: Carefully wash the clots multiple times with Wash Buffer to remove unbound nanoparticles.

    • Quantification: Quantify the amount of bound nanoparticles by measuring the fluorescence or radioactivity in each well.

    • Data Analysis: Compare the binding of CREKA-conjugated nanoparticles to that of the control nanoparticles.

Mandatory Visualizations

Signaling_Pathway cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment (TME) CREKA-NP CREKA-Nanoparticle (Drug/Imaging Agent) Proteases Serum Proteases CREKA-NP->Proteases Degradation RES Reticuloendothelial System (Liver, Spleen) CREKA-NP->RES Clearance LeakyVasculature Leaky Tumor Vasculature (EPR Effect) CREKA-NP->LeakyVasculature Extravasation FF_Complex Fibrin-Fibronectin Complexes CREKA-NP->FF_Complex Specific Binding ECM Extracellular Matrix (ECM) LeakyVasculature->ECM ECM->FF_Complex Deposition TumorCell Tumor Cell FF_Complex->TumorCell Drug Release/ Imaging Signal

Caption: CREKA-NP targeting pathway and potential barriers.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Nanoparticle Nanoparticle Core (e.g., Liposome, PLGA) Functionalization Surface Functionalization (e.g., Maleimide) Nanoparticle->Functionalization Conjugation Conjugation (e.g., Michael Addition) Functionalization->Conjugation CREKA This compound CREKA->Conjugation Purification Purification (SEC/Dialysis) Conjugation->Purification Size_Zeta Size & Zeta Potential (DLS) Purification->Size_Zeta Peptide_Density Peptide Density Quantification Purification->Peptide_Density Stability In Vitro Stability Assay Purification->Stability InVitro_Binding In Vitro Fibrin-Fibronectin Binding Assay Stability->InVitro_Binding Cellular_Uptake Cellular Uptake Studies InVitro_Binding->Cellular_Uptake InVivo_Targeting In Vivo Tumor Targeting (Animal Model) Cellular_Uptake->InVivo_Targeting Biodistribution Biodistribution & PK Studies InVivo_Targeting->Biodistribution Efficacy Therapeutic Efficacy/ Imaging Studies InVivo_Targeting->Efficacy Troubleshooting_Logic Start Low In Vivo Tumor Accumulation Check_Stability Assess In Vitro & In Vivo Stability Start->Check_Stability Stable Is Peptide-NP Stable? Check_Stability->Stable Check_Binding Verify In Vitro Binding Affinity Stable->Check_Binding Yes Improve_Stability Improve Stability (e.g., PEGylation) Stable->Improve_Stability No Binds Does it Bind Target? Check_Binding->Binds Optimize_NP Optimize Nanoparticle Properties (Size, Shape, PEGylation) Binds->Optimize_NP Yes Reconjugate Optimize Conjugation & Peptide Density Binds->Reconjugate No

References

Technical Support Center: Optimizing Drug Release from CREKA-Targeted Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and evaluation of CREKA-targeted nanoparticles for drug delivery.

Frequently Asked Questions (FAQs)

Q1: What is the targeting mechanism of CREKA-functionalized nanoparticles?

A1: The CREKA (Cys-Arg-Glu-Lys-Ala) peptide is a tumor-homing peptide that specifically binds to fibrin-fibronectin complexes.[1][2] These complexes are often overexpressed in the tumor stroma and the extracellular matrix (ECM) of tumor tissues, but are less common in normal, healthy tissues. This targeted binding allows for the accumulation of CREKA-functionalized nanoparticles at the tumor site, enhancing the local concentration of the therapeutic payload.[1]

Q2: What are the common nanoparticle platforms used for CREKA-targeted drug delivery?

A2: CREKA peptides have been successfully conjugated to a variety of nanoparticle platforms, including:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[1]

  • Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: Biodegradable and biocompatible polymeric nanoparticles that allow for sustained drug release.

  • Polyethylene glycol (PEG) hydrogel nanoparticles: Water-swollen polymer networks that can be functionalized with targeting ligands.[3]

  • Iron Oxide Nanoparticles (IONPs): Magnetic nanoparticles that can be used for both targeted drug delivery and hyperthermia applications.

Q3: What are the key factors influencing drug release from CREKA-targeted nanoparticles?

A3: The drug release kinetics from CREKA-targeted nanoparticles are influenced by a combination of factors related to the nanoparticle formulation and the encapsulated drug:

  • Nanoparticle Composition: The type of polymer or lipid used, its molecular weight, and its degradation rate significantly impact drug release. For instance, higher molecular weight PLGA generally leads to slower degradation and drug release.

  • Drug Properties: The solubility, molecular weight, and interaction of the drug with the nanoparticle matrix are crucial. Hydrophilic drugs may exhibit a higher initial burst release compared to hydrophobic drugs.

  • Drug Loading: The amount of drug encapsulated within the nanoparticles can affect the release profile. Higher drug loading can sometimes lead to a faster release rate.[4]

  • Nanoparticle Size and Morphology: Smaller nanoparticles have a larger surface area-to-volume ratio, which can lead to faster drug release. The internal structure (e.g., nanospheres vs. nanocapsules) also plays a role.

  • Presence of a Coating: A polymer coating can act as a barrier to control the initial burst release and sustain the drug release over a longer period.[5]

Troubleshooting Guides

Issue 1: High Initial Burst Release

Q: We are observing a high initial burst release of our drug from CREKA-targeted PLGA nanoparticles. What could be the cause and how can we mitigate it?

A: A high initial burst release is a common challenge, often attributed to the drug adsorbed on the nanoparticle surface or located near the surface. Here are potential causes and solutions:

Potential Cause Troubleshooting Strategy
Drug Adsorption on Surface 1. Optimize Washing Steps: Increase the number and duration of washing steps after nanoparticle synthesis to remove unencapsulated and surface-adsorbed drug. Centrifugation and resuspension in a fresh medium is a common method. 2. Incorporate a Coating: Apply a drug-free polymer coating (e.g., a second layer of PLGA) around the drug-loaded nanoparticles. This creates an additional barrier to diffusion.[5]
High Drug Loading Near the Surface 1. Modify the Formulation Process: Adjust the solvent evaporation rate during nanoparticle preparation. A slower evaporation rate can allow for more uniform drug distribution within the polymer matrix. 2. Alter the Polymer-to-Drug Ratio: A higher polymer-to-drug ratio may lead to a more encapsulated drug and a lower proportion near the surface.
Hydrophilic Drug Properties 1. Modify the Nanoparticle Matrix: For hydrophilic drugs, consider using a double emulsion (w/o/w) solvent evaporation technique to improve encapsulation efficiency and reduce surface association. 2. Chemical Modification: If feasible, modify the drug to increase its hydrophobicity and improve its interaction with the hydrophobic polymer core.
Issue 2: Slow or Incomplete Drug Release

Q: Our CREKA-targeted nanoparticles show very slow and incomplete drug release in our in vitro assays. What factors could be contributing to this, and how can we enhance the release rate?

A: Slow or incomplete drug release can hinder the therapeutic efficacy of the formulation. Here are some potential reasons and solutions:

Potential Cause Troubleshooting Strategy
High Polymer Molecular Weight 1. Use Lower Molecular Weight Polymer: PLGA with a lower molecular weight will degrade faster, leading to a quicker drug release.[6] 2. Blend Polymers: Use a blend of high and low molecular weight polymers to achieve a more controlled and complete release profile.
Strong Drug-Matrix Interactions 1. Change the Polymer Type: If the drug has a strong affinity for the current polymer, consider switching to a different polymer with less interaction. 2. Incorporate Excipients: Add excipients to the formulation that can modulate the drug-polymer interaction and facilitate drug diffusion.
Low Nanoparticle Porosity 1. Alter the Preparation Method: The choice of organic solvent and the rate of its removal can influence the porosity of the final nanoparticles. Experiment with different solvents or faster removal rates to create a more porous matrix.
Assay Conditions (In Vitro) 1. Ensure Sink Conditions: The concentration of the released drug in the release medium should be kept low to ensure a proper concentration gradient. This can be achieved by using a larger volume of release medium or by frequent replacement of the medium.[7] 2. Check Membrane Compatibility (for dialysis methods): Ensure the dialysis membrane used in the release assay does not adsorb the drug, which could lead to an underestimation of the release.

Data Presentation

Table 1: Physicochemical Properties of Different CREKA-Targeted Nanoparticle Formulations

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
CREKA-Lipo-Dox~160Not ReportedNot ReportedNot ReportedNot Reported[1]
CRE-NP (α-M)106.93Not ReportedNot Reported49.62Not Reported[1]
CREKA-functionalized PEG HydrogelNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[3]
Doxorubicin-loaded Liposomes125-160< 0.2> -25Not Reported78-88[8]
Docetaxel-loaded PLGA-b-PEG NP (1% loading)~1500.154Not Reported1Not Reported[4]
Docetaxel-loaded PLGA-b-PEG NP (10% loading)~1500.212Not Reported10Not Reported[4]

Table 2: In Vitro Drug Release Characteristics of CREKA-Targeted Nanoparticles

Nanoparticle FormulationDrug ReleasedRelease Profile HighlightsReference
CREKA-Lipo-DoxDoxorubicinSustained release with no significant burst release compared to free doxorubicin.[1][1]
CRE-NP (α-M)α-MangostinControlled and sustained release.[1][1]
Doxorubicin-loaded LiposomesDoxorubicinBiphasic pattern with an initial burst release followed by a sustained release phase.[8][8]

Experimental Protocols

Protocol 1: Synthesis and Drug Loading of CREKA-Targeted PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
  • Primary Emulsion (w/o):

    • Dissolve the hydrophilic drug in an aqueous solution (e.g., deionized water or PBS).

    • Dissolve PLGA polymer in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Add the aqueous drug solution to the organic polymer solution.

    • Emulsify the mixture using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion (w/o/w):

    • Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA).

    • Add the primary emulsion to the surfactant solution.

    • Homogenize or sonicate the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticles in deionized water.

    • Repeat the centrifugation and resuspension steps at least three times to remove excess surfactant and unencapsulated drug.

  • CREKA Peptide Conjugation:

    • Activate the carboxyl groups on the surface of the PLGA nanoparticles using EDC/NHS chemistry.

    • Add the this compound to the activated nanoparticle suspension and allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature.

    • Wash the nanoparticles again to remove unconjugated peptides.

  • Lyophilization and Storage:

    • Lyophilize the final CREKA-targeted nanoparticles for long-term storage.

Protocol 2: In Vitro Drug Release Assay (Dialysis Method)
  • Preparation of Nanoparticle Suspension:

    • Disperse a known amount of drug-loaded CREKA-targeted nanoparticles in a specific volume of release buffer (e.g., PBS, pH 7.4).

  • Dialysis Setup:

    • Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

    • Seal the dialysis bag and place it in a larger container with a known volume of release buffer.

    • Maintain the setup at 37°C with constant stirring.

  • Sampling:

    • At predetermined time points, withdraw a small aliquot of the release buffer from the external container.

    • Replace the withdrawn volume with an equal volume of fresh release buffer to maintain sink conditions.

  • Drug Quantification:

    • Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.

Visualizations

CREKA_Targeting_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment CREKA-NP CREKA-Targeted Nanoparticle Tumor_Vasculature Leaky Tumor Vasculature CREKA-NP->Tumor_Vasculature EPR Effect Fibrin_Fibronectin Fibrin-Fibronectin Complexes CREKA-NP->Fibrin_Fibronectin Specific Binding ECM Extracellular Matrix (ECM) Tumor_Vasculature->ECM Drug_Release Drug Release Fibrin_Fibronectin->Drug_Release Accumulation & Trigger Tumor_Cell Tumor Cell Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Tumor_Cell->Therapeutic_Effect Drug_Release->Tumor_Cell

Caption: CREKA-Targeted Nanoparticle Drug Delivery Pathway.

Experimental_Workflow Start Start NP_Synthesis Nanoparticle Synthesis (e.g., Double Emulsion) Start->NP_Synthesis Drug_Loading Drug Loading NP_Synthesis->Drug_Loading CREKA_Conjugation This compound Conjugation Drug_Loading->CREKA_Conjugation Characterization Physicochemical Characterization (Size, Zeta, Drug Load) CREKA_Conjugation->Characterization InVitro_Release In Vitro Drug Release Assay Characterization->InVitro_Release Data_Analysis Data Analysis and Profile Generation InVitro_Release->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for CREKA-Targeted Nanoparticles.

References

Validation & Comparative

A Researcher's Guide to Validating CREKA Peptide Binding Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging the tumor-homing peptide CREKA (Cys-Arg-Glu-Lys-Ala), rigorous validation of its binding specificity is paramount to ensure targeted delivery and minimize off-target effects. This guide provides a comparative overview of key experimental methods to assess the binding specificity of CREKA, supported by established protocols and data interpretation strategies.

The CREKA peptide has been identified primarily for its affinity to fibrin-fibronectin complexes, which are notably overexpressed in the tumor microenvironment and at sites of tissue injury and inflammation.[1] However, some reports also suggest potential binding to type IV collagen.[2] Validating the binding profile of CREKA is therefore crucial for its successful application in targeted therapies and diagnostics.

Comparative Analysis of Binding Validation Methods

A multi-faceted approach employing several biophysical and immunological techniques is recommended to comprehensively validate the binding specificity of the this compound. The following table summarizes key methods, their principles, and the type of data they provide.

MethodPrincipleData OutputKey AdvantagesKey Limitations
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilized target protein is incubated with labeled this compound. The amount of bound peptide is quantified using an enzyme-linked detection system.Semi-quantitative (binding signal intensity) or quantitative (EC50)High-throughput, relatively low cost, versatile for screening multiple targets.Indirect detection can be prone to artifacts; may not provide kinetic data.
Surface Plasmon Resonance (SPR) The binding of this compound (analyte) to an immobilized target protein (ligand) is measured in real-time by detecting changes in the refractive index at the sensor surface.Quantitative kinetic data (association rate constant, k_a; dissociation rate constant, k_d) and affinity data (dissociation constant, K_d)Label-free, real-time analysis of binding kinetics and affinity.[3][4][5]Requires specialized equipment; immobilization of ligand can affect its conformation.
Competitive Binding Assay The binding of labeled CREKA to its target is measured in the presence of increasing concentrations of an unlabeled competitor (e.g., CREKA itself or a control peptide).Quantitative (IC50, K_i)Allows for the determination of the relative binding affinity of unlabeled competitors; can validate the specificity of the binding site.[6][7][8][9]Indirect measurement of affinity; requires a labeled ligand.
Alanine Scanning Mutagenesis Each amino acid residue of the this compound (except alanine) is systematically replaced with alanine. The binding of each mutant peptide to the target is then assessed.Identification of key amino acid residues essential for binding.Pinpoints the contribution of individual amino acid side chains to the binding interaction.[10][11][12]Does not provide direct affinity values; requires synthesis of multiple peptide variants.

Experimental Workflow for Validating CREKA Binding Specificity

A systematic workflow is essential for the robust validation of CREKA's binding specificity. The following diagram illustrates a typical experimental pipeline.

Fig. 1: Experimental workflow for CREKA binding validation.

Key Experimental Protocols

Below are detailed methodologies for performing key experiments to validate this compound binding specificity.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a direct ELISA to assess the binding of CREKA to immobilized target proteins.

Materials:

  • 96-well high-binding microplate

  • Target proteins (e.g., fibrin-fibronectin complex, collagen IV, BSA)

  • Biotinylated this compound

  • Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat wells of a 96-well plate with 100 µL of target protein solution (1-10 µg/mL in Coating Buffer) and incubate overnight at 4°C.[13][14]

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Peptide Incubation: Add 100 µL of serially diluted biotinylated this compound to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate (diluted according to manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Reading: Measure the absorbance at 450 nm using a plate reader.

Surface Plasmon Resonance (SPR)

This protocol provides a general framework for analyzing the binding kinetics of CREKA to a target protein using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Target protein for immobilization (ligand)

  • This compound (analyte)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the this compound over the immobilized ligand surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Competitive Binding Assay

This protocol describes a competitive ELISA to determine the specificity of CREKA binding.

Procedure:

  • Follow the ELISA protocol (steps 1-4) to coat and block the plate with the target protein.

  • Competition Step: In separate tubes, pre-incubate a fixed concentration of biotinylated this compound with increasing concentrations of unlabeled this compound or a control peptide for 1-2 hours at room temperature.

  • Incubation: Add 100 µL of the pre-incubated mixtures to the wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Proceed with the remaining ELISA steps (6-11) to detect the amount of bound biotinylated CREKA.

  • Data Analysis: Plot the absorbance against the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the labeled peptide binding is the IC50 value.

The following diagram illustrates the principle of a competitive binding assay.

G cluster_0 No Competitor cluster_1 With Unlabeled Competitor Target1 Target Protein Labeled_CREKA1 Labeled CREKA Labeled_CREKA1->Binding1 Binding1->Target1 Binding Target2 Target Protein Labeled_CREKA2 Labeled CREKA Labeled_CREKA2->Binding2 Binding Inhibited Unlabeled_CREKA Unlabeled CREKA Unlabeled_CREKA->Binding2 Competes for Binding Site Binding2->Target2

Fig. 2: Principle of a competitive binding assay.

By employing these methodologies, researchers can rigorously validate the binding specificity of the this compound, ensuring its efficacy and safety for targeted therapeutic and diagnostic applications. The quantitative data obtained will provide a solid foundation for comparing its performance against other targeting ligands and for making informed decisions in drug development pipelines.

References

Validating CREKA Functionalization on Nanoparticles: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the successful functionalization of nanoparticles with targeting ligands like the CREKA peptide is a critical step in the development of targeted drug delivery systems. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the validation and quantification of this compound conjugation on nanoparticles.

This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to assist researchers in selecting the most appropriate validation strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC) for Quantification of CREKA Functionalization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the quantitative analysis of peptide conjugation on nanoparticles. It offers high sensitivity and specificity, allowing for the accurate determination of conjugation efficiency. The most common approach is an indirect method that quantifies the amount of unbound peptide remaining in the supernatant after the conjugation reaction and purification steps.

Experimental Protocol: Indirect Quantification of CREKA using RP-HPLC

This protocol describes the steps to determine the amount of this compound conjugated to nanoparticles by measuring the concentration of unconjugated peptide.

1. Materials and Reagents:

  • CREKA-functionalized nanoparticles

  • Unconjugated this compound standard solutions of known concentrations

  • Deionized (DI) water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Centrifugal filter units (e.g., Amicon Ultra, with a molecular weight cutoff appropriate for the nanoparticles)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Sample Preparation:

  • Following the conjugation reaction of the this compound to the nanoparticles, centrifuge the reaction mixture to pellet the nanoparticles.

  • Carefully collect the supernatant, which contains the unconjugated this compound.

  • To ensure all unbound peptide is collected, wash the nanoparticle pellet with a known volume of DI water and collect the wash solution. Combine this with the initial supernatant.

  • For nanoparticle formulations where simple centrifugation is not sufficient to remove all unbound peptide, use a centrifugal filter unit. Add the nanoparticle suspension to the filter unit and centrifuge according to the manufacturer's instructions. Collect the filtrate containing the unbound peptide.

  • Filter the collected supernatant/filtrate through a 0.22 µm syringe filter before HPLC analysis to remove any particulate matter.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% (v/v) TFA in DI water

  • Mobile Phase B: 0.1% (v/v) TFA in ACN

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (can be optimized)

  • Detection Wavelength: 214 nm or 220 nm (for detection of the peptide bond)

  • Injection Volume: 20 µL

4. Quantification:

  • Prepare a calibration curve by injecting standard solutions of unconjugated this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Plot the peak area from the HPLC chromatograms against the corresponding peptide concentration to generate a linear regression curve.

  • Inject the prepared supernatant/filtrate sample from the nanoparticle conjugation reaction.

  • Determine the concentration of unbound CREKA in the sample using the calibration curve.

  • Calculate the conjugation efficiency using the following formula:

    Conjugation Efficiency (%) = [(Total Peptide - Unbound Peptide) / Total Peptide] x 100

Comparison of Analytical Methods for Validating CREKA Functionalization

While HPLC provides robust quantitative data, other techniques offer complementary qualitative and quantitative information. The choice of method depends on the specific information required, available instrumentation, and the nature of the nanoparticle system.

Method Principle Information Provided Advantages Limitations Quantitative Data Example
RP-HPLC (Indirect) Separation and quantification of unbound peptide in the supernatant after conjugation.Quantitative: High-precision measurement of conjugation efficiency.High sensitivity and specificity. Well-established for peptide analysis.Indirect measurement. Requires separation of nanoparticles from the supernatant.Encapsulation efficiency of this compound in targeted nanoparticles was 64.344% ± 10.523%.[1]
UV-Vis Spectroscopy Measures the absorbance of the peptide. Can be direct (on nanoparticles) or indirect (in supernatant).Quantitative: Estimation of peptide concentration.Simple, rapid, and widely available.Lower sensitivity and specificity compared to HPLC. Interference from nanoparticles and other components.For ~20 nm AuNPs, the concentration of conjugated Cytochrome C was 0.42 µM, corresponding to 346 molecules per nanoparticle.
Fluorescence Spectroscopy Detection of a fluorescently labeled this compound.Quantitative: Highly sensitive quantification of conjugated peptide.Very high sensitivity.Requires labeling of the peptide, which may alter its properties. Potential for quenching effects.The surface loading of a FAM-labeled peptide on gold nanoparticles was determined to be about 150 peptide molecules per nanoparticle.
Fourier-Transform Infrared Spectroscopy (FTIR) Detects vibrational modes of chemical bonds.Qualitative: Confirmation of peptide presence on the nanoparticle surface through characteristic amide bond peaks.Provides structural information and confirms covalent linkage.Not quantitative. Can be difficult to interpret complex spectra.Characteristic peptide backbone vibrations (C=O at 1650 cm⁻¹ and N-H at 1535 cm⁻¹) confirm conjugation.[2]
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of particles in suspension.Qualitative: Confirmation of conjugation by observing an increase in nanoparticle size.Rapid and easy measurement of size changes.Indirect evidence of conjugation. Not quantitative for peptide loading.The hydrodynamic diameter of gold nanoparticles increased from 15.62 nm to 25.72 nm after peptide conjugation.
Electron Microscopy (TEM/SEM) Provides high-resolution images of nanoparticles.Qualitative: Visualization of changes in nanoparticle morphology and size distribution after functionalization.Direct visualization of nanoparticles.Does not directly confirm peptide presence. Requires sample drying which can introduce artifacts.TEM can be used to visualize the nanoparticle core and a surrounding layer, suggesting peptide coating.
Atomic Force Microscopy (AFM) High-resolution surface imaging.Qualitative/Semi-quantitative: Visualization of surface topography and measurement of coating thickness.Provides 3D surface information. Can be performed in liquid.Can be challenging for imaging soft peptide layers. Tip-sample interactions can be complex.AFM can be used to measure the height of the peptide layer on the nanoparticle surface.
X-ray Photoelectron Spectroscopy (XPS) Analyzes the elemental composition of the surface.Qualitative/Semi-quantitative: Confirms the presence of peptide-specific elements (e.g., nitrogen) on the nanoparticle surface.Highly surface-sensitive. Provides elemental and chemical state information.Requires high vacuum. Can be expensive.XPS can provide quantitative information on the chemical composition of the top ~10 nm of the surface.[3]
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids for quantification.Quantitative: Direct and accurate quantification of the total amount of conjugated peptide.Highly accurate and direct method.Destructive method. Can be complex and time-consuming.AAA can be used for the absolute quantification of standard peptides after acid hydrolysis.

Visualizing the Workflow

experimental_workflow cluster_conjugation CREKA Conjugation cluster_separation Separation cluster_analysis Analysis Nanoparticles Nanoparticles Conjugation_Reaction Conjugation Reaction Nanoparticles->Conjugation_Reaction CREKA_Peptide This compound CREKA_Peptide->Conjugation_Reaction Centrifugation Centrifugation / Filtration Conjugation_Reaction->Centrifugation Supernatant Supernatant (Unbound Peptide) Centrifugation->Supernatant Conjugated_Nanoparticles CREKA-Functionalized Nanoparticles Centrifugation->Conjugated_Nanoparticles HPLC_Analysis RP-HPLC Analysis Supernatant->HPLC_Analysis Quantification Quantification vs. Calibration Curve HPLC_Analysis->Quantification

logical_relationship Validation Validation of CREKA Functionalization Qualitative Qualitative Confirmation Validation->Qualitative Quantitative Quantitative Analysis Validation->Quantitative FTIR FTIR Qualitative->FTIR DLS DLS Qualitative->DLS TEM_SEM TEM/SEM Qualitative->TEM_SEM AFM AFM Qualitative->AFM XPS XPS Qualitative->XPS HPLC HPLC Quantitative->HPLC UV_Vis UV-Vis Spectroscopy Quantitative->UV_Vis Fluorescence Fluorescence Spectroscopy Quantitative->Fluorescence AAA Amino Acid Analysis Quantitative->AAA

References

A Comparative Analysis of Linear vs. Cyclic Targeting Peptides in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between linear and cyclic peptides as targeting moieties is a critical decision that significantly impacts therapeutic efficacy and clinical success. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

The fundamental difference between linear and cyclic peptides lies in their structure. Linear peptides possess free N- and C-termini, affording them significant conformational flexibility. In contrast, cyclic peptides are constrained by a covalent bond, typically between the termini or between a terminus and a side chain, or between two side chains. This cyclization imparts distinct physicochemical and pharmacological properties. While cyclization can enhance binding affinity and stability, it is not a universal solution, and in some instances, linear counterparts may exhibit superior targeting properties.[1][2]

Performance Comparison: Unveiling the Quantitative Differences

The decision to employ a linear or cyclic peptide is often guided by a trade-off between synthetic accessibility and desired in vivo performance. Cyclization generally aims to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.[3] This often translates to improved binding affinity and specificity. Furthermore, the constrained structure of cyclic peptides can render them less susceptible to enzymatic degradation, a major hurdle for the therapeutic application of linear peptides.[4][5]

Binding Affinity

Cyclization can significantly enhance the binding affinity of a peptide for its target receptor. By locking the peptide into a conformation that is complementary to the binding site, the need for conformational rearrangement upon binding is minimized.[3]

Peptide Pair Target Linear Peptide Affinity (IC50/Ki) Cyclic Peptide Affinity (IC50/Ki) Fold Improvement Reference
RGDfK-HisIntegrin αvβ3Lower AffinityHigher Affinity-[6]
cRGDfK vs Linear RGDfKIntegrin αvβ3-85-fold higher85[7]
p53 peptide---24[8]
GiBPGαi1-2.1 nM (Ki)15[9]

Table 1: Comparative analysis of binding affinities between linear and cyclic peptides. Note: A lower IC50 or Ki value indicates higher binding affinity.

Stability

A critical advantage of cyclic peptides is their enhanced stability, particularly in biological fluids like plasma, which are rich in proteases. The absence of free termini and the rigid structure of cyclic peptides make them more resistant to degradation by exopeptidases and endopeptidases.[5][6]

Peptide Pair Matrix Linear Peptide Half-Life Cyclic Peptide Half-Life Fold Increase in Stability Reference
HAV4 vs. cHAVc3Rat Plasma2.4 hours12.95 hours~5.4[10]
RGD AnaloguespH 7 Buffer--30[11]
Linear vs. Cyclic GiBPImmobilized chymotrypsin3.7 min9.7 min~2.6[9]

Table 2: Comparison of the stability of linear and cyclic peptides in various matrices.

In Vivo Efficacy and Biodistribution

The enhanced binding and stability of cyclic peptides often translate to improved performance in vivo. Higher tumor uptake and better tumor-to-background ratios are frequently observed with cyclic peptides in preclinical imaging and therapeutic studies.[6]

Peptide Pair Animal Model Linear Peptide Tumor Uptake (%ID/g) Cyclic Peptide Tumor Uptake (%ID/g) Key Finding Reference
99mTc-RGDfK-HisTumor-bearing mice0.91 ± 0.083.74 ± 1.51~4-fold higher tumor uptake for the cyclic peptide.[6]
111In-DOTA-EB-cRGDfKU-87 MG xenografts-27.1 ± 2.7Significant tumor accumulation and a tumor-to-non-tumor ratio of 22.85 at 24h post-injection.[12]

Table 3: Comparative in vivo performance of linear and cyclic targeting peptides. %ID/g refers to the percentage of injected dose per gram of tissue.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized and detailed experimental protocols are essential.

Serum Stability Assay

Objective: To determine the half-life of a peptide in serum or plasma.

Methodology:

  • Peptide Incubation: Dissolve the linear and cyclic peptides in a suitable buffer. Incubate the peptides at a final concentration of 10 µM in 50% (v/v) human serum at 37°C with gentle agitation.[13]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately stop the enzymatic degradation by adding a precipitation agent, such as two volumes of an acetonitrile/ethanol (1:1, v/v) mixture, and incubate at -20°C overnight.[14]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).[15][16]

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. The half-life (t1/2) is calculated by fitting the data to a one-phase exponential decay model.[13]

Receptor Binding Assay

Objective: To determine the binding affinity (e.g., IC50 or Ki) of a peptide to its target receptor.

Methodology:

  • Membrane/Cell Preparation: Prepare cell membranes or whole cells expressing the target receptor.[17]

  • Competitive Binding: In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (that is known to bind to the receptor) with varying concentrations of the unlabeled test peptide (linear or cyclic).[9]

  • Incubation: Allow the binding to reach equilibrium by incubating the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[17]

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through a glass fiber filter that retains the cell membranes.[18]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. The IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[17]

In Vivo Biodistribution Study

Objective: To determine the distribution and accumulation of a radiolabeled peptide in different organs and tissues over time.

Methodology:

  • Radiolabeling: Label the linear and cyclic peptides with a suitable radionuclide (e.g., 99mTc, 111In).

  • Animal Model: Utilize an appropriate animal model, typically mice or rats, bearing a tumor that expresses the target receptor.[19]

  • Administration: Inject a known amount of the radiolabeled peptide into the animals, usually via the tail vein.[20]

  • Time-Point Euthanasia: At predefined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a group of animals.

  • Organ Harvesting and Weighing: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle). Weigh each tissue sample.[19]

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for a quantitative comparison of the biodistribution profiles of the linear and cyclic peptides.[20]

Visualizing the Molecular Landscape

Understanding the biological context in which these peptides function is crucial for their design and application.

Experimental_Workflow cluster_Peptide Peptide Synthesis & Characterization cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Linear Linear Peptide Stability Serum Stability Assay Linear->Stability Binding Receptor Binding Assay Linear->Binding Cyclic Cyclic Peptide Cyclic->Stability Cyclic->Binding Biodistribution Biodistribution Study Stability->Biodistribution Binding->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy

Caption: A typical experimental workflow for the comparative analysis of linear and cyclic targeting peptides.

Signaling Pathways

Targeting peptides often modulate cellular signaling by binding to surface receptors. Understanding these pathways is key to designing effective therapeutics.

Integrin Signaling Pathway: Many RGD-containing peptides target integrin receptors, which play a crucial role in cell adhesion, migration, and survival.

Integrin_Signaling ECM Extracellular Matrix (ECM) Integrin Integrin (αvβ3) ECM->Integrin RGD Peptide Binding FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of the integrin signaling pathway initiated by RGD peptide binding.

c-Met Signaling Pathway: The c-Met receptor, activated by hepatocyte growth factor (HGF), is another important target in cancer therapy.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Peptide Antagonist Blocks GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS Ras Ras SOS->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway Cell_Functions Cell Proliferation, Motility, Invasion STAT3->Cell_Functions MAPK_pathway->Cell_Functions Akt_pathway->Cell_Functions

Caption: Overview of the HGF/c-Met signaling cascade, a target for anticancer peptide therapeutics.

Conclusion

The choice between linear and cyclic targeting peptides is multifaceted and context-dependent. Cyclic peptides frequently offer significant advantages in terms of binding affinity, stability, and in vivo performance due to their conformationally constrained nature. However, these benefits may come at the cost of increased synthetic complexity and, in some cases, may not translate to superior biological activity. A thorough comparative evaluation, employing rigorous and standardized experimental protocols as outlined in this guide, is paramount for selecting the optimal peptide candidate for a given therapeutic application. The continued development of novel cyclization strategies and a deeper understanding of structure-activity relationships will further empower researchers to design the next generation of highly effective peptide-based drugs.

References

CREKA peptide vs. antibody-drug conjugates for cancer therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: CREKA Peptide vs. Antibody-Drug Conjugates for Cancer Therapy

In the landscape of targeted cancer therapies, both this compound-drug conjugates and antibody-drug conjugates (ADCs) represent innovative strategies to enhance the delivery of cytotoxic agents to tumors while minimizing systemic toxicity. However, they employ fundamentally different targeting mechanisms, which dictates their respective advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action

This compound-Based Therapy

The this compound (Cys-Arg-Glu-Lys-Ala) is a tumor-homing peptide that specifically targets the tumor microenvironment rather than the cancer cells themselves.[1] Its binding target is the fibrin-fibronectin complexes that are overexpressed in the extracellular matrix (ECM) and vasculature of various tumors.[1][2] This is a key feature of many solid tumors, where abnormal vasculature and tissue injury lead to the deposition of these plasma protein clots.[1][3] By targeting this common feature of the tumor stroma, CREKA-based therapies can deliver conjugated drugs or nanoparticles to the tumor site.[1]

The general mechanism involves:

  • Intravenous administration of the CREKA-drug conjugate or CREKA-functionalized nanoparticle.

  • The this compound recognizes and binds to fibrin-fibronectin complexes within the tumor ECM.[1]

  • This binding leads to the accumulation of the therapeutic payload in the tumor microenvironment.

  • The cytotoxic drug is then released, exerting its anti-cancer effect on nearby tumor cells and potentially disrupting the tumor vasculature.

CREKA_Mechanism cluster_blood Bloodstream cluster_tme Tumor Microenvironment (TME) CREKA_Drug CREKA-Payload (e.g., Nanoparticle) ECM Extracellular Matrix (ECM) with Fibrin-Fibronectin Complexes CREKA_Drug->ECM Homing & Binding TumorCell Cancer Cell ECM->TumorCell Payload Release & Action

Caption: Mechanism of this compound-based drug delivery.
Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a well-established class of targeted therapies that leverage the high specificity of monoclonal antibodies.[4] ADCs are composed of three main components: a monoclonal antibody that targets a specific tumor-associated antigen on the surface of cancer cells, a potent cytotoxic payload, and a chemical linker that connects the two.[4][][6]

The mechanism of action for ADCs is a multi-step process:[7][8]

  • The ADC is administered intravenously and circulates in the bloodstream.

  • The monoclonal antibody component selectively binds to its target antigen on the surface of a cancer cell.[8]

  • The ADC-antigen complex is then internalized by the cell, typically through receptor-mediated endocytosis.[][8]

  • Inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved by cellular machinery (e.g., enzymes, acidic pH).[][9]

  • The released cytotoxic payload then exerts its cell-killing effect, for instance, by damaging DNA or inhibiting microtubule polymerization, leading to apoptosis.[4][10]

ADC_Mechanism cluster_blood Bloodstream cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Cytotoxic Effect

Caption: Mechanism of action for Antibody-Drug Conjugates (ADCs).

Comparative Performance Analysis

FeatureThis compound-Based TherapyAntibody-Drug Conjugates (ADCs)
Target Fibrin-fibronectin complexes in the tumor microenvironment (TME).[1][2]Specific tumor-associated antigens on the cancer cell surface.[4][8]
Specificity TME-specific. Targets a common feature of solid tumors, independent of cancer cell antigen expression.[3]Highly specific to cancer cells overexpressing the target antigen.[7]
Applicability Potentially broad applicability across various solid tumors characterized by fibrin (B1330869) deposition.[1]Limited to tumors expressing the specific target antigen; can be affected by antigen heterogeneity.[11][12]
Tumor Penetration Smaller size of peptides and nanoparticles may allow for deeper penetration into dense tumor tissue.[13]Larger size of antibodies (~150 kDa) can limit penetration into solid tumors.[12]
Payload Delivery Accumulates payload in the ECM, relying on drug diffusion to reach cancer cells.[1]Delivers payload directly inside the target cancer cell following internalization.[][8]
Known Advantages - Overcomes tumor heterogeneity related to antigen expression.[3]- Smaller size enhances penetration.[13]- Lower production cost compared to monoclonal antibodies.[3]- High target specificity minimizes damage to healthy cells.[7][14]- Clinically validated with multiple FDA-approved drugs.[8][14]- Direct intracellular drug delivery.[]
Known Limitations - Susceptible to degradation by endogenous proteases.[15][16]- Efficacy depends on the density of fibrin-fibronectin complexes.- Fewer clinical studies compared to ADCs.- Insufficient efficacy at tolerable doses.[6]- Development of drug resistance.[11][12]- Off-target toxicities.[6]- "Binding site barrier" can limit distribution.[12]

Experimental Data & Protocols

Direct comparative clinical data between CREKA-based therapies and ADCs is limited. However, data from preclinical studies highlight their respective potentials.

Quantitative Data Summary
MetricCREKA-Based Therapy ExampleADC ExampleReference
Target Binding CREKA-conjugated PEG nanoparticles showed up to 94% increased fibrin binding ability.N/A (Binding is antigen-specific and measured by affinity constants, e.g., KD)[15][17]
Cellular Uptake Significantly higher cellular uptake of CREKA-conjugated PEG-Doxorubicin particles in HeLa cells compared to non-targeted particles.N/A (Designed for high internalization post-binding)[15][17]
In Vivo Efficacy In a 4T1 breast cancer mouse model, a CREKA-based nanoplatform reduced lung metastases by ~90% and primary tumor volume by ~70%.Trastuzumab deruxtecan (B607063) (an ADC) has shown significant efficacy in HER2-positive metastatic breast cancer patients who have received prior therapies.[1][9]
Drug-to-Carrier Ratio Varies depending on the nanoparticle or dendrimer used as the carrier.Drug-to-Antibody Ratio (DAR) is a critical parameter, typically ranging from 2 to 8. For example, Enfortumab vedotin has a DAR of ~3.8.[9]
General Experimental Protocol for Efficacy Evaluation

Evaluating and comparing these two modalities would involve a series of in vitro and in vivo experiments to assess targeting, cytotoxicity, and therapeutic efficacy.

Experimental Workflow:

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Tumor-bearing Animal Model) Binding Binding Assay (ELISA, Flow Cytometry) Uptake Cellular Uptake (Confocal Microscopy) Binding->Uptake Cytotoxicity Cytotoxicity Assay (MTT, Apoptosis Assay) Uptake->Cytotoxicity Biodistribution Biodistribution (IVIS Imaging) Cytotoxicity->Biodistribution Proceed if promising Efficacy Therapeutic Efficacy (Tumor Volume Measurement) Biodistribution->Efficacy Toxicity Toxicity Assessment (Histology, Bloodwork) Efficacy->Toxicity

Caption: Generalized workflow for preclinical evaluation.

Methodologies:

  • Binding Specificity:

    • CREKA: An ELISA-like assay can be performed on plates coated with fibrin-fibronectin complexes to quantify the binding of the CREKA-conjugate.

    • ADC: Flow cytometry or immunofluorescence can be used on cancer cell lines expressing the target antigen to confirm specific binding of the antibody component.

  • Cellular Internalization:

    • For both systems, the therapeutic agent can be labeled with a fluorescent dye. Confocal microscopy is then used to visualize and quantify the uptake of the agent into cancer cells over time.[15][17]

  • In Vitro Cytotoxicity:

    • Cancer cell lines are treated with varying concentrations of the CREKA-drug conjugate or the ADC. Cell viability is measured using assays like MTT or CellTiter-Glo to determine the IC50 (half-maximal inhibitory concentration). Apoptosis can be confirmed using Annexin V staining.

  • In Vivo Biodistribution and Tumor Accumulation:

    • Tumor-bearing mouse models are injected with fluorescently or radioactively labeled agents. In vivo imaging systems (IVIS) or SPECT/PET scans are used to track the accumulation of the agent in the tumor versus other organs over time.

  • In Vivo Therapeutic Efficacy:

    • Tumor-bearing mice are treated with the therapeutic agents, a placebo, and relevant controls. Tumor volume is measured regularly to assess the inhibition of tumor growth. Survival rates are also monitored.[1]

  • Safety and Toxicity:

    • At the end of the efficacy study, major organs are harvested for histological analysis to identify any signs of tissue damage. Blood samples are collected for complete blood count and chemistry panels to assess systemic toxicity.

Conclusion

This compound-based therapies and antibody-drug conjugates offer two distinct and promising avenues for targeted cancer treatment.

  • ADCs represent a more mature technology with multiple approved products, offering high specificity by targeting cancer cells directly.[8][14] Their main challenges lie in overcoming tumor antigen heterogeneity, drug resistance, and penetration into solid tumors.[11][12]

  • CREKA peptides offer an innovative strategy by targeting the tumor microenvironment, which could bypass the issue of antigen heterogeneity and be broadly applicable to many solid tumors.[1][3] Their smaller size may also confer advantages in tumor penetration.[13] However, this technology is in earlier stages of development, and challenges such as in vivo stability and optimizing drug release in the ECM need to be fully addressed.

For researchers, the choice between these platforms depends on the specific cancer type, the nature of the target, and the desired therapeutic outcome. Future research may even explore combination therapies that leverage both the TME-targeting of peptides and the direct cell-killing power of ADCs to create a multi-pronged attack on cancer.

References

Assessing the Therapeutic Efficacy of CREKA-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic targeting of therapeutic agents to tumor sites is a paramount objective in cancer therapy, aiming to enhance efficacy while minimizing systemic toxicity. One promising approach involves the use of tumor-homing peptides to guide drug delivery systems. This guide provides a comparative analysis of the therapeutic efficacy of drug conjugates utilizing the CREKA peptide, a pentapeptide (Cys-Arg-Glu-Lys-Ala) that specifically targets fibrin-fibronectin complexes prevalent in the tumor microenvironment. We present experimental data, detailed methodologies, and visual representations of key biological and experimental processes to offer an objective assessment of CREKA-drug conjugates against alternative strategies.

Comparative Efficacy of CREKA-Drug Conjugates

The therapeutic advantage of CREKA-mediated targeting has been demonstrated across various preclinical models, primarily through conjugation with chemotherapeutics like doxorubicin, or integration into advanced delivery platforms such as nanoparticles and liposomes.

In Vitro Cytotoxicity

CREKA-conjugated drug delivery systems have consistently shown superior cytotoxicity against cancer cells compared to their non-targeted counterparts. This is largely attributed to enhanced cellular uptake of the therapeutic payload.

Conjugate/Formulation Cancer Cell Line Drug IC50 Value (Targeted) IC50 Value (Non-Targeted/Free Drug) Fold Improvement Reference
CREKA-PEG-NanoparticlesMDA-MB-231 (Breast Cancer)Doxorubicin & Noscapine20 µM Noscapine + 0.05 µM Doxorubicin42 µM Noscapine + 0.25 µM Doxorubicin2.1x (Noscapine) & 5x (Doxorubicin)[1]
Peptide-Doxorubicin ConjugateK562/ADR (Drug-Resistant Leukemia)Doxorubicin3 µM65 µM21.7x

Table 1: Comparative In Vitro Cytotoxicity of CREKA-Drug Conjugates. This table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the enhanced potency of CREKA-targeted therapies.

In Vivo Tumor Growth Inhibition

Animal models provide compelling evidence for the enhanced anti-tumor activity of CREKA-drug conjugates. The targeted delivery leads to greater accumulation of the drug at the tumor site, resulting in more significant tumor regression.

Conjugate/Formulation Animal Model Tumor Type Treatment Group Tumor Growth Inhibition (%) Alternative/Control Alternative/Control Inhibition (%) Reference
CREKA-Liposomes4T1 Murine Breast CancerBreast CancerCREKA-Lipo-Dox~70% reduction in primary tumor volumePEG-Lipo-Dox~40% reduction in primary tumor volume
CREKA-MWNTsXenograftTumorCMWNTs-PEG + LaserAlmost complete tumor eradicationMWNTs-PEG + LaserLess effective
Peptide-Doxorubicin ConjugateTNBC XenograftTriple-Negative Breast CancerPeptide-Dox Conjugate (2.5 mg/kg)1.5 times reduction in tumor volume vs DoxDoxorubicin (2.5 mg/kg)-[2]

Table 2: In Vivo Tumor Growth Inhibition. This table highlights the superior performance of CREKA-drug conjugates in reducing tumor volume in preclinical models compared to non-targeted formulations or the free drug.

Biodistribution and Tumor Accumulation

A key determinant of the enhanced efficacy of CREKA-conjugates is their ability to preferentially accumulate in tumor tissues.

Conjugate/Formulation Animal Model Measurement CREKA-Targeted Accumulation Non-Targeted/Control Accumulation Fold Increase Reference
CREKA-sEVsFemoral Defect ModelFluorescence Intensity~1.9-fold higher-1.9x[3]
CREKA-MSCsMyocardial Infarction Rat ModelMyocardial Accumulation (1 day post-injection)6.5 times higher-6.5x[3]
Peptide-Doxorubicin ConjugateTNBC XenograftDoxorubicin in Tumor1.4 times higher-1.4x[2]

Table 3: Enhanced Tumor Accumulation of CREKA-Conjugates. This table presents data on the biodistribution of CREKA-conjugated systems, demonstrating significantly higher localization at the target site.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of CREKA-drug conjugates.

Synthesis of CREKA-Conjugated Liposomes

Objective: To prepare liposomes surface-functionalized with the this compound for targeted drug delivery.

Materials:

  • DSPE-PEG(2000)-Maleimide

  • This compound (Cys-Arg-Glu-Lys-Ala) with a free thiol group

  • Lipids (e.g., DSPC, Cholesterol)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Chloroform, Methanol

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Hydration: Dissolve lipids (DSPC, Cholesterol) and DSPE-PEG(2000)-Maleimide in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

  • Hydrate the lipid film with a solution of the drug (e.g., Doxorubicin in PBS) by vortexing. This will form multilamellar vesicles.

  • Extrusion: Subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.

  • Peptide Conjugation: Incubate the maleimide-functionalized liposomes with the this compound. The maleimide (B117702) group will react with the thiol group on the cysteine residue of CREKA via a Michael addition reaction, forming a stable thioether bond.

  • Purification: Remove unconjugated peptide and unencapsulated drug by dialysis or size exclusion chromatography.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of CREKA-drug conjugates on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • CREKA-drug conjugate, non-targeted control, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the CREKA-drug conjugate, non-targeted control, and free drug. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of CREKA-drug conjugates in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for implantation

  • CREKA-drug conjugate, non-targeted control, and vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups. Administer the CREKA-drug conjugate, non-targeted control, or vehicle control according to a predetermined dosing schedule (e.g., intravenous injection twice a week).

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, TUNEL assay).

  • Data Analysis: Plot tumor growth curves and calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Apoptosis Detection (TUNEL Assay)

Objective: To detect DNA fragmentation associated with apoptosis in tumor tissue.

Materials:

  • Tumor tissue sections (paraffin-embedded or frozen)

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • Proteinase K

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: For paraffin-embedded tissues, deparaffinize and rehydrate the sections.

  • Permeabilization: Treat the tissue sections with Proteinase K and a permeabilization buffer to allow the enzyme to access the cell nuclei.

  • TdT Labeling: Incubate the sections with the TdT enzyme and labeled dUTPs. The TdT will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Visualize the incorporated label using a fluorescent microscope. Apoptotic cells will show a strong fluorescent signal in their nuclei.

  • Quantification: Quantify the percentage of TUNEL-positive cells in different treatment groups.

Mandatory Visualizations

Diagrams illustrating key pathways and workflows provide a clear conceptual framework for understanding the mechanisms and experimental designs discussed.

experimental_workflow cluster_synthesis Conjugate Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Endpoint Analysis synthesis Synthesis of CREKA-Drug Conjugate formulation Formulation of Nanoparticles or Liposomes synthesis->formulation cell_culture Cancer Cell Culture formulation->cell_culture animal_model Xenograft Animal Model formulation->animal_model mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay uptake_assay Cellular Uptake Assay cell_culture->uptake_assay treatment Treatment Administration animal_model->treatment tumor_monitoring Tumor Growth Monitoring treatment->tumor_monitoring biodistribution Biodistribution Study treatment->biodistribution ex_vivo_analysis Ex Vivo Tumor Analysis tumor_monitoring->ex_vivo_analysis tunel_assay TUNEL Assay (Apoptosis) ex_vivo_analysis->tunel_assay histology Histological Analysis ex_vivo_analysis->histology

Caption: Experimental workflow for assessing CREKA-drug conjugate efficacy.

doxorubicin_pathway cluster_cell Cancer Cell dox Doxorubicin ceramide Ceramide Synthesis dox->ceramide s1p_s2p S1P/S2P Proteases ceramide->s1p_s2p creb3l1_mem Membrane-bound CREB3L1 creb3l1_nuc Active CREB3L1 (N-terminal domain) creb3l1_mem->creb3l1_nuc Cleavage nucleus Nucleus creb3l1_nuc->nucleus p21 p21 Gene Transcription nucleus->p21 cell_cycle_arrest Cell Cycle Arrest & Apoptosis p21->cell_cycle_arrest

Caption: Doxorubicin-induced CREB3L1 signaling pathway.

tgf_beta_pathway cluster_cell Tumor Microenvironment drug_nanoparticle CREKA-Nanoparticle (e.g., with α-mangostin) tgf_beta TGF-β drug_nanoparticle->tgf_beta Inhibition tgf_receptor TGF-β Receptor tgf_beta->tgf_receptor smad SMAD2/3 Phosphorylation tgf_receptor->smad smad4 SMAD4 Complex smad->smad4 nucleus Nucleus smad4->nucleus gene_transcription Pro-fibrotic Gene Transcription nucleus->gene_transcription ecm Extracellular Matrix Deposition gene_transcription->ecm

Caption: Modulation of TGF-β/SMAD pathway by a CREKA-nanoparticle conjugate.

References

Control Experiments for CREKA Peptide Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CREKA (Cys-Arg-Glu-Lys-Ala) peptide has emerged as a valuable tool for targeted delivery of therapeutics and imaging agents to tissues rich in fibrin-fibronectin complexes, such as tumors and sites of thrombosis.[1] Rigorous experimental design, incorporating a suite of control experiments, is paramount to validate the specificity and efficacy of CREKA-based systems. This guide provides a comparative overview of essential control experiments, complete with experimental data and detailed protocols, to aid researchers in designing robust studies.

Data Presentation: Quantitative Comparison of CREKA and Control Peptides

To demonstrate the targeting specificity of the CREKA peptide, it is essential to compare its performance against various controls. The following tables summarize quantitative data from studies that have evaluated the binding and uptake of CREKA-conjugated agents versus non-targeted or modified controls.

Experiment CREKA-Functionalized Agent Control Agent Metric Result Reference
In Vitro Fibrin (B1330869) BindingCREKA-Modified Mesenchymal Stem Cells (CREKA-MSCs)Non-Targeted MSCsNumber of Bound Cells2.3-2.6-fold higher with CREKA-MSCs[1]
In Vitro Cellular UptakeCREKA-Liposomal Doxorubicin (CREKA-Lipo-Dox)PEG-Liposomal Doxorubicin (PEG-Lipo-Dox)Cellular Uptake in 4T1 breast cancer cells~4-fold higher with CREKA-Lipo-Dox
In Vitro Cellular UptakeCREKA-Nanoparticles (CRE-NP)Unmodified Nanoparticles (NP)Cellular Uptake in TGF-β activated NIH3T3 cells1.94-fold higher with CRE-NP[1]
In Vivo Tumor AccumulationCREKA-Modified Mesenchymal Stem Cells (CREKA-MSCs)Non-Targeted MSCsAccumulation in injured rat myocardium after 1 day6.5-fold higher with CREKA-MSCs[1]
In Vivo Tumor AccumulationFAM-labeled CREKA analog (CREKαA)FAM-labeled CREKATumor Fluorescence~3-fold higher with CREKA analog[2]
In Vivo Tumor AccumulationFAM-labeled CREKA analog (CRENKA)FAM-labeled CREKATumor Fluorescence~3-fold higher with CREKA analog[2]
In Vivo Tumor AccumulationFAM-labeled CREKA analog (CRNEKA)FAM-labeled CREKATumor FluorescenceWeaker fluorescence with CREKA analog[2]
In Vivo Tumor Imaging18F-NOTA-iCREKA18F-NOTA-LP (linear control peptide)Tumor-to-Muscle Ratio in U87MG xenografts9.93 ± 0.42 for iCREKA vs. 2.69 ± 0.35 for LP[3]

Key Control Experiments and Methodologies

Robust validation of CREKA's targeting ability relies on a multi-pronged approach using different types of controls.

Non-Targeted Controls

This is the most fundamental control to demonstrate that the observed targeting is due to the this compound and not a non-specific property of the delivery vehicle.

  • Description: The delivery vehicle (e.g., nanoparticle, liposome) without the conjugated this compound. For cellular therapies, unmodified cells serve as the control.

  • Purpose: To assess the baseline accumulation of the delivery system in the target tissue due to passive effects like the enhanced permeability and retention (EPR) effect.

  • Typical Experiments: In vitro binding assays, cellular uptake studies, and in vivo biodistribution and imaging studies.

Scrambled Peptide Controls

A scrambled peptide with the same amino acid composition as CREKA but in a randomized sequence is a crucial negative control.

  • Description: A peptide with the sequence, for example, of Cys-Ala-Lys-Arg-Glu (CAKRE) or another random permutation.

  • Purpose: To demonstrate that the specific sequence of CREKA is essential for its binding activity and that the effect is not merely due to the charge or amino acid composition.

  • Typical Experiments: Competitive binding assays, in vitro cell binding, and in vivo imaging to show reduced or no accumulation compared to the this compound.

Modified and Analog Peptide Controls

Using analogs of CREKA with specific amino acid substitutions can elucidate the roles of individual residues in binding and stability.

  • Description: Peptides where specific amino acids in the CREKA sequence are replaced, for instance, with non-proteinogenic amino acids like α-methyl or N-methyl derivatives.[2]

  • Purpose: To investigate the structure-activity relationship of the this compound and to potentially develop analogs with improved stability and targeting efficiency.[2]

  • Typical Experiments: Comparative in vivo imaging and biodistribution studies to evaluate tumor accumulation and retention.

Alternative Targeting Peptide Controls

Comparing CREKA to other peptides that target different components of the tumor microenvironment can provide valuable context for its specificity and efficacy.

  • Description: Peptides such as IKVAV (Ile-Lys-Val-Ala-Val), which is derived from laminin (B1169045) and has been shown to mediate cell attachment and migration.[4][5]

  • Purpose: To compare the targeting efficiency and downstream effects of CREKA with another biologically active peptide.

  • Typical Experiments: In vitro cell-based assays (e.g., apoptosis, proliferation) and in vivo therapeutic studies.

In Vivo Target-Negative Models

A powerful method to confirm the in vivo binding target of CREKA is to use animal models that lack the target molecule.

  • Description: Fibrinogen-knockout mice are a key example. In these mice, the fibrin-fibronectin complexes that CREKA targets are absent in tumors.

  • Purpose: To definitively demonstrate that the accumulation of CREKA-conjugated agents in tumors is dependent on the presence of fibrin.

  • Typical Experiments: In vivo fluorescence imaging in tumor-bearing fibrinogen-null mice and wild-type littermates to show lack of CREKA accumulation in the knockout model.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments.

In Vitro Fibrin Binding Assay

This assay quantifies the binding of CREKA-conjugated agents to fibrin clots.

Materials:

  • CREKA-conjugated agent (e.g., radiolabeled peptide, fluorescent nanoparticles)

  • Control agent (e.g., non-targeted nanoparticles, scrambled peptide)

  • Human or mouse plasma

  • Thrombin

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Measurement instrument (e.g., gamma counter, fluorescence plate reader)

Protocol:

  • Prepare fibrin clots by adding thrombin to plasma in a suitable vessel (e.g., microcentrifuge tube, 96-well plate) and incubating at 37°C for 1 hour.

  • Add the CREKA-conjugated agent or control agent at a defined concentration to the fibrin clots.

  • Incubate at 37°C for 1 hour to allow for binding.

  • Carefully wash the clots multiple times with PBS to remove any unbound agent.

  • Quantify the amount of bound agent using the appropriate instrument.

  • Calculate the binding percentage as (amount bound / total amount added) x 100.

In Vivo Imaging Protocol

This protocol outlines the steps for in vivo imaging to assess the targeting of CREKA-conjugated probes.

Materials:

  • Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)

  • CREKA-conjugated imaging probe (e.g., fluorescently labeled, radiolabeled)

  • Control probe (e.g., non-targeted, scrambled peptide)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • In vivo imaging system (e.g., IVIS, PET/CT scanner)

Protocol:

  • Administer the CREKA-conjugated or control imaging probe to the tumor-bearing animals, typically via intravenous injection.

  • At predetermined time points post-injection (e.g., 1, 4, 24 hours), anesthetize the animals.

  • Place the anesthetized animal in the imaging system.

  • Acquire images of the tumor and other organs to assess the biodistribution of the probe.

  • For competitive binding assays, a blocking dose of unconjugated this compound can be administered prior to the injection of the labeled probe to demonstrate target-specific binding.

  • Quantify the signal intensity in the tumor and other tissues to determine the tumor-to-background ratio.

Visualizing Experimental Logic and Pathways

Graphviz diagrams are provided to illustrate key concepts in this compound studies.

CREKA_Signaling_Pathway CREKA This compound FibrinFibronectin Fibrin-Fibronectin Complexes CREKA->FibrinFibronectin Binds to TumorECM Tumor Extracellular Matrix FibrinFibronectin->TumorECM Located in DrugDelivery Targeted Drug Delivery TumorECM->DrugDelivery Imaging Enhanced Imaging TumorECM->Imaging TherapeuticEffect Therapeutic Effect DrugDelivery->TherapeuticEffect Imaging->TherapeuticEffect

Caption: this compound targeting mechanism for drug delivery and imaging.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation BindingAssay Fibrin Binding Assay CellUptake Cellular Uptake Study BindingAssay->CellUptake Biodistribution Biodistribution CellUptake->Biodistribution Imaging Imaging Study Biodistribution->Imaging Therapeutic Therapeutic Efficacy Imaging->Therapeutic

Caption: General experimental workflow for evaluating CREKA-based agents.

Logical_Relationships CREKA This compound NonTargeted Non-Targeted Control CREKA->NonTargeted Superior Targeting Scrambled Scrambled Peptide CREKA->Scrambled Sequence Specificity Alternative Alternative Peptide (e.g., IKVAV) CREKA->Alternative Comparative Efficacy

References

A Comparative Analysis of CREKA and Alternative Peptides for Targeting Fibrin-Fibronectin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) with other peptides known to target fibrin-fibronectin complexes, which are critical components of the tumor microenvironment and sites of tissue injury. This information is intended to assist researchers in selecting the most appropriate targeting moiety for their diagnostic and therapeutic applications.

Introduction to Fibrin-Fibronectin Targeting Peptides

The selective delivery of imaging agents and therapeutics to pathological sites is a cornerstone of modern medicine. Fibrin-fibronectin complexes, which are abundant in the extracellular matrix of tumors and at locations of vascular injury, present a unique and valuable target.[1] Several peptides have been identified that bind to these complexes, with CREKA being a prominent example.[2] This guide will focus on the validation of CREKA's binding and compare its performance with alternative peptides, namely CLT1 (CGLIIQKNEC) and CLT2 (CNAGESSKNC).[3]

Quantitative Comparison of Peptide Performance

The following tables summarize the available quantitative data on the binding and in vivo targeting efficiency of CREKA and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited.

Table 1: In Vitro Binding and Cellular Uptake

Peptide/ConjugateAssay TypeResultReference
18F-NOTA-CREKAFibrin (B1330869) Clot Binding69.31% ± 6.82% binding[4]
CREKA-functionalized PEG NanoparticlesFibrin Clot BindingUp to 94% fibrin binding ability[5]
CREKA-Lipo-DoxCellular Uptake (4T1 breast cancer cells)~4-fold increase compared to non-targeted liposomes[1]
CLT1 and CLT2 Phage ClonesPlasma Clot Binding3- to 4-fold greater binding efficiency than control phage[3]

Table 2: In Vivo Tumor Targeting and Biodistribution

Peptide/ConjugateAnimal ModelKey FindingReference
18F-NOTA-iCREKAU87MG XenograftsTumor-to-muscle ratio of 9.93 ± 0.42[4]
CREKA-Cy5.04T1-GFP-Luc2 Breast CancerSignificant fluorescence in metastatic tumors[6]
UMFNP-CREKA-Cy5.5Tumor-bearing mice6.8-fold higher fluorescent spots in tumors compared to CREKA-Cy5.5[1]
Fluorescein-CLT1/CLT2MDA-MB-435 Xenografts60-130 times stronger tumor fluorescence than control peptide

Table 3: Biodistribution of 68Ga-P144 (CREKA-related peptide) in PANC-1 Tumor Model (1 hour post-injection)

Organ/TissueMean %ID/g ± SD
Heart4.886 ± 0.899
Liver1.948 ± 0.717
Lung3.156 ± 0.429
Kidney2.985 ± 0.854
Tumor4.635 ± 1.217

[Source: Adapted from PET imaging data of a TGFβ-targeting peptide with high homology to CREKA][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro Fibrin Clot Binding Assay

This assay quantifies the binding of a peptide to a pre-formed fibrin clot.

Materials:

  • Fibrinogen solution (e.g., 2.5 mg/mL in Tris-buffered saline)

  • Thrombin solution (e.g., 1 U/mL)

  • Calcium chloride (CaCl2)

  • Test peptide (e.g., CREKA, CLT1) solution at various concentrations

  • 96-well microtiter plates

  • Incubator (37°C)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Prepare fibrin clots by adding fibrinogen solution to the wells of a 96-well plate.

  • Induce clotting by adding thrombin and CaCl2 to each well.

  • Incubate the plate to allow for complete clot formation.

  • Wash the clots gently with buffer to remove any unbound proteins.

  • Add the test peptide solution at desired concentrations to the wells containing the fibrin clots.

  • Incubate for a specified period (e.g., 2 hours) at 37°C to allow binding to reach equilibrium.

  • Carefully collect the supernatant (unbound peptide).

  • Quantify the concentration of the unbound peptide in the supernatant using HPLC.

  • Calculate the amount of bound peptide by subtracting the unbound concentration from the initial concentration.

  • Analyze the data to determine binding percentages and, if a range of concentrations is used, to estimate binding affinity (Kd).

In Vivo Fluorescence Imaging in a Mouse Tumor Model

This protocol outlines the steps for visualizing the accumulation of a fluorescently labeled peptide in a tumor in a living animal.

Materials:

  • Tumor-bearing mice (e.g., with xenograft or spontaneous tumors)

  • Fluorescently labeled peptide (e.g., CREKA-Cy5.0)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • In vivo imaging system (e.g., IVIS, Maestro)

  • Sterile saline for injection

Protocol:

  • Anesthetize the tumor-bearing mouse.

  • Acquire a baseline fluorescence image of the animal before peptide injection.

  • Inject the fluorescently labeled peptide intravenously (e.g., via the tail vein).[8]

  • Place the animal in the imaging chamber and maintain anesthesia.

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24 hours) to monitor the biodistribution and tumor accumulation of the peptide.[9]

  • After the final imaging session, euthanize the animal.

  • Excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and to obtain more sensitive measurements.

  • Analyze the images to quantify the fluorescence intensity in the tumor and other tissues, often expressed as a tumor-to-background or tumor-to-muscle ratio.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the validation of CREKA's binding.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Fibrinogen + Thrombin Fibrinogen + Thrombin Fibrin Clot Formation Fibrin Clot Formation Fibrinogen + Thrombin->Fibrin Clot Formation Incubation with Peptide Incubation with Peptide Fibrin Clot Formation->Incubation with Peptide Quantification of Unbound Peptide (HPLC) Quantification of Unbound Peptide (HPLC) Incubation with Peptide->Quantification of Unbound Peptide (HPLC) CREKA Peptide This compound This compound->Incubation with Peptide Binding Affinity Calculation Binding Affinity Calculation Quantification of Unbound Peptide (HPLC)->Binding Affinity Calculation Tumor-bearing Mouse Model Tumor-bearing Mouse Model IV Injection of Labeled Peptide IV Injection of Labeled Peptide Tumor-bearing Mouse Model->IV Injection of Labeled Peptide In Vivo Imaging (Fluorescence/PET/MRI) In Vivo Imaging (Fluorescence/PET/MRI) IV Injection of Labeled Peptide->In Vivo Imaging (Fluorescence/PET/MRI) Labeled this compound Labeled this compound Labeled this compound->IV Injection of Labeled Peptide Biodistribution Analysis (%ID/g) Biodistribution Analysis (%ID/g) In Vivo Imaging (Fluorescence/PET/MRI)->Biodistribution Analysis (%ID/g) Ex Vivo Tissue Analysis Ex Vivo Tissue Analysis Biodistribution Analysis (%ID/g)->Ex Vivo Tissue Analysis

Caption: Experimental workflow for in vitro and in vivo validation of CREKA's binding to fibrin.

logical_relationship Tumor Microenvironment Tumor Microenvironment Vascular Leakage Vascular Leakage Tumor Microenvironment->Vascular Leakage Fibrinogen Extravasation Fibrinogen Extravasation Vascular Leakage->Fibrinogen Extravasation Fibrin-Fibronectin Complex Formation Fibrin-Fibronectin Complex Formation Fibrinogen Extravasation->Fibrin-Fibronectin Complex Formation CREKA Binding Site CREKA Binding Site Fibrin-Fibronectin Complex Formation->CREKA Binding Site Targeted Delivery Targeted Delivery CREKA Binding Site->Targeted Delivery

Caption: Logical relationship of events leading to CREKA-mediated targeted delivery.

Conclusion

CREKA is a well-validated peptide for targeting fibrin-fibronectin complexes in the tumor microenvironment and at sites of injury. The available data demonstrates its utility in enhancing the delivery of imaging and therapeutic agents. While alternative peptides like CLT1 and CLT2 also show promise, a lack of direct, quantitative comparisons makes it challenging to definitively rank their performance against CREKA. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for advancing the field of targeted drug delivery. Researchers are encouraged to consider the specific context of their application when selecting a targeting peptide and to perform rigorous validation experiments.

References

A Head-to-Head Comparison of CREKA and IKVAV Peptides for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of a targeting peptide is a critical decision in the design of effective drug delivery systems. This guide provides a side-by-side comparison of two such peptides, CREKA and IKVAV, offering insights into their mechanisms, performance, and the experimental data supporting their use.

This comparison delves into the distinct targeting strategies and therapeutic potentials of the CREKA and IKVAV peptides. While both have shown promise in enhancing the delivery of therapeutic agents, they operate through fundamentally different biological pathways, making them suitable for distinct applications.

Executive Summary

The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) has demonstrated superior performance in the context of tumor-targeted drug delivery when directly compared to the laminin-derived pentapeptide IKVAV (Ile-Lys-Val-Ala-Val). A key study revealed that CREKA-conjugated nanoparticles led to significantly higher cellular uptake and induction of apoptosis in cancer cells compared to their IKVAV-conjugated counterparts when delivering the chemotherapeutic drug Doxorubicin (B1662922).[1] This enhanced efficacy is attributed to CREKA's ability to bind to fibrin-fibronectin complexes, which are abundant in the tumor microenvironment. In contrast, IKVAV's primary role is in mediating cell adhesion and neurite outgrowth through interaction with integrin receptors.

Mechanism of Action

CREKA: Targeting the Tumor Microenvironment

The CREKA peptide's targeting strategy is centered on the unique characteristics of the tumor extracellular matrix (ECM). It specifically binds to fibrin-fibronectin complexes, which are generated through the coagulation cascade that is often activated in the tumor vasculature.[2][3] This allows CREKA-functionalized drug carriers to accumulate in the tumor stroma, increasing the local concentration of the therapeutic payload. This targeting is not cell-specific but rather directed at the tumor's supportive infrastructure.

dot

CREKA_Mechanism DrugCarrier CREKA-Nanoparticle (e.g., with Doxorubicin) TumorVasculature Leaky Tumor Vasculature DrugCarrier->TumorVasculature Systemic Circulation FibrinFibronectin Fibrin-Fibronectin Complexes in TME DrugCarrier->FibrinFibronectin Specific Binding TumorVasculature->FibrinFibronectin Extravasation DrugAccumulation Drug Accumulation in Tumor Stroma FibrinFibronectin->DrugAccumulation Localization CellularUptake Enhanced Cellular Uptake DrugAccumulation->CellularUptake Apoptosis Cancer Cell Apoptosis CellularUptake->Apoptosis

CREKA's targeting mechanism in the tumor microenvironment.
IKVAV: Interacting with Cellular Receptors

The IKVAV peptide, a sequence derived from the laminin-α1 chain, exerts its effects through direct interaction with cell surface receptors, primarily integrins such as α3β1 and α6β1.[4] This binding can trigger downstream signaling pathways, such as the ERK/MAPK pathway, influencing cell adhesion, migration, and differentiation.[5] In the context of drug delivery, IKVAV-functionalized carriers are designed to target cells that overexpress these specific integrins.

dot

IKVAV_Signaling DrugCarrier IKVAV-Nanoparticle Integrin Integrin Receptor (e.g., α3β1, α6β1) DrugCarrier->Integrin Binding FAK FAK Integrin->FAK Activation ERK_MAPK ERK/MAPK Pathway FAK->ERK_MAPK Activation CellularResponse Cellular Response (Adhesion, Migration, Potential Uptake) ERK_MAPK->CellularResponse Signaling Cascade

IKVAV's interaction with integrin receptors and downstream signaling.

Performance Data: A Comparative Analysis

A pivotal study directly comparing CREKA and IKVAV peptides for the delivery of Doxorubicin (DOX) using PEG hydrogel nanoparticles provides key performance insights.

Performance MetricCREKA-PEG-DOXIKVAV-PEG-DOXUntargeted PEG-DOXFree DOXReference
Fibrin Binding Ability Up to 94%Not Reported~45%Not Applicable[1]
Cellular Uptake Significantly HigherLower than CREKALower than CREKAHigh[1]
Induction of Apoptosis More EffectiveLess EffectiveLess EffectiveEffective[1]

It is important to note that while the direct comparative data is limited, numerous studies have independently quantified the efficacy of each peptide in various models. For instance, CREKA-modified liposomes have been shown to increase the cellular uptake of doxorubicin in 4T1 breast cancer cells by nearly fourfold compared to non-targeted liposomes.[2]

Experimental Protocols

Synthesis of CREKA-PEG Nanoparticles for Doxorubicin Delivery

The following protocol is a summarized methodology based on the direct comparative study.

dot

CREKA_NP_Workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization & Drug Loading PEGDA PEGDA Solution Emulsion Water-in-Water Emulsion PEGDA->Emulsion Dextran (B179266) Dextran Solution Dextran->Emulsion Photoinitiator Photoinitiator Emulsion->Photoinitiator Crosslinking Visible Light Crosslinking Photoinitiator->Crosslinking Washing Washing & Purification Crosslinking->Washing PEG_NP PEG Nanoparticles Washing->PEG_NP Incubation1 Incubation with CREKA PEG_NP->Incubation1 CREKA_Peptide This compound CREKA_Peptide->Incubation1 DOX Doxorubicin Incubation2 Incubation with DOX DOX->Incubation2 Incubation1->Incubation2 Final_NP CREKA-PEG-DOX Nanoparticles Incubation2->Final_NP

Experimental workflow for CREKA-PEG-DOX nanoparticle synthesis.
  • Preparation of PEG Hydrogel Nanoparticles: Poly(ethylene glycol) diacrylate (PEGDA) is used as the polymer precursor. A water-in-water emulsion is formed by mixing an aqueous solution of PEGDA with an aqueous solution of dextran.

  • Photo-Crosslinking: A photoinitiator is added to the emulsion, which is then exposed to visible light to induce crosslinking of the PEGDA, forming hydrogel nanoparticles.

  • Purification: The nanoparticles are purified from the dextran solution through repeated washing and centrifugation.

  • CREKA Conjugation: The purified PEG nanoparticles are incubated with the this compound. The cysteine residue at the N-terminus of CREKA allows for its conjugation to the nanoparticle surface.

  • Doxorubicin Loading: The CREKA-functionalized nanoparticles are then incubated with a solution of Doxorubicin, which becomes entrapped within the hydrogel matrix.

General Protocol for IKVAV Functionalization of Nanomaterials

The functionalization of nanoparticles with IKVAV typically involves the conjugation of the peptide to the surface of a pre-formed nanocarrier.

  • Nanoparticle Selection: A suitable nanocarrier is chosen, such as gold nanoparticles, liposomes, or polymeric nanoparticles.

  • Surface Modification: The surface of the nanoparticle is often modified to introduce reactive groups (e.g., maleimide, NHS-ester) that can covalently bind to the peptide.

  • Peptide Conjugation: The IKVAV peptide, which can be synthesized with a terminal cysteine or amine group, is reacted with the activated nanoparticle surface.

  • Purification: The IKVAV-functionalized nanoparticles are purified to remove any unreacted peptide and reagents.

  • Drug Loading: The therapeutic agent can be loaded into the nanoparticle either before or after peptide functionalization, depending on the nature of the nanoparticle and the drug.

Concluding Remarks

The available evidence strongly suggests that for tumor-targeted drug delivery, particularly for solid tumors with a pronounced stromal component, CREKA is a more effective targeting peptide than IKVAV. Its ability to concentrate therapeutic agents in the tumor microenvironment leads to enhanced efficacy. IKVAV, with its cell-specific integrin-mediated interactions, may be better suited for applications where targeting specific cell types that overexpress laminin (B1169045) receptors is the primary goal, such as in neural tissue engineering or for targeting certain types of cancer cells with high integrin expression.

Researchers should carefully consider the specific pathology and the intended therapeutic mechanism when choosing between these two peptides for their drug delivery systems. The data presented in this guide provides a foundational understanding to aid in this critical decision-making process.

References

Safety Operating Guide

Proper Disposal Procedures for CREKA Peptide: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of CREKA (Cys-Arg-Glu-Lys-Ala) peptide. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals handling CREKA peptide in a laboratory setting.

Core Disposal Principle: Hazardous Waste Management

While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, it is imperative to treat all synthetic peptides and their contaminated materials as hazardous chemical waste.[1] This approach minimizes risk and ensures compliance with standard laboratory safety practices.

Key Mandates:

  • Do Not dispose of this compound, in either solid or liquid form, in the regular trash.

  • Do Not pour this compound solutions down the sink or into any public drain.[1]

  • Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[2][3]

Waste Segregation and Collection

Proper segregation of waste at the point of generation is the first step in a compliant disposal process.

  • Solid Waste: All materials that have come into contact with this compound are considered contaminated solid waste. This includes:

    • Empty or partially used vials

    • Contaminated Personal Protective Equipment (PPE) such as gloves and disposable lab coats

    • Pipette tips, weighing papers, and other consumables

  • Liquid Waste: This category includes:

    • Unused or expired stock solutions of this compound

    • Experimental solutions containing the peptide

    • The initial rinse of any non-disposable labware that contained the peptide

All waste must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.[1][2]

Chemical Inactivation Protocols for this compound Waste

Before collection for final disposal by your institution's EHS department, chemical inactivation is a highly recommended step to degrade the peptide. The following are two established methods for peptide degradation.

Method 1: Sodium Hypochlorite (B82951) (Bleach) Inactivation

Sodium hypochlorite is a potent oxidizing agent that effectively fragments and degrades peptides.[4][5][6]

Experimental Protocol:

  • Preparation: Perform this procedure in a certified chemical fume hood while wearing appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).

  • For Liquid Waste:

    • To the collected liquid waste containing this compound, add a commercial bleach solution (typically 5-6% sodium hypochlorite) to achieve a final concentration that is at a 1:5 to 1:10 bleach-to-waste volume ratio.[7] For high concentrations of peptide or organic material, the 1:5 ratio is recommended.[7]

    • Gently mix the solution.

    • Allow the mixture to react for a minimum of 30 minutes. For high-organic-load waste, a contact time of 12 hours is recommended to ensure complete inactivation.[4][7]

  • For Solid Waste:

    • Immerse contaminated solid waste in a 6% to 10% sodium hypochlorite solution.[4][5][8]

    • Ensure all materials are fully submerged and allow for a contact time of at least 30 minutes.[4]

  • Neutralization and Collection: After the required contact time, neutralize the waste solution to a pH between 5.5 and 9.0, if required by your institution's EHS guidelines, before transferring it to the final hazardous waste container.

Method 2: Alkaline Hydrolysis

Alkaline hydrolysis utilizes a strong base, such as sodium hydroxide (B78521) (NaOH), to break the peptide bonds, degrading the peptide into its constituent amino acids and smaller, non-functional fragments.[9][10][11]

Experimental Protocol:

  • Preparation: This procedure must be conducted in a chemical fume hood with appropriate PPE.

  • For Liquid Waste:

    • Add 1 M NaOH to the peptide solution. Studies have shown significant peptide degradation after 24 hours at 37°C.[12]

    • For more rapid degradation, the process can be accelerated with heat. Standard alkaline hydrolysis for biological materials is often performed at temperatures of 150°C for 3 to 6 hours in a sealed, pressure-rated vessel.[9][13]

  • Neutralization and Collection: After degradation, allow the solution to cool. Carefully neutralize the solution with an appropriate acid (e.g., HCl) to a pH between 5.5 and 9.0 before collection in the designated hazardous waste container.

Data Presentation: Peptide Inactivation Parameters

The following tables summarize the quantitative data for the recommended chemical inactivation methods.

ParameterSodium Hypochlorite (Bleach) Inactivation
Reagent Commercial Bleach (5-6% Sodium Hypochlorite)
Final Concentration 0.5% - 1.0% Sodium Hypochlorite (1:10 to 1:5 v/v)[7]
Contact Time 30 minutes (minimum) to 12 hours[4][7]
Applicable Waste Liquid solutions and contaminated solid materials
ParameterAlkaline Hydrolysis
Reagent Sodium Hydroxide (NaOH)
Concentration 0.1 M to 1 M[10][12][14]
Contact Time 24 hours (at 37°C) or 3-6 hours (at 150°C)[12][13]
Applicable Waste Primarily for liquid solutions

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound waste.

CREKA_Disposal_Workflow cluster_prep Step 1: Preparation & Segregation cluster_inactivation Step 2: Chemical Inactivation (in Fume Hood) cluster_collection Step 3: Final Collection & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate liquid_waste Liquid Waste (Unused solutions, rinsates) segregate->liquid_waste solid_waste Solid Waste (Vials, tips, gloves) segregate->solid_waste choose_method Choose Inactivation Method liquid_waste->choose_method bleach Method A: Sodium Hypochlorite (Bleach) solid_waste->bleach Method A Recommended choose_method->bleach alkali Method B: Alkaline Hydrolysis (NaOH) choose_method->alkali Liquid Waste Only react Allow for Required Reaction Time bleach->react alkali->react neutralize Neutralize Waste (if required) react->neutralize collect Collect Inactivated Waste in Labeled Hazardous Container neutralize->collect contact_ehs Contact Institutional EHS for Pickup collect->contact_ehs end_process End: Compliant Disposal contact_ehs->end_process

Caption: Logical workflow for the safe disposal of this compound waste.

This comprehensive guide provides the necessary procedural steps and safety information to manage this compound waste responsibly. By integrating these protocols into your laboratory's standard operating procedures, you contribute to a safer research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CREKA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling the CREKA (Cys-Arg-Glu-Lys-Ala) peptide. By offering detailed operational and disposal plans, we aim to be your preferred resource for laboratory safety and chemical handling, fostering a foundation of deep trust.

Immediate Safety and Handling Protocols

While CREKA peptide is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, especially in its lyophilized powder form, the following personal protective equipment is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are required.[1] Always change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes of peptide solutions.[1]

  • Lab Coat: A lab coat or protective gown should always be worn over personal clothing to protect the skin from potential spills.[1]

  • Respiratory Protection: When working with lyophilized peptide powder, which can easily become airborne, it is recommended to work in a fume hood or a biosafety cabinet to prevent inhalation.[1]

First Aid Measures

In the event of accidental exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove any contaminated clothing and thoroughly wash the affected skin area with soap and water.

  • Inhalation: If the lyophilized powder is inhaled, move the individual to an area with fresh air. If breathing becomes difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.

Operational Plans: From Storage to Application

Proper handling and storage are critical for maintaining the stability and efficacy of this compound.

Storage and Stability

To ensure the long-term stability of this compound, adhere to the following storage conditions:

FormStorage TemperatureDurationSpecial Considerations
Lyophilized Powder-20°C or -80°CMonths to yearsStore in a tightly sealed container with a desiccant.[2] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[3] For peptides containing cysteine, like CREKA, consider purging the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[2]
In Solution-20°C or -80°C3-4 months at -20°C; up to 1 year at -80°CPrepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] For short-term storage, solutions can be kept at 4°C for 1-2 weeks.[2]
Reconstitution of Lyophilized Peptide
  • Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[3]

  • Add the appropriate sterile solvent (e.g., sterile distilled water or a buffer) slowly to the vial.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Fibrin-Binding Assay Protocol

This assay determines the ability of this compound to bind to fibrin (B1330869) clots.

  • Preparation of Fibrin Clots:

    • In a 96-well plate, add 75 µL of a 2 mg/mL fibrinogen solution in 0.9% NaCl to each well.

    • Add 30 µL of a 2.5 U/mL thrombin solution in 0.9% NaCl to each well.

    • Incubate the plate on a shaker at 37°C for 5 minutes, followed by a 4-hour incubation at 37°C to allow for gel formation.[4]

  • Binding Reaction:

    • Prepare solutions of fluorescently labeled this compound at various concentrations.

    • Carefully remove the supernatant from the fibrin clots.

    • Add the this compound solutions to the wells containing the fibrin clots.

    • Incubate at 37°C for one hour.

  • Washing and Quantification:

    • Carefully aspirate the supernatant.

    • Wash the clots three times with PBS to remove any unbound peptide.

    • Quantify the amount of bound peptide by measuring the fluorescence intensity in each well using a plate reader.

This compound Conjugation to Nanoparticles Protocol

This protocol outlines the conjugation of this compound to amine-functionalized nanoparticles using a linker.

  • Nanoparticle Preparation:

    • Resuspend amine-conjugated nanoparticles at a concentration of 1 mg Fe/mL in PBS.

  • Linker Activation:

    • Dissolve N-[a-maleimidoacetoxyl]succinimide ester (AMAS) linker in DMSO.

    • Add the AMAS solution to the nanoparticle suspension (e.g., 2.5 mg AMAS per 2 mg Fe) while vortexing.

    • Incubate for 40 minutes at room temperature to allow the primary amines on the nanoparticles to react with the N-hydroxysuccinimide group of the linker.[4]

  • Peptide Conjugation:

    • Add this compound to the nanoparticle-linker suspension (e.g., 25 mg of peptide per 4 mg of Fe).[4]

    • The sulfhydryl group on the cysteine residue of CREKA will react with the maleimide (B117702) group of the linker.

    • Incubate the reaction overnight at 4°C.[4]

  • Purification:

    • Wash the CREKA-conjugated nanoparticles with PBS and concentrate them using ultrafiltration columns to remove unconjugated peptide and linker.[4]

Cell Viability Assay (Synthesized Protocol)

This protocol is a representative method for assessing the cytotoxicity of CREKA-conjugated nanoparticles on a cell line such as HeLa.

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of CREKA-conjugated nanoparticles in complete culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the nanoparticle solutions at various concentrations.

    • Include untreated cells as a negative control.

    • Incubate the cells for 24 to 72 hours.

  • Viability Assessment (e.g., using an MTT assay):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Disposal Plan

Proper disposal of peptide waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Peptide Waste: Unused or expired lyophilized this compound should be disposed of as chemical waste.[2] The vial should be sealed and placed in a designated container for chemical waste.

  • Liquid Peptide Waste: All solutions containing this compound should be collected in a designated chemical waste container.[2] Do not pour peptide solutions down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated biohazard or chemical waste bag.[2]

  • Institutional Guidelines: Always follow your institution's specific guidelines for chemical and biological waste disposal.

Visualizing CREKA's Targeting Mechanism

The primary mechanism of action for this compound in a research context is its ability to target fibrin-fibronectin complexes, which are often overexpressed in the tumor microenvironment.[1] This targeting ability makes it a valuable tool for delivering nanoparticles or imaging agents to tumor sites.

CREKA_Targeting_Mechanism This compound Targeting Mechanism cluster_bloodstream Systemic Circulation cluster_tme Tumor Microenvironment CREKA_NP CREKA-Conjugated Nanoparticle Tumor_Vasculature Leaky Tumor Vasculature CREKA_NP->Tumor_Vasculature Extravasation Fibrin_Fibronectin Fibrin-Fibronectin Complexes CREKA_NP->Fibrin_Fibronectin Specific Binding Tumor_Vasculature->Fibrin_Fibronectin Exposure in Extracellular Matrix Tumor_Cell Tumor Cell Fibrin_Fibronectin->Tumor_Cell Accumulation and Delivery of Payload

Caption: Workflow of CREKA-conjugated nanoparticle targeting to the tumor microenvironment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.